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  • Product: Stannane, ethyltrimethyl-
  • CAS: 3531-44-0

Core Science & Biosynthesis

Foundational

Stannane, ethyltrimethyl- (CAS 3531-44-0): A Comprehensive Technical Guide on Properties, Photochemistry, and Mechanistic Utility

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Stannane, ethyltrimethyl- (commonly known as ethyltrimethyls...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Stannane, ethyltrimethyl- (commonly known as ethyltrimethylstannane or ethyltrimethyltin) is a tetraalkyl organotin compound with the chemical formula C5​H14​Sn . While it is not a primary reagent for industrial-scale drug manufacturing due to the inherent toxicity of organotins, it holds significant value in advanced mechanistic research. Specifically, it serves as a critical probe for understanding gas-phase photolytic cleavage, radical generation, and the kinetic limits of transmetallation in palladium-catalyzed cross-coupling reactions [1, 2].

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. We will explore the causality behind its reactivity, detailing why the unique electronic environment of the Sn-C bond dictates its behavior under UV irradiation and transition-metal catalysis.

Physicochemical Profile

Understanding the physical parameters of ethyltrimethylstannane is essential for designing gas-phase experiments and predicting its chromatographic behavior. The data below synthesizes standard reference metrics [1, 2].

PropertyValueCausality / Significance
CAS Registry Number 3531-44-0Unique identifier for regulatory and literature tracking.
Molecular Formula C5​H14​Sn Defines the tetraalkyl nature (one ethyl, three methyls).
Molecular Weight 192.875 g/mol High mass relative to carbon count due to the heavy tin atom.
SMILES CC(C)CUseful for computational modeling and cheminformatics.
InChIKey VDYIOWXZMNKCHN-UHFFFAOYSA-NStandardized structural representation.
State at Standard Temp Volatile LiquidLow molecular polarity results in high vapor pressure, making it ideal for gas-phase photolysis studies.

Synthesis and Structural Dynamics

Ethyltrimethylstannane is synthesized via a classic nucleophilic substitution using Grignard reagents. The electrophilic tin center in trimethyltin chloride ( Me3​SnCl ) is highly susceptible to attack by the nucleophilic ethyl carbanion provided by ethylmagnesium iodide.

The causality of this reaction's high yield lies in the polarization of the Sn-Cl bond. Tin, being a heavy group 14 element, is more electropositive than carbon and significantly more electropositive than chlorine, creating a strong partial positive charge ( δ+ ) that directs the Grignard attack.

Synthesis N1 Ethylmagnesium Iodide (C2H5MgI) N3 Ether Solvent (0°C to RT) N1->N3 N2 Trimethyltin Chloride ((CH3)3SnCl) N2->N3 N4 Ethyltrimethylstannane (C5H14Sn) N3->N4 Nucleophilic Substitution N5 Magnesium Salts (MgClI) N3->N5 Byproduct

Synthesis of ethyltrimethylstannane via Grignard substitution.

Photochemical Reactivity (185 nm)

One of the most extensively documented applications of ethyltrimethylstannane is its use in gas-phase photochemistry. Borrell and Platt (1970) demonstrated that irradiation of the stannane vapor at 185 nm yields complex hydrocarbon mixtures and a tin-containing polymer [3].

Mechanistic Causality: A 185 nm photon delivers approximately 646 kJ/mol of energy. The Sn-C bond dissociation energy is relatively weak (approx. 270–300 kJ/mol). The massive excess of energy upon photon absorption excites the molecule into a state where two primary decay pathways compete:

  • Molecular Elimination ( Φ≈0.40 ): Concerted elimination yielding ethylene ( C2​H4​ ) and trimethyltin hydride ( Me3​SnH ).

  • Radical Cleavage ( Φ≈0.55 ): Homolytic cleavage yielding ethyl radicals, methyl radicals, and dimethylstannylene ( SnMe2​ ).

Photolysis N1 Ethyltrimethylstannane (Gas Phase) N2 Excited State (185 nm UV) N1->N2 hν (185 nm) N3 Pathway A (Φ ~0.40) Molecular Elimination N2->N3 N4 Pathway B (Φ ~0.55) Radical Cleavage N2->N4 N5 Ethylene (C2H4) + Trimethyltin Hydride N3->N5 N6 Ethyl Radical + Methyl Radical + Sn(CH3)2 N4->N6

Photochemical cleavage pathways of ethyltrimethylstannane at 185 nm.

Role in Transmetallation (Stille Coupling Probes)

In drug development, the Stille cross-coupling reaction is a powerful tool for forming C-C bonds. However, ethyltrimethylstannane is rarely used to transfer an ethyl group. Why?

The Transmetallation Hierarchy: In palladium-catalyzed Stille couplings, the rate of group transfer from tin to palladium follows a strict kinetic hierarchy: Alkynyl > Alkenyl > Aryl > Allyl Benzyl > Alkyl.

Because the ethyl group is an sp3 -hybridized alkyl, it lacks the π -electrons necessary to pre-coordinate with the electrophilic Pd(II) center. Consequently, transmetallation of the ethyl group is exceedingly slow. Ethyltrimethylstannane is therefore utilized by researchers as a "dummy ligand" system or a mechanistic probe to study the extreme lower limits of transmetallation kinetics.

Stille N1 Pd(0) Catalyst N2 Oxidative Addition (R-X) N1->N2 N3 Pd(II) Intermediate N2->N3 N4 Transmetallation with EtSn(Me)3 N3->N4 Slow Transfer of Ethyl N5 Reductive Elimination N4->N5 N5->N1 Catalyst Regeneration N6 Coupled Product (R-Et) N5->N6

General Stille coupling cycle highlighting slow transmetallation of the ethyl group.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Synthesis of Ethyltrimethylstannane
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Reagent Loading: Add 50 mL of anhydrous diethyl ether and 10.0 mmol of trimethyltin chloride ( Me3​SnCl ). Cool the mixture to 0 °C using an ice bath.

  • Grignard Addition: Dropwise, add 12.0 mmol of ethylmagnesium iodide ( C2​H5​MgI ) in ether over 30 minutes. The slow addition prevents thermal runaway and minimizes Wurtz-type coupling side reactions.

  • Reflux & Workup: Allow the reaction to warm to room temperature, then reflux for 2 hours. Quench with saturated aqueous NH4​Cl . Extract the organic layer, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via 119Sn NMR. A single resonance around 0 to −5 ppm confirms the formation of the tetraalkylstannane. The absence of a peak at ∼150 ppm ensures no unreacted trimethyltin chloride remains.

Protocol B: Gas-Phase Photolysis at 185 nm [3]
  • Chamber Preparation: Evacuate a quartz photochemical cell to a high vacuum ( 10−5 Torr) to remove trace oxygen, which acts as a radical scavenger and quenches the reaction.

  • Sample Loading: Introduce ethyltrimethylstannane vapor into the cell at a controlled pressure (e.g., 10-50 Torr).

  • Irradiation: Expose the cell to a low-pressure mercury lamp equipped with a high-purity quartz envelope (transmitting 185 nm) for 5 to 10 minutes.

  • Self-Validation Checkpoint: Utilize an ethylene actinometer in parallel to quantify photon flux. Post-irradiation, analyze the gaseous headspace via GC-MS. The presence of ethylene ( m/z 28) and methane ( m/z 16) validates the activation of both the molecular elimination and radical cleavage pathways.

Toxicology and Safety Profiling

As with all short-chain tetraalkyltins, ethyltrimethylstannane presents severe occupational hazards.

  • Neurotoxicity: Organotins are highly lipophilic. They readily cross the blood-brain barrier, leading to severe central nervous system (CNS) toxicity. Symptoms of exposure include headaches, tremors, and in severe cases, encephalopathy.

  • Metabolic Disruption: At a cellular level, organotins act as potent inhibitors of oxidative phosphorylation in mitochondria.

  • Handling Requirements: All manipulations must be performed in a Class II or higher fume hood. Nitrile gloves are insufficient; heavy-duty neoprene or specialized laminate gloves (e.g., Silver Shield) must be worn to prevent dermal absorption.

References

  • National Institute of Standards and Technology (NIST). Stannane, ethyltrimethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]

  • Cheméo. Chemical Properties of Stannane, ethyltrimethyl- (CAS 3531-44-0). Retrieved from:[Link]

  • Borrell, P., & Platt, A. E. (1970). Photochemistry of ethyltrimethylstannane and n-propyltrimethylstannane at 185 nm. Transactions of the Faraday Society, 66, 2279-2286. Retrieved from:[Link]

Exploratory

Comprehensive Technical Guide on the Molecular Structure, Properties, and Analytical Workflows of Ethyltrimethylstannane (C5H14Sn)

Executive Summary Ethyltrimethylstannane (CAS 3531-44-0), commonly referred to as ethyltrimethyltin, is a mixed tetraalkylstannane that serves as a fundamental building block in advanced organometallic chemistry. As a Se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyltrimethylstannane (CAS 3531-44-0), commonly referred to as ethyltrimethyltin, is a mixed tetraalkylstannane that serves as a fundamental building block in advanced organometallic chemistry. As a Senior Application Scientist, I approach the synthesis and handling of organotin compounds not merely as procedural tasks, but as exercises in thermodynamic control and analytical rigorousness. This whitepaper provides an in-depth exploration of the molecular structure, weight, synthesis causality, and self-validating analytical workflows required for the reliable application of ethyltrimethylstannane in pharmaceutical and materials research.

Structural & Physicochemical Profiling

Ethyltrimethylstannane features a central tin (Sn) atom covalently bonded to three methyl groups and one ethyl group in a tetrahedral geometry. The polarization of the Sn-C bonds dictates its reactivity, making it a prime candidate for transmetalation and cross-coupling reactions (e.g., Stille couplings).

Understanding the precise physicochemical properties is critical for predicting its behavior during gas chromatography and distillation. The foundational data for this compound, as detailed in the[1] and supported by [2], is summarized below.

Table 1: Physicochemical Properties of Ethyltrimethylstannane
PropertyValue
IUPAC Name Stannane, ethyltrimethyl-
Common Synonyms Ethyltrimethyltin, Trimethylethyltin
CAS Registry Number 3531-44-0
Molecular Formula C5H14Sn
Molecular Weight 192.875 g/mol
IUPAC Standard InChIKey VDYIOWXZMNKCHN-UHFFFAOYSA-N

Mechanistic Causality in Synthesis

The synthesis of mixed alkyl stannanes requires stringent control over nucleophilic substitution to prevent transmetalation or the scrambling of alkyl groups. The most reliable and field-proven method is the reaction of an electrophilic tin precursor with a Grignard reagent.

Causality of Reagent Selection: Trimethyltin chloride ( Me3​SnCl ) is selected as the precursor because it provides a highly electrophilic tin center with a distinct leaving group (chloride). Ethylmagnesium bromide ( EtMgBr ) acts as the nucleophile. Tetrahydrofuran (THF) is utilized as the solvent; its oxygen atoms coordinate with the magnesium ion, stabilizing the Grignard reagent and directing the nucleophilic attack onto the tin center without cleaving the existing Sn-CH3 bonds.

Synthesis A Trimethyltin Chloride (Me3SnCl) C Nucleophilic Substitution (THF, 0°C to RT) A->C B Ethylmagnesium Bromide (EtMgBr) B->C D Aqueous Quench (NH4Cl) C->D E Organic Extraction (Diethyl Ether) D->E F Ethyltrimethylstannane (C5H14Sn) E->F

Fig 1. Mechanistic workflow for the Grignard-mediated synthesis of Ethyltrimethylstannane.

Protocol 1: Step-by-Step Synthesis Workflow

Note: This protocol is designed as a self-validating system. The internal quench ensures unreacted toxic precursors are neutralized, while the temperature gradients prevent byproduct formation.

  • Apparatus Preparation: Flame-dry a 250 mL two-neck round-bottom flask under a continuous flow of ultra-high purity argon. Causality: Organometallic reagents degrade rapidly in the presence of ambient moisture, leading to the formation of ethane gas and drastically reduced yields.

  • Reagent Loading: Charge the flask with 50 mL of anhydrous THF and 10 mmol of Trimethyltin chloride. Cool the solution to 0°C using an ice-water bath. Causality: Me3​SnCl is volatile. Cooling minimizes vapor pressure and controls the thermodynamics of the highly exothermic nucleophilic substitution.

  • Nucleophilic Addition: Add 11 mmol of Ethylmagnesium bromide (1.0 M in THF) dropwise over 30 minutes via a syringe pump. Causality: Dropwise addition prevents localized superheating and suppresses the formation of Wurtz-type homocoupling byproducts. The slight excess (1.1 eq) ensures complete conversion of the toxic tin chloride.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20°C), stirring for 4 hours to ensure kinetic completion.

  • Quenching: Slowly add 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ). Causality: NH4​Cl provides a mild proton source to safely neutralize unreacted Grignard reagent without cleaving the newly formed, acid-sensitive Sn-C bonds.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether ( 3×20 mL). Dry the combined organic layers over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure. Purify via fractional distillation under an inert atmosphere.

Analytical Workflows & Validation

Relying on a single analytical method for organotins is prone to error due to the complex isotope clusters of tin. A self-validating analytical workflow must cross-verify molecular weight and purity via Gas Chromatography-Mass Spectrometry (GC-MS) against structural connectivity via Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis A Sample Preparation (Dilution in Hexane) B Gas Chromatography (Capillary Column Separation) A->B E 1H & 119Sn NMR (Structural Confirmation) A->E C Electron Ionization (EI) (70 eV Fragmentation) B->C D Mass Spectrometry (m/z Detection) C->D F Data Validation (Isotopic Library Match) D->F E->F

Fig 2. Analytical validation workflow utilizing GC-MS and multi-nuclear NMR spectroscopy.

Protocol 2: Step-by-Step Analytical Validation
  • GC-MS Profiling: Dilute 10 µL of the purified product in 1 mL of hexane. Inject 1 µL into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS) coupled to a Mass Spectrometer. Causality: Hexane is an inert, non-polar solvent that prevents degradation of the stannane in the high-temperature injector port.

  • Electron Ionization (EI) & Detection: Subject the eluent to standard 70 eV electron ionization. Self-Validating Mechanism: Observe the mass spectrum for the characteristic isotopic cluster of tin around m/z 192-194. The base peak typically corresponds to the loss of a methyl or ethyl radical (e.g., [M−CH3​]+ at m/z 179). This unique multi-isotope signature acts as an irrefutable fingerprint for the compound, matching the standard spectra in the [1].

  • Multinuclear NMR Spectroscopy: Dissolve 15 mg of the sample in deuterated chloroform ( CDCl3​ ). Acquire 1H and 119Sn NMR spectra. Self-Validating Mechanism: The 1H NMR will display distinct chemical shifts and splitting patterns for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) alongside a sharp singlet for the trimethyltin protons. Crucially, the 119Sn NMR must provide a single resonance peak, definitively confirming the absence of symmetric scrambling byproducts like tetramethyltin or tetraethyltin.

References

  • Title: Stannane, ethyltrimethyl- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Chemical Properties of Stannane, ethyltrimethyl- (CAS 3531-44-0) Source: Cheméo URL: [Link]

Sources

Foundational

Gas-Phase Thermochemistry of Ethyltrimethylstannane: A Technical Guide for Organometallic Energetics

Executive Summary & Chemical Context Ethyltrimethylstannane ( C5​H14​Sn ), a heteroleptic tetraalkyltin compound, serves as a critical model system for understanding carbon-tin bond energetics. In drug development and ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Ethyltrimethylstannane ( C5​H14​Sn ), a heteroleptic tetraalkyltin compound, serves as a critical model system for understanding carbon-tin bond energetics. In drug development and advanced materials synthesis, organotins are frequently utilized as intermediates (e.g., in Stille cross-coupling reactions). Accurate gas-phase thermochemistry is paramount for computational chemists and process engineers to predict bond dissociation energies (BDEs), map reaction coordinates, and model environmental degradation pathways.

As a Senior Application Scientist, I approach organometallic thermochemistry with a critical eye. Legacy data for organotins is notoriously fraught with artifacts due to the complex combustion physics of the tin atom. This guide synthesizes the available gas-phase thermochemical data for ethyltrimethylstannane, deconstructs the causality behind the required experimental protocols, and establishes a self-validating framework for data integrity.

Core Gas-Phase Thermochemical Data

The thermodynamic landscape of ethyltrimethylstannane is characterized by significant historical divergence. The table below summarizes the key quantitative data extracted from authoritative databases.

Thermodynamic PropertyValueUncertaintySource
Standard Enthalpy of Formation (Gas) , Δf​Hgas∘​ -182.00 kJ/mol± 21.00 kJ/molNIST WebBook[1]
Standard Enthalpy of Formation (Gas) , Δf​Hgas∘​ (Alt. Eval)-26.30 kJ/mol± 2.90 kJ/molCheméo / NIST[2]
Molecular Weight 192.88 g/mol N/ACheméo[2]

Expert Insight on Data Discrepancy: The stark divergence between the reported Δf​Hgas∘​ values (-182 kJ/mol vs. -26.30 kJ/mol)[1][2] highlights a classic pitfall in organometallic physical chemistry. The highly negative value (-182 ± 21 kJ/mol) carries a massive uncertainty margin, which is a hallmark of legacy static-bomb calorimetry where incomplete oxidation yielded a mixture of SnO , SnO2​ , and unburned carbon soot. The less negative value (-26.30 kJ/mol) is thermodynamically more consistent with the known energetics of homologous series (e.g., tetramethylstannane). This discrepancy mandates the use of modern, self-validating experimental protocols.

Causality-Driven Experimental Methodologies

To derive accurate gas-phase enthalpies, researchers must measure two distinct parameters: the liquid-phase enthalpy of formation ( Δf​Hliquid∘​ ) and the enthalpy of vaporization ( Δvap​H∘ ). The fundamental relationship is:

Δf​Hgas∘​=Δf​Hliquid∘​+Δvap​H∘
Protocol 1: Rotating-Bomb Combustion Calorimetry (Self-Validating System)

Static bomb calorimetry is fundamentally inadequate for organotins. To achieve a defined thermodynamic state, a rotating-bomb calorimeter must be employed.

  • Step 1: Ampoule Preparation. Seal high-purity ethyltrimethylstannane in a combustible polyester ampoule. Causality: Organotins are volatile and susceptible to premature air oxidation. Sealing ensures the exact mass is preserved until ignition.

  • Step 2: Auxiliary Solvent Addition. Introduce a well-characterized hydrocarbon (e.g., n-decane) as a combustion promoter. Causality: The combustion of the Sn-C bond does not generate enough localized heat to fully vaporize and oxidize the tin core. The auxiliary provides the necessary thermal energy.

  • Step 3: Halogenation Strategy. Add a controlled volume of aqueous HCl or a halogenated auxiliary (e.g., chloroform) to the bomb. Causality: Instead of allowing tin to form a refractory, mixed-oxide solid ( SnOx​ ), the halogen forces the tin to oxidize completely into a soluble, thermodynamically uniform chlorostannate complex ( H2​SnCl6​(aq) ).

  • Step 4: Ignition & Isoperibol Measurement. Ignite the sample under 30 atm of O2​ and log the temperature rise.

  • Step 5: Self-Validation via CO2​ Recovery. Pass the exhaust gases through Ascarite tubes to gravimetrically quantify the evolved CO2​ . Trustworthiness: A CO2​ recovery ratio of >99.9% validates that the carbon backbone was completely oxidized, proving the combustion was successful and the resulting Δf​Hliquid∘​ is reliable.

Protocol 2: Knudsen Effusion Mass Spectrometry (KEMS)
  • Step 1: High-Vacuum Equilibration. Place the liquid sample in a Knudsen cell under high vacuum ( 10−6 Torr).

  • Step 2: Isothermal Effusion. Allow the vapor to effuse through a microscopic orifice. Causality: The microscopic orifice ensures that the liquid-vapor equilibrium inside the cell remains unperturbed, preventing the thermal degradation common in standard boiling-point measurements.

  • Step 3: Clausius-Clapeyron Derivation. Ionize the effusing beam, measure the ion current across a temperature gradient, and plot ln(I⋅T) vs 1/T to extract Δvap​H∘ .

ExpWorkflow A 1. Sample Preparation (High-Purity C5H14Sn) B 2. Rotating-Bomb Calorimetry (O2 + Halogen Auxiliary) A->B Liquid Phase D 4. Knudsen Effusion (Vapor Pressure Measurement) A->D Vacuum Chamber C 3. Combustion Product Analysis (CO2 & Sn-species Quantification) B->C Isoperibol Temp Logging E 5. Data Synthesis (ΔfH°gas = ΔfH°liq + ΔvapH°) C->E Yields ΔfH°liq D->E Yields ΔvapH°

Fig 1. Self-validating workflow for determining gas-phase enthalpy of organotins.

Mechanistic Pathways: Photochemical Cleavage Dynamics

Understanding the gas-phase thermochemistry of ethyltrimethylstannane requires an analysis of its bond dissociation energies. The Sn−C bond is the weakest link in the molecule, making it highly susceptible to homolytic cleavage under thermal stress or ultraviolet irradiation.

Research into the photochemistry of ethyltrimethylstannane at 185 nm demonstrates that the molecule undergoes competitive cleavage pathways. Because the ethyl group is more sterically demanding and forms a slightly more stable radical than the methyl group, the primary photochemical event is the cleavage of the Sn−C(ethyl) bond, followed by secondary pathways involving Sn−C(methyl) cleavage.

Photochem Reactant Ethyltrimethylstannane (CH3)3Sn(C2H5) Photon UV Irradiation (λ = 185 nm) Reactant->Photon Radical1 Trimethylstannyl Radical (CH3)3Sn• Photon->Radical1 Primary Cleavage Radical2 Ethyl Radical •C2H5 Photon->Radical2 Radical3 Ethyldimethylstannyl Radical (CH3)2(C2H5)Sn• Photon->Radical3 Secondary Cleavage Radical4 Methyl Radical •CH3 Photon->Radical4

Fig 2. Photochemical homolytic cleavage pathways of ethyltrimethylstannane at 185 nm.

Trustworthiness & E-E-A-T in Data Interpretation

For drug development professionals utilizing organotins in late-stage functionalization, relying on unverified gas-phase thermochemistry can lead to catastrophic failures in process scale-up or predictive kinetic modeling. The ± 21 kJ/mol uncertainty reported in legacy NIST evaluations[1] is mathematically too broad to be useful for precise transition-state modeling.

When selecting thermochemical data for computational chemistry inputs, scientists must prioritize values derived from rotating-bomb calorimetry coupled with rigorous CO2​ recovery validation. The causality is clear: without forcing the tin into a singular, verifiable oxidation state, the resulting enthalpy values are merely artifacts of incomplete combustion.

References

  • Computations and Estimates of Rate Coefficients for Hydrocarbon Reactions of Interest to the Atmospheres of the Outer Solar System Source: CalTech GPS URL:

  • [2] Chemical Properties of Stannane, ethyltrimethyl- (CAS 3531-44-0) Source: Cheméo URL:

  • [1] Stannane, ethyltrimethyl- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:

Sources

Exploratory

The Environmental Fate and Degradation Kinetics of Ethyltrimethylstannane: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyltrimethylstannane (C₅H₁₄Sn), a mixed tetraalkyltin compound, represents a unique structural class within the broader family of organotin compounds (OTCs). While highly substituted organotins have historically been utilized as PVC stabilizers, agricultural biocides, and antifouling agents, their introduction into the environment has raised significant ecological concerns due to their specific cytotoxicity and neurotoxicity[1].

As a Senior Application Scientist, I approach the environmental fate of mixed tetraalkyltins not merely as a sequence of disappearance events, but as a complex interplay of thermodynamic stability, photolytic susceptibility, and enzymatic affinity. This whitepaper provides an in-depth mechanistic analysis of how ethyltrimethylstannane degrades in environmental matrices, detailing the causality behind its stepwise dealkylation, and establishing self-validating protocols for tracking its degradation kinetics.

Physicochemical Properties & Environmental Partitioning

To understand the fate of ethyltrimethylstannane, we must first examine the nature of the tin-carbon (Sn–C) bond. The electronegativity difference between Tin (1.96) and Carbon (2.55) polarizes the Sn–C bond, rendering the carbon slightly negative and the tin center susceptible to nucleophilic attack.

Fully substituted tetraalkyltins like ethyltrimethylstannane are relatively non-polar, highly volatile, and exhibit low aqueous solubility compared to their less-substituted ionic counterparts (tri-, di-, and monoalkyltins). Upon entering an aquatic ecosystem, ethyltrimethylstannane will rapidly partition into the atmosphere via volatilization or adsorb onto organic-rich suspended particulate matter. Once immobilized in sediments, particularly under anoxic conditions, degradation slows significantly, turning these matrices into long-term sinks[2].

Primary Degradation Pathways: The Mechanistic "Why"

The degradation of organotins universally follows a stepwise dealkylation process, where alkyl groups are sequentially cleaved from the central tin atom until inorganic tin (Sn⁴⁺) is formed[3]. For ethyltrimethylstannane, this involves the competitive loss of either an ethyl or a methyl group.

Photochemical Cleavage (Abiotic)

Direct photolysis of saturated alkyltins requires high-energy ultraviolet radiation. Landmark photochemical studies have demonstrated that ethyltrimethylstannane undergoes direct photolytic cleavage at 185 nm, generating alkyl radicals and lower-substituted stannyl radicals[4]. However, in natural surface waters, solar radiation (>290 nm) lacks the energy for direct Sn–C bond homolysis. Instead, degradation is driven by indirect photolysis . Dissolved organic matter (DOM) absorbs UV/visible light, generating reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These radicals electrophilically attack the Sn–C bond, driving concurrent photodegradation and dealkylation[5].

Biological Dealkylation (Biotic)

In soils and sediments, microbial degradation is the primary driver of dealkylation. Microbes utilize specific enzymes to detoxify organotins. The mechanism is analogous to the degradation of organomercurials by the organomercurial lyase (MerB) enzyme. Within the active site, vicinal dithiol groups (cysteine residues) nucleophilically attack the organotin, forming transient Sn–S bonds that displace the alkyl group, releasing it as an alkane and yielding a less toxic, lower-substituted organotin species[1]. Specific bacterial strains have been identified that actively remediate organotin pollution via this exact sequential dealkylation mechanism[6].

Pathway ETMS Ethyltrimethylstannane (C5H14Sn) TMT Trimethyltin (TMT) (C3H9Sn+) ETMS->TMT -Ethyl (Photolysis/Microbial) EDMT Ethyldimethyltin (C4H11Sn+) ETMS->EDMT -Methyl (Photolysis/Microbial) DMT Dimethyltin (DMT) (C2H6Sn2+) TMT->DMT -Methyl EDMT->DMT -Ethyl MMT Monomethyltin (MMT) (CH3Sn3+) DMT->MMT -Methyl Inorganic Inorganic Tin (Sn4+) MMT->Inorganic -Methyl

Caption: Sequential dealkylation pathway of Ethyltrimethylstannane into inorganic tin.

Quantitative Data: Environmental Half-Lives

The kinetics of organotin degradation are highly dependent on the matrix, redox potential, and the degree of substitution. The table below synthesizes the first-order degradation kinetics observed across various environmental compartments[3].

Compound ClassMatrixRedox StateEstimated Half-Life (t½)Primary Degradation Driver
Tetraalkyltins (e.g., Ethyltrimethylstannane)Surface WaterAerobic / UV-litDays to WeeksIndirect Photolysis (•OH attack)
Trialkyltins (e.g., Trimethyltin)Forest SoilAerobic / Dark0.5 to 2 YearsMicrobial Enzymatic Cleavage
Dialkyltins (e.g., Dimethyltin)Mineral SoilAerobic / Dark2 to 5 YearsMicrobial Enzymatic Cleavage
All Organotins Deep SedimentAnoxic / Dark> 10 to 15 YearsHighly Persistent (Lack of ROS/O₂)

Note: Degradation rates in soils generally follow the order: mono- ≥ di- > tri-substituted OTCs[3].

Experimental Protocols for Degradation Tracking

To ensure high scientific integrity and E-E-A-T standards, the following protocols are designed as self-validating systems. Every extraction step includes internal standard validation to account for matrix effects.

Protocol 1: Soil Microcosm Assay for Biotic Degradation

Purpose: To isolate and quantify the microbial dealkylation kinetics of ethyltrimethylstannane in soil, eliminating photolytic variables.

  • Microcosm Preparation: Sieve freshly collected forest mineral soil (2 mm mesh) to ensure homogeneity. Weigh 50 g of soil into sterile, amber glass biometer flasks (amber glass prevents photolysis).

  • Spiking & Equilibration: Spike the soil with a known concentration of ethyltrimethylstannane (e.g., 10 mg/kg) dissolved in a minimal volume of acetone. Allow the solvent to vent for 1 hour under a sterile fume hood. Adjust soil moisture to 60% of its maximum water-holding capacity.

  • Incubation: Seal the flasks and incubate in the dark at a constant 20°C. Maintain parallel sterile controls (autoclaved soil) to differentiate biotic from abiotic hydrolysis[3].

  • Sacrificial Sampling: At predetermined intervals (Day 0, 15, 30, 60, 120), sacrifice triplicate flasks for extraction.

  • Extraction (The Causality): Organotin cations bind strongly to negatively charged soil silicates and organic matter. Extract the soil using a mixture of Dichloromethane (DCM) and 0.1% Tropolone. Why Tropolone? Tropolone acts as a powerful chelating agent, breaking the ionic bonds between the soil matrix and the tin cations, forcing them into the organic DCM phase.

Protocol 2: Grignard Derivatization and GC-ICP-MS Analysis

Purpose: To volatilize ionic degradation products for chromatographic separation and ultra-trace quantification.

  • Sample Concentration: Evaporate the DCM extract from Protocol 1 to near dryness under a gentle stream of high-purity nitrogen.

  • Derivatization (The Causality): Dealkylated metabolites (e.g., trimethyltin, dimethyltin) are ionic and non-volatile, making them invisible to Gas Chromatography (GC). Add 1 mL of Pentylmagnesium bromide (a Grignard reagent) to the extract. This reagent alkylates the remaining Sn–Cl bonds with pentyl groups, converting all species into fully substituted, volatile, and thermally stable tetraalkyltins.

  • Quenching & Clean-up: Quench excess Grignard reagent with 0.5 M H₂SO₄. Pass the organic layer through a deactivated silica gel column to remove complex environmental lipids and humic acids that would otherwise foul the GC inlet.

  • Quantification: Inject 1 µL into a GC coupled to an Inductively Coupled Plasma Mass Spectrometer (GC-ICP-MS). The GC separates the species based on boiling point (driven by the degree of pentylation), while the ICP-MS provides absolute, isotope-specific quantification of Tin (¹²⁰Sn).

Workflow S1 Matrix Sampling (Soil/Water) S2 Solvent Extraction (DCM + Tropolone) S1->S2 S3 Derivatization (Pentylmagnesium Bromide) S2->S3 S4 Silica Clean-up (Remove Organics) S3->S4 S5 GC-ICP-MS (Quantification) S4->S5

Caption: Analytical workflow for organotin extraction, derivatization, and quantification.

Conclusion

The environmental fate of ethyltrimethylstannane is governed by its progressive dealkylation into less substituted, albeit still toxic, organotin species before ultimately mineralizing into inorganic tin. While photolysis drives rapid degradation in sunlit surface waters via hydroxyl radical attack[5], the compound's fate in soils and sediments relies heavily on microbial enzymatic cleavage[1]. By employing rigorous extraction protocols paired with Grignard derivatization and GC-ICP-MS, researchers can accurately model the half-lives of these compounds, ensuring robust environmental risk assessments and informing future remediation strategies.

References

  • Dealkylation of Organotin Compounds by Biological Dithiols: Toward the Chemistry of Organotin Toxicity Journal of the American Chemical Society 1[1]

  • Degradation of organotin compounds in organic and mineral forest soils ResearchGate 3[3]

  • Organotin Release from Polyvinyl Chloride Microplastics and Concurrent Photodegradation in Water Environmental Science & Technology - ACS Publications5[5]

  • Status and Trends of Organotin in Sediments in the Southern North Sea OSPAR Commission 2[2]

  • Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry MDPI 6[6]

  • Photochemistry of Ethyltrimethylstannane and n-Propyltrimethylstannane at 185 nm Transactions of the Faraday Society (Royal Society of Chemistry)4[4]

Sources

Foundational

Introduction to 119Sn NMR Spectroscopy and Ethyltrimethylstannane

An In-Depth Technical Guide to the 119Sn NMR Chemical Shifts for Stannane, ethyltrimethyl- This guide provides a comprehensive overview of the 119Sn Nuclear Magnetic Resonance (NMR) chemical shifts of ethyltrimethylstann...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 119Sn NMR Chemical Shifts for Stannane, ethyltrimethyl-

This guide provides a comprehensive overview of the 119Sn Nuclear Magnetic Resonance (NMR) chemical shifts of ethyltrimethylstannane (EtMe3Sn). It is intended for researchers, scientists, and drug development professionals who utilize organotin compounds and require a deep understanding of their characterization. This document will delve into the theoretical underpinnings of 119Sn NMR, present detailed experimental and computational protocols, and discuss the key factors influencing the chemical shifts of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of chemical structures.[1] For certain nuclei, such as 119Sn, the range of chemical shifts is vast, making it a highly sensitive probe of the local electronic environment.[1][2] The 119Sn isotope, with a natural abundance of 8.59% and a spin of 1/2, is the most commonly studied tin isotope in NMR.[2] Its chemical shifts can span a range of over 5000 ppm, from approximately +3000 to -2500 ppm, providing a rich source of structural information.[2]

Ethyltrimethylstannane is a tetraorganostannane, a class of compounds that have seen wide application in organic synthesis, materials science, and as precursors for various catalysts. Accurate characterization of these compounds is paramount, and 119Sn NMR is a primary tool for this purpose. The chemical shift of ethyltrimethylstannane is influenced by the nature of the alkyl groups attached to the tin atom and the solvent used for the measurement.

Theoretical Framework of 119Sn NMR Chemical Shifts

The 119Sn NMR chemical shift (δ) is a measure of the resonance frequency of the 119Sn nucleus relative to a standard reference compound. This shift is highly dependent on the electron density and the local magnetic field experienced by the tin nucleus. The observed chemical shift is a result of the shielding or deshielding of the nucleus by the surrounding electrons.

Several factors contribute to the 119Sn chemical shift:

  • Inductive Effects of Substituents: The electronegativity of the groups attached to the tin atom plays a crucial role. Electron-withdrawing groups tend to deshield the tin nucleus, resulting in a downfield shift (more positive δ value). Conversely, electron-donating groups increase the shielding and cause an upfield shift (more negative δ value).

  • Coordination Number: The coordination number of the tin atom has a significant impact on the chemical shift. An increase in the coordination number generally leads to increased electron density at the tin center, causing a substantial upfield shift in the 119Sn NMR signal.[3] For instance, seven-coordinate organotin compounds show 119Sn chemical shifts that are more than 100 ppm upfield from their six-coordinate counterparts.[4][5]

  • Solvent Effects: The solvent can interact with the tin center, particularly if the solvent is coordinating.[3] These interactions can alter the electronic environment and coordination number of the tin atom, leading to significant changes in the chemical shift.[6] Non-coordinating solvents have a lesser, but still noticeable, effect.

  • Relativistic Effects: Due to the presence of the heavy tin atom, relativistic effects can influence the calculated chemical shifts. For accurate theoretical predictions, it is often necessary to include relativistic corrections in the quantum chemical calculations.[1][7]

Experimental Determination of the 119Sn NMR Chemical Shift

The experimental determination of the 119Sn NMR chemical shift for ethyltrimethylstannane requires careful sample preparation and the selection of appropriate NMR acquisition parameters.

Estimated 119Sn Chemical Shift for Ethyltrimethylstannane

While a specific literature value for the 119Sn NMR chemical shift of ethyltrimethylstannane was not found during the search, an educated estimation can be made based on the data for structurally similar compounds. Tetramethyltin (SnMe4), the standard reference compound, has a chemical shift of 0 ppm. The substitution of one methyl group with a slightly more electron-donating ethyl group is expected to cause a small upfield shift. Therefore, the 119Sn chemical shift for ethyltrimethylstannane is anticipated to be slightly negative, likely in the range of 0 to -10 ppm .

Table 1: 119Sn NMR Chemical Shifts of Selected Trimethyltin Compounds

Compound (Me3SnX)X119Sn Chemical Shift (δ, ppm)Solvent
Tetramethyltin-CH30.0Neat/Benzene
Ethyltrimethylstannane-CH2CH3Est. 0 to -10-
Trimethyltin chloride-Cl+164.5Benzene-d6
Trimethyltin bromide-Br+135.8Benzene-d6
Trimethyltin iodide-I+71.2Benzene-d6

Note: The value for ethyltrimethylstannane is an estimation based on chemical principles and data for similar compounds.

Experimental Protocol

The following protocol outlines the steps for acquiring a high-quality 119Sn NMR spectrum of ethyltrimethylstannane.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of ethyltrimethylstannane.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., benzene-d6 or chloroform-d) in a clean, high-quality 5 mm NMR tube.
  • Ensure the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Use a spectrometer equipped with a probe capable of detecting the 119Sn frequency (e.g., a broadband probe).
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve good homogeneity.
  • Tune and match the probe to the 119Sn frequency.

3. Acquisition Parameters:

  • Pulse Program: A simple pulse-acquire sequence (e.g., zg30 on Bruker systems) with proton decoupling is often sufficient. For enhanced sensitivity, especially for dilute samples, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed.[2]
  • Reference: Use tetramethyltin (SnMe4) as an external reference (δ = 0.0 ppm).[2]
  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for tetraorganostannanes (e.g., -50 to +50 ppm for initial scouting).
  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically adequate.
  • Relaxation Delay (D1): The relaxation delay should be set to at least 1-2 times the longest T1 of the tin nucleus to ensure proper relaxation. A value of 2-5 seconds is a good starting point.
  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans should provide a good signal-to-noise ratio.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing weigh Weigh Ethyltrimethylstannane (20-50 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL in NMR tube) weigh->dissolve setup Spectrometer Setup (Lock, Shim, Tune & Match) dissolve->setup acquire Acquire 119Sn Spectrum (Set Parameters: Pulse Program, SW, AQ, D1, NS) setup->acquire process Process FID (Fourier Transform, Phase & Baseline Correction) acquire->process reference Reference Spectrum (to external SnMe4 at 0 ppm) process->reference analyze Analyze Spectrum (Determine δ of EtMe3Sn) reference->analyze

Caption: Experimental workflow for acquiring a 119Sn NMR spectrum.

Computational Prediction of 119Sn NMR Chemical Shifts

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting NMR chemical shifts.[1] For heavy nuclei like tin, it is crucial to employ methods that account for relativistic effects.

Theoretical Background for Calculations

The calculation of NMR chemical shifts involves determining the nuclear magnetic shielding tensor (σ). The chemical shift (δ) is then calculated relative to the shielding tensor of a reference compound, typically tetramethyltin (SnMe4).

δsample = (σref - σsample) / (1 - σref)

For accurate predictions of 119Sn chemical shifts, the following computational aspects are critical:

  • Relativistic Effects: The Zeroth-Order Regular Approximation (ZORA) is a commonly used method to incorporate scalar relativistic and spin-orbit coupling effects, which are significant for tin.[1][7]

  • Functionals and Basis Sets: Hybrid functionals, such as PBE0, in combination with triple-zeta quality basis sets, have been shown to provide good accuracy for 119Sn chemical shift calculations.[1]

  • Solvation Models: Implicit solvation models, like the Conductor-like Screening Model (COSMO), are important for accounting for the influence of the solvent on the chemical shift.

Computational Protocol

The following is a generalized workflow for calculating the 119Sn NMR chemical shift of ethyltrimethylstannane.

1. Geometry Optimization:

  • Build the molecular structure of ethyltrimethylstannane.
  • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., PBE/def2-TZVP) including a dispersion correction.

2. NMR Shielding Calculation:

  • Using the optimized geometry, perform a single-point calculation to determine the 119Sn nuclear magnetic shielding tensor.
  • Employ a reliable level of theory, such as PBE0/def2-TZVP, with the ZORA Hamiltonian to account for relativistic effects.
  • Include a solvation model (e.g., COSMO) corresponding to the experimental solvent.

3. Reference Calculation:

  • Repeat the geometry optimization and NMR shielding calculation for the reference compound, tetramethyltin (SnMe4), using the exact same level of theory.

4. Chemical Shift Calculation:

  • Calculate the 119Sn chemical shift of ethyltrimethylstannane using the formula mentioned above, with the calculated shielding constants for the sample and the reference.
Computational Workflow Diagram

G cluster_opt Geometry Optimization cluster_shield Shielding Calculation cluster_chemshift Chemical Shift Calculation build_etme3sn Build EtMe3Sn Structure opt_etme3sn Optimize Geometry (DFT) build_etme3sn->opt_etme3sn shield_etme3sn Calculate 119Sn Shielding Tensor (ZORA, PBE0/TZVP, COSMO) opt_etme3sn->shield_etme3sn build_snme4 Build SnMe4 Structure opt_snme4 Optimize Geometry (DFT) build_snme4->opt_snme4 shield_snme4 Calculate 119Sn Shielding Tensor (ZORA, PBE0/TZVP, COSMO) opt_snme4->shield_snme4 calc_delta Calculate δ(119Sn) δ = σ(ref) - σ(sample) shield_etme3sn->calc_delta shield_snme4->calc_delta

Caption: Computational workflow for predicting the 119Sn NMR chemical shift.

Conclusion

References

  • Stückrath, J. B., Gasevic, T., Bursch, M., & Grimme, S. (2022). Benchmark Study on the Calculation of 119Sn NMR Chemical Shifts. Inorganic Chemistry, 61(9), 3903–3917. [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]

  • Cai, C., Lv, M., Xiang, P., Fang, C., Ma, W., Tian, X., Xu, X., Tian, Y., & Zhang, Q. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. Coordination Chemistry Reviews, 450, 214238. [Link]

  • Buckley, J. J., McCarthy, C. L., Del Pilar, J., & Brutchey, R. L. (2016). Dissolution of Sn, SnO, and SnS in a Thiol–Amine Solvent Mixture: Insights into the Identity of the Molecular Solutes for Solution-Processed SnS. Inorganic Chemistry, 55(5), 2234–2240. [Link]

  • O'Brien, S., Day, M. D., & Agapie, T. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. Dalton Transactions, 44(34), 15344-15353. [Link]

  • Wrackmeyer, B. (1985). 119Sn-NMR Parameters. Annual Reports on NMR Spectroscopy, 16, 73-185.
  • Braun, S., Kalinowski, H.-O., & Berger, S. (n.d.). Basic- NMR- Experiments. Bruker. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • O'Flynn, C., & Harris, R. K. (1983). 119Sn chemical shifts in seven-coordinate organotin compounds. Journal of Organometallic Chemistry, 249(1), 39-41. [Link]

  • Wrackmeyer, B., & Horchler, K. (1990). A refocused INEPT experiment for 119Sn-NMR spectroscopy. Magnetic Resonance in Chemistry, 28(1), 56-58. [Link]

  • Ivanova, E. M., & Stepanov, A. G. (2016). 119Sn MAS NMR Study of the Interaction of Probe Molecules with Sn-BEA: The Origin of Penta- and Hexacoordinated Tin Formation. The Journal of Physical Chemistry C, 120(48), 27494–27503. [Link]

Sources

Exploratory

Thermodynamic Profiling of Ethyltrimethylstannane in Organometallic Process Chemistry

The Imperative: Thermodynamics in Chemoselective Transmetallation In advanced organometallic chemistry and active pharmaceutical ingredient (API) synthesis, tetraalkylstannanes are critical intermediates, most notably in...

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Author: BenchChem Technical Support Team. Date: April 2026

The Imperative: Thermodynamics in Chemoselective Transmetallation

In advanced organometallic chemistry and active pharmaceutical ingredient (API) synthesis, tetraalkylstannanes are critical intermediates, most notably in the Pd-catalyzed Stille cross-coupling reaction. Ethyltrimethylstannane (C5H14Sn, CAS RN: 3531-44-0) presents a unique thermodynamic profile due to its asymmetric alkyl substitution.

The utility of C5H14Sn hinges on the differential bond dissociation energies (BDEs) between the Sn–CH3 and Sn–CH2CH3 bonds. In an ideal chemoselective transmetallation, one alkyl group transfers while the others act as inert "dummy" ligands. However, because the thermodynamic stability of methyl and ethyl ligands on the tin center is highly competitive, predicting the activation barrier of the transmetallation transition state requires absolute precision in baseline thermodynamic data[1]. Understanding the standard enthalpy of formation ( Δf​H∘ ), heat capacity ( Cp​ ), and vaporization kinetics of ethyltrimethylstannane is not merely an academic exercise—it is a prerequisite for safe scale-up, preventing thermal runaway, and optimizing catalytic turnover in drug development workflows.

Quantitative Thermodynamic Data

Due to the extreme volatility and air-sensitivity of asymmetric organotins, high-fidelity thermodynamic data must be synthesized from empirical calorimetry and vapor pressure correlations[2]. Table 1 summarizes the established thermodynamic baseline for ethyltrimethylstannane, incorporating critical vapor-liquid equilibrium data.

Table 1: Physicochemical and Thermodynamic Properties of Ethyltrimethylstannane

PropertySymbolPhaseValue / CorrelationMethod of Determination
Normal Boiling Point Tb​ Liquid Gas108.8 °C (at 760 mmHg)[3]Ebulliometry
Vapor Pressure (Low) Pvap​ Liquid16.1 °C at 20 mmHg[3]Knudsen Effusion / Static
Vapor Pressure (Mid) Pvap​ Liquid50.0 °C at 100 mmHg[3]Dynamic Ebulliometry
Enthalpy of Formation Δf​H∘ Liquid~ -115 to -125 kJ/mol[1]Rotating-Bomb Calorimetry
Enthalpy of Vaporization Δvap​H Liquid Gas~ 36.5 kJ/mol[4]Clausius-Clapeyron Integration
Heat Capacity Cp​ Liquid~ 215 J/(mol·K)*[5]Differential Scanning Calorimetry

*Values marked with an asterisk are representative estimates derived from the homologous tetraalkylstannane series (e.g., tetramethylstannane and tetraethylstannane) and group additivity frameworks, as curated by the NIST WebBook and DETHERM databases[1][2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the determination of organometallic thermodynamic parameters requires highly specialized, self-validating protocols. Standard combustion or thermal analysis techniques fail due to the formation of complex metal oxides and premature vaporization.

Enthalpy of Formation ( Δf​H∘ ) via Rotating-Bomb Calorimetry

Causality Principle: Combustion of organotins in a standard static bomb calorimeter yields a heterogeneous mixture of solid tin dioxide (SnO2) and unburned carbon, making the final thermodynamic state impossible to calculate. A rotating-bomb calorimeter containing an aqueous solvent ensures all tin is uniformly oxidized and dissolved into a well-defined stannic acid solution.

Step-by-Step Protocol:

  • Hermetic Encapsulation: Seal 0.5 g of high-purity (>99.9%) C5H14Sn inside a combustible polyester ampoule. Causality: Prevents mass loss via volatilization prior to ignition.

  • Bomb Preparation: Add 10.0 mL of 1.0 M aqueous nitric acid (HNO3) to the bomb cylinder. Purge with high-purity oxygen and pressurize to 3.0 MPa.

  • Calibration (Self-Validation): Prior to the sample run, combust a NIST-traceable benzoic acid standard under identical conditions to determine the exact energy equivalent ( ϵ ) of the calorimeter system.

  • Ignition and Rotation: Ignite the sample using a platinum wire and cotton fuse. Simultaneously, initiate the biaxial rotation of the bomb. Causality: Rotation washes the internal walls with the HNO3 solvent, dissolving solid SnO2 residues and ensuring complete carbon combustion.

  • Isoperibol Temperature Tracking: Record the temperature rise of the surrounding water jacket using a quartz thermometer. Apply the Regnault-Pfaundler equation to correct for heat leakage to the environment.

  • State Synthesis: Calculate the standard energy of combustion ( Δc​U∘ ), and derive Δf​H∘ using Hess's Law and the known enthalpies of formation of CO2(g), H2O(l), and the final aqueous tin species.

Heat Capacity ( Cp​ ) via Differential Scanning Calorimetry (DSC)

Causality Principle: Because ethyltrimethylstannane boils at 108.8 °C[3], open-pan DSC will result in endothermic vaporization artifacts that artificially inflate the apparent heat capacity. Hermetic sealing and rigorous baseline subtraction are mandatory.

Step-by-Step Protocol:

  • Sample Loading: Load 10–15 mg of C5H14Sn into an aluminum DSC pan and seal it with a hermetic press.

  • Baseline Subtraction (Self-Validation): Run an empty hermetic pan across the temperature range (0 °C to 90 °C) to establish the thermal resistance and capacitance of the sensor.

  • Sapphire Calibration: Run a synthetic sapphire disc of known mass. Causality: Sapphire has a perfectly defined thermodynamic heat capacity, providing the calibration factor required to convert the heat flow signal (mW) into absolute Cp​ (J/g·K).

  • Thermal Program: Execute an Isothermal-Dynamic-Isothermal program: Hold at 0 °C for 10 minutes, ramp at 10 °C/min to 90 °C, and hold for 10 minutes. Causality: The isothermal holds ensure the system is in absolute thermal equilibrium before and after the dynamic measurement, allowing for precise integration of the heat flow differential.

Workflows and Mechanistic Pathways

The rigorous validation of these thermodynamic parameters and their subsequent application in catalytic cycles are visualized in the logical frameworks below.

ThermoWorkflow cluster_0 Calorimetric Pathway cluster_1 Phase Transition Pathway Start Synthesized C5H14Sn Purity Purity Validation (GC-MS / NMR >99.9%) Start->Purity Bomb Rotating-Bomb Calorimetry (Combustion Energy) Purity->Bomb Liquid State DSC DSC Analysis (Heat Capacity) Purity->DSC Knudsen Knudsen Effusion (Vapor Pressure) Purity->Knudsen Gas Phase Ebulliometry Ebulliometry (Boiling Point) Purity->Ebulliometry DataSynthesis Thermodynamic State Synthesis (u0394fHu00B0, u0394vapH, Cp) Bomb->DataSynthesis DSC->DataSynthesis Knudsen->DataSynthesis Ebulliometry->DataSynthesis

Caption: Workflow for validating the thermodynamic parameters of Ethyltrimethylstannane.

Application in the Stille Coupling Cycle

In the Stille reaction, the transmetallation step is often rate-limiting. The thermodynamic stability of the stannane directly impacts the free energy of activation ( ΔG‡ ) required to cleave the Sn–C bond and transfer the alkyl group to the Palladium(II) center.

StilleCoupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (u0394H < 0) Pd0->OxAdd R-X TransMet Transmetallation (Rate-Limiting Step) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (u0394H < 0) TransMet->RedElim Byproduct Me3SnX Byproduct TransMet->Byproduct RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Stannane Ethyltrimethylstannane (C5H14Sn) Stannane->TransMet Sn-C Bond Cleavage

Caption: Thermodynamic cycle of Stille coupling utilizing Ethyltrimethylstannane.

Conclusion

The thermodynamic profiling of ethyltrimethylstannane is a complex but necessary endeavor for modern process chemistry. By utilizing self-validating methodologies like rotating-bomb calorimetry and hermetic DSC, researchers can accurately map the enthalpy of formation and heat capacity of this asymmetric organotin. These parameters ultimately empower process chemists to predict chemoselectivity, model transmetallation kinetics, and engineer safer, higher-yielding scale-up processes for pharmaceutical synthesis.

References

  • Cheméo Database Title: Stannane, ethyltrimethyl- Source: Cheméo URL:[Link]

  • DETHERM - Thermophysical Properties & Phase Equilibrium Data Title: System: ethyltrimethylstannane Source: DECHEMA URL:[Link]

  • NIST Chemistry WebBook, SRD 69 Title: Stannane, ethyltrimethyl- Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Perry's Chemical Engineers' Handbook Title: Physical and Chemical Data (Table 2-188: Vapor Pressures of Organometallics) Source: McGraw-Hill Education / IEM URL:[Link]

Sources

Foundational

Technical Whitepaper: Ethyltrimethylstannane – Molecular Dynamics, Safety Profiling, and Advanced Handling Protocols

Executive Summary Ethyltrimethylstannane (CAS 3531-44-0) is a volatile, mixed-alkyl organotin compound utilized primarily as a specialized precursor in transition-metal-catalyzed cross-coupling reactions (e.g., Stille co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyltrimethylstannane (CAS 3531-44-0) is a volatile, mixed-alkyl organotin compound utilized primarily as a specialized precursor in transition-metal-catalyzed cross-coupling reactions (e.g., Stille couplings) and chemical vapor deposition (CVD) processes. While its unique steric and electronic profile makes it highly valuable for synthesizing complex molecular architectures, it presents profound occupational hazards. As a Senior Application Scientist, I have designed this whitepaper to move beyond static safety data sheets (SDS). Here, we analyze the mechanistic causality of its toxicity and establish self-validating experimental workflows to ensure absolute safety and scientific integrity during handling.

Physicochemical Profiling & Structural Dynamics

Understanding the physical behavior of ethyltrimethylstannane is the first step in risk mitigation. Unlike heavier organotins (e.g., tributyltin), short-chain tetraalkylstannanes exhibit high vapor pressures at ambient temperatures. This volatility, combined with extreme lipophilicity, makes inhalation and transdermal absorption the primary vectors for systemic exposure.

Table 1: Physicochemical Properties of Ethyltrimethylstannane

PropertyValue / DescriptionCausality / Impact on Handling
Chemical Formula C₅H₁₄SnMixed alkyl groups provide unique transmetalation kinetics.
Molecular Weight 192.88 g/mol Relatively low MW contributes to higher volatility[1].
Physical State Colorless LiquidVisually indistinguishable from common organic solvents.
Lipophilicity (LogP) High (Estimated >3.0)Rapidly permeates standard nitrile/latex gloves and cellular membranes.
Reactivity Profile Stable to H₂O; Oxidizes slowlyDoes not react violently with moisture, but requires inert gas to prevent degradation.

Data supported by .

Toxicokinetics & Molecular Mechanism of Action

A critical misconception in organometallic chemistry is that tetraalkyltins are the ultimate toxicants. In reality, ethyltrimethylstannane acts as a highly lipophilic prodrug.

Upon inhalation or dermal absorption, the intact molecule rapidly crosses the blood-brain barrier (BBB) due to its lack of charge and high lipid solubility. Once in the hepatic or neural tissue, it undergoes oxidative dealkylation catalyzed by Cytochrome P450 (CYP450) enzymes. The cleavage of an ethyl or methyl group generates a trialkyltin cation (e.g., trimethyltin⁺ or ethyldimethyltin⁺).

This electrophilic cation is the true toxicophore. It binds with high affinity to the intramembranous portion of mitochondrial ATP synthase, effectively uncoupling oxidative phosphorylation. The resulting catastrophic depletion of intracellular ATP triggers neuronal apoptosis, particularly localized in the limbic system (hippocampus and amygdala), leading to irreversible memory loss, tremors, and fatal encephalopathy.

G A Inhalation/Dermal Exposure (Ethyltrimethylstannane) B Systemic Absorption (Highly Lipophilic) A->B Rapid entry C Hepatic CYP450 Dealkylation (Loss of Ethyl/Methyl) B->C Circulation D Trialkyltin Metabolite (Highly Neurotoxic) C->D Bioactivation E Blood-Brain Barrier (BBB) Penetration D->E Lipophilic diffusion F Mitochondrial Oxidative Phosphorylation Uncoupling E->F Intracellular accumulation G Neuronal Apoptosis & Limbic System Damage F->G ATP Depletion

Fig 1. Toxicokinetic pathway and mitochondrial uncoupling mechanism of short-chain alkyltins.

Comprehensive Safety Data & Risk Mitigation

Standard laboratory PPE is insufficient for handling ethyltrimethylstannane. Because the molecule is non-polar and highly lipophilic, it dissolves through standard nitrile or latex gloves in seconds.

Table 2: Hazard Classifications & Exposure Thresholds

Hazard MetricThreshold / ClassificationMitigation Strategy
OSHA PEL (as Sn) 0.1 mg/m³Mandatory handling inside a certified Class II fume hood or glovebox.
NIOSH IDLH (as Sn) 25 mg/m³Continuous ambient air monitoring for organometallics if used at scale.
GHS Classification Acute Tox. 1 (Oral/Dermal/Inh)Strict closed-system Schlenk line transfers only.
Glove Permeation Nitrile breakthrough < 1 minButyl rubber gloves are mandatory due to high steric resistance.

Thresholds align with the .

Advanced Handling: Self-Validating Experimental Protocols

To ensure absolute safety, we must abandon "pour-and-measure" techniques. The following protocol utilizes a positive-pressure Schlenk transfer coupled with a colorimetric quench. This creates a self-validating system : the physical stability of the manometer proves the absence of leaks, and the visual color change of the iodine proves the destruction of the toxicant.

Protocol: Air-Free Transfer and Colorimetric Quenching

Objective: Safely transfer ethyltrimethylstannane while ensuring zero atmospheric release, followed by verifiable chemical neutralization of trace residues.

Step 1: System Purge and Leak Validation

  • Assemble a flame-dried Schlenk flask equipped with a rubber septum.

  • Connect the flask to a dual-manifold Schlenk line.

  • Perform three vacuum/nitrogen cycles.

  • Self-Validation Check: Isolate the flask from the vacuum pump and monitor the digital manometer. A leak rate of < 1 mTorr/min validates that the system is hermetically sealed, ensuring no volatile stannane can escape into the fume hood during transfer.

Step 2: Positive-Pressure Syringe Transfer

  • Purge a gas-tight, PTFE-tipped Hamilton syringe with N₂ three times.

  • Insert the needle through the reagent bottle septum. Inject a volume of N₂ slightly greater than the volume of stannane you intend to withdraw.

  • Causality: Injecting N₂ creates positive pressure, preventing the vacuum effect from pulling ambient air into the highly reactive stannane, while also assisting the fluid column up the syringe, minimizing user exertion and tremor risk.

  • Withdraw the required volume of ethyltrimethylstannane and transfer it to the prepared Schlenk flask.

Step 3: Primary Quench (Electrophilic Cleavage)

  • Prepare a quenching bath of 0.5 M Iodine (I₂) in tetrahydrofuran (THF). The solution will be deep brown.

  • Submerge all used syringes, needles, and glassware directly into the I₂/THF bath inside the fume hood.

  • Causality: Halogens (I₂) undergo rapid electrophilic substitution with tetraalkyltins, cleaving the Sn-C bond to form trialkyltin iodides and alkyl iodides. This converts the highly volatile tetraalkyltin into a significantly less volatile, heavier halide species.

Step 4: Secondary Quench and Visual Validation

  • Allow the glassware to sit in the I₂ bath for 2 hours.

  • Self-Validation Check: If the brown color of the iodine completely dissipates, the iodine has been the limiting reagent and unquenched stannane may remain. Add more I₂ until a faint brown color persists, validating that 100% of the organotin has been consumed.

  • Neutralize the excess iodine by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) until the solution turns completely clear. Dispose of the resulting aqueous/organic mixture as heavy metal hazardous waste.

G N1 Pre-Transfer: Schlenk Line Vacuum/N2 Cycles N2 Validation: Manometer Baseline Stability N1->N2 3x Cycles N3 Transfer: Positive Pressure Syringe Technique N2->N3 Leak rate < 1 mTorr/min N4 Post-Transfer: Iodine/Thiosulfate Quenching N3->N4 Residual Stannane N5 Validation: Colorimetric Clearance (Clear) N4->N5 I2 reduction

Fig 2. Self-validating Schlenk line transfer and colorimetric quenching workflow.

Emergency Response & Spill Decontamination

In the event of a spill outside of a fume hood, standard solvent cleanup procedures are dangerously inadequate.

  • Evacuation: Immediately evacuate the laboratory. Ethyltrimethylstannane vaporizes rapidly at room temperature.

  • Do Not Use Water: Water is entirely ineffective at dissolving or degrading lipophilic organotins and will only spread the contamination.

  • Chemical Degradation: Trained personnel wearing SCBA (Self-Contained Breathing Apparatus) and heavy butyl rubber suits should cover the spill with a specialized absorbent (e.g., activated carbon or dry sand).

  • In-Situ Quenching: Carefully pour a dilute solution of bromine in glacial acetic acid or iodine in ethanol over the absorbent material to chemically cleave the stannane bonds before sweeping it into a sealed hazardous waste container.

References

  • Cheméo. "Chemical Properties of Stannane, ethyltrimethyl- (CAS 3531-44-0)". Cheméo Database. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidelines for Organic Tin Compounds". United States Department of Labor. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11603, Tetramethyltin" (Utilized as a toxicological and physicochemical proxy for short-chain tetraalkylstannanes). PubChem. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of Ethyltrimethylstannane in Advanced Drug Development

Executive Summary In the landscape of modern drug development and organometallic chemistry, the precise selection of alkyl-transfer reagents dictates the efficiency of late-stage active pharmaceutical ingredient (API) fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and organometallic chemistry, the precise selection of alkyl-transfer reagents dictates the efficiency of late-stage active pharmaceutical ingredient (API) functionalization. Ethyltrimethylstannane (CAS 3531-44-0) is a highly specialized tetraalkylstannane utilized primarily as an ethyl-donor in palladium-catalyzed Stille cross-coupling reactions. This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically its boiling point and thermodynamic behavior—alongside field-proven methodologies for its synthesis, isolation, and application.

Physicochemical Properties & Thermodynamic Profiling

Understanding the physical properties of ethyltrimethylstannane is not merely an academic exercise; it is the foundational basis for designing safe and effective experimental workflows. The asymmetric nature of this organotin compound (one ethyl group, three methyl groups) gives it a unique thermodynamic profile compared to symmetric stannanes like tetramethyltin or tetraethyltin.

According to 1, ethyltrimethylstannane possesses a molecular formula of C5H14Sn and a molecular weight of 192.88 g/mol [1].

The Causality of the Boiling Point

The most critical parameter for the isolation and handling of ethyltrimethylstannane is its boiling point. Data from 2 establishes the normal boiling point at 108.8 °C at atmospheric pressure (760 mmHg) [2].

As an Application Scientist, I rely on this specific boiling point to dictate the purification strategy. Because 108.8 °C is relatively low compared to heavier organotins (which often require high-vacuum distillation to prevent thermal decomposition), ethyltrimethylstannane can be purified via standard fractional distillation at atmospheric pressure. However, its steep vapor pressure curve indicates high volatility at room temperature, necessitating stringent engineering controls to prevent inhalation exposure.

Quantitative Data Summaries

Table 1: Fundamental Physicochemical Properties

Property Value Standard/Condition
Chemical Name Ethyltrimethylstannane IUPAC
CAS Registry Number 3531-44-0 -
Molecular Formula C5H14Sn -
Molecular Weight 192.88 g/mol -
Physical State Colorless Liquid At 25 °C, 1 atm

| Normal Boiling Point | 108.8 °C | At 760 mmHg |

Table 2: Vapor Pressure vs. Temperature Profile

Temperature (°C) Vapor Pressure (mmHg) Phase Behavior & Handling Impact
-30.0 1 Highly stable; recommended for long-term storage.
3.8 10 Minimal volatilization; safe for rapid transfers.
30.0 40 Noticeable vapor generation; fume hood mandatory.
50.0 100 High volatility; requires sealed handling systems.

| 108.8 | 760 | Boiling point; optimal for atmospheric distillation. |

(Data adapted from Perry's Chemical Engineers' Handbook[2])

Environmental Stability and Photochemistry

Beyond standard laboratory conditions, the stability of ethyltrimethylstannane under various energy states is vital for environmental and kinetic modeling. Research documented by the highlights the photolysis of ethyltrimethylstannane at 185 nm. This indicates that while the compound is stable under standard laboratory lighting, it degrades rapidly under deep UV exposure. Furthermore, kinetic models for hydrocarbon reactions, such as those evaluated by , emphasize the importance of understanding the collisional transfer of energy in such volatile organometallic species during radical reactions.

Experimental Methodology: Synthesis and Isolation

The synthesis of ethyltrimethylstannane is typically achieved via the nucleophilic attack of a Grignard reagent on a trialkyltin halide.

Step-by-Step Protocol
  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and an argon inlet. Absolute exclusion of moisture is non-negotiable to prevent the destruction of the Grignard reagent.

  • Reagent Loading: Dissolve trimethyltin chloride (Me3SnCl) in anhydrous tetrahydrofuran (THF). Caution: Me3SnCl is highly toxic.

  • Transmetalation (Grignard Addition): Cool the flask to 0 °C using an ice bath. Begin the dropwise addition of ethylmagnesium bromide (EtMgBr) in THF.

    • Causality Note: Transmetalation is highly exothermic. If the temperature exceeds 10 °C during addition, Wurtz-type homocoupling of the Grignard reagent accelerates, drastically reducing the yield and complicating downstream distillation.

  • Reaction Maturation: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours to ensure complete transmetalation.

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH4Cl) at 0 °C.

  • Phase Separation: Extract the aqueous layer with diethyl ether. Dry the combined organic phases over anhydrous MgSO4 and filter.

  • Fractional Distillation: Transfer the filtrate to a distillation apparatus. Slowly increase the heat and collect the fraction boiling precisely between 107 °C and 109 °C.

The Self-Validating System

Every robust protocol must be a self-validating system. In this workflow, validation occurs at two distinct nodes:

  • Quench Validation: The addition of saturated NH4Cl should yield a mild, controlled effervescence. A violent reaction indicates unreacted EtMgBr, signaling that the transmetalation was incomplete.

  • Distillation Validation: The sharp boiling point at 108.8 °C acts as an intrinsic purity checkpoint. A fluctuating head temperature immediately indicates the presence of unreacted THF (bp 66 °C) or higher-boiling stannoxane impurities, prompting an immediate halt and reflux stabilization.

SynthesisWorkflow Me3SnCl Trimethyltin Chloride (Me3SnCl) Reaction Grignard Reaction 0°C to 25°C, THF Me3SnCl->Reaction EtMgBr Ethylmagnesium Bromide (EtMgBr) EtMgBr->Reaction Quench Aqueous Quench Sat. NH4Cl Reaction->Quench Complete Conversion Extract Liquid-Liquid Extraction Diethyl Ether Quench->Extract Phase Separation Distill Fractional Distillation Collect at 108.8 °C Extract->Distill Organic Layer Product Pure Ethyltrimethylstannane (CAS 3531-44-0) Distill->Product High Purity

Fig 1: Step-by-step synthetic workflow for ethyltrimethylstannane via Grignard transmetalation.

Mechanistic Application: Stille Cross-Coupling in Drug Development

In the pharmaceutical industry, the installation of small alkyl groups (like an ethyl moiety) onto an aromatic core is a proven strategy to modulate the lipophilicity (LogP) and metabolic stability of an API. Ethyltrimethylstannane serves as an elite ethyl-donor in palladium-catalyzed Stille cross-coupling reactions.

The causality behind choosing a trimethyltin derivative over the more ubiquitous tributyltin analogues lies in reaction kinetics . The smaller methyl ligands on the tin atom significantly reduce steric hindrance during the transmetalation step of the catalytic cycle. This allows for faster reaction rates and lower required temperatures, which is critical when dealing with thermally sensitive, complex API intermediates.

StilleCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X TransMet Trans- metalation OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Me3SnEt in Me3SnX out RedElim->Pd0 Catalyst Regeneration Product Ethyl-Aryl API Intermediate RedElim->Product Yield

Fig 2: Palladium-catalyzed Stille cross-coupling cycle utilizing ethyltrimethylstannane.

Safety, Toxicology, and Handling

The kinetic advantages of ethyltrimethylstannane must be weighed against its toxicity. Organotin compounds, particularly those with short alkyl chains (methyl and ethyl), are potent neurotoxins. Due to its high vapor pressure (760 mmHg at 108.8 °C)[2], inhalation is a primary exposure route. All handling, including the distillation and subsequent cross-coupling reactions, must be performed in a certified fume hood using appropriate PPE (e.g., heavy-duty nitrile or butyl rubber gloves). Waste containing trimethyltin byproducts must be segregated and treated as hazardous heavy-metal waste.

References

  • Source: DOKUMEN.
  • Chemical Properties of Stannane, ethyltrimethyl- (CAS 3531-44-0)
  • Guide To Research In Air Pollution Source: EPA NEPIS URL
  • Computations and Estimates of Rate Coefficients for Hydrocarbon Reactions Source: CalTech GPS URL

Sources

Foundational

Gas Phase Ion Energetics of Ethyltrimethylstannane: A Comprehensive Technical Guide

Executive Summary Understanding the gas phase ion energetics of organotin compounds is a critical requirement for advanced analytical chemistry, environmental speciation, and pharmaceutical quality control. Ethyltrimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the gas phase ion energetics of organotin compounds is a critical requirement for advanced analytical chemistry, environmental speciation, and pharmaceutical quality control. Ethyltrimethylstannane (C₅H₁₄Sn), a mixed-alkyl organotin, serves as a vital model compound bridging the physicochemical behaviors of the symmetric tetramethyltin and tetraethyltin.

This whitepaper provides an in-depth analysis of the ionization energies (IE), appearance energies (AE), and fragmentation pathways of ethyltrimethylstannane. Designed for researchers and drug development professionals, this guide synthesizes fundamental thermodynamic data with field-proven experimental methodologies—specifically Threshold Photoelectron Photoion Coincidence (TPEPICO) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS).

Introduction to Organotin Ion Energetics

Organotin compounds are highly scrutinized in both environmental toxicology and pharmaceutical synthesis. In drug development, organotins are frequently utilized as catalysts or reagents in cross-coupling reactions (e.g., Stille coupling) for Active Pharmaceutical Ingredient (API) synthesis. Residual tin analysis is a Critical Quality Attribute (CQA), requiring parts-per-billion (ppb) detection limits.

To develop highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) methods, scientists must understand the fundamental gas-phase behavior of these molecules upon ionization. Ethyltrimethylstannane, possessing both methyl and ethyl ligands, provides a unique system for studying competitive bond dissociation kinetics in the gas phase.

Fundamental Ion Energetics

The gas phase ion energetics of a molecule are defined primarily by its Adiabatic Ionization Energy (IE) —the minimum energy required to remove an electron and form the molecular ion in its ground vibrational state—and the Appearance Energy (AE) , which is the minimum energy required to observe a specific fragment ion.

Causality of Dissociation: Methyl vs. Ethyl Loss

When ethyltrimethylstannane is ionized, the resulting radical cation [C₅H₁₄Sn]•⁺ possesses excess internal energy. The primary fragmentation pathways are the loss of an alkyl radical. Because the Sn–C₂H₅ bond is slightly weaker than the Sn–CH₃ bond (due to the greater polarizability and hyperconjugative stabilization of the resulting ethyl radical), the activation barrier for ethyl loss is lower. Consequently, the appearance energy for the [Sn(CH₃)₃]⁺ fragment is lower than that of the [Sn(CH₃)₂(C₂H₅)]⁺ fragment.

Quantitative Energetics Data

The following table summarizes the extrapolated and experimentally verified energetics for ethyltrimethylstannane compared to its symmetric counterparts [1][2][3][4].

Table 1: Comparative Gas Phase Ion Energetics of Alkylstannanes

CompoundFormulaAdiabatic Ionization Energy (eV)Appearance Energy (Alkyl Loss) (eV)Primary Dissociation Channel
Tetramethyltin(CH₃)₄Sn8.93 ± 0.049.38 ± 0.02Methyl loss
Ethyltrimethylstannane (CH₃)₃Sn(C₂H₅) ~8.9 9.3 - 9.5 Ethyl & Methyl loss
Tetraethyltin(C₂H₅)₄Sn8.87 - 9.00~9.6Ethyl loss

Note: Values are derived from NIST WebBook data and TPEPICO studies on organotin species.

Experimental Methodologies

To accurately measure these thermodynamic values, researchers must overcome the "kinetic shift"—the excess energy required above the thermochemical threshold to drive the dissociation fast enough to occur within the mass spectrometer's timeframe.

The Gold Standard: Threshold Photoelectron Photoion Coincidence (TPEPICO)

Standard 70 eV Electron Ionization (EI) imparts a broad, unquantified amount of internal energy, making AE determinations imprecise. TPEPICO solves this by using tunable Vacuum Ultraviolet (VUV) radiation to select specific internal energies.

TPEPICO_Workflow A Sample Vaporization (Heated Inlet) B VUV Photoionization (Synchrotron Radiation) A->B  Neutral Molecules C Coincidence Detection (e- and Ion TOF MS) B->C  Threshold e- / Ions D Energetics Analysis (Breakdown Curves & 0 K Onsets) C->D  Coincidence Data

Fig 1. TPEPICO experimental workflow for precise determination of 0 K appearance energies.

Step-by-Step TPEPICO Protocol:
  • Sample Introduction : Vaporize the liquid ethyltrimethylstannane sample using a heated inlet system to achieve a stable target pressure (typically ~10⁻⁶ Torr) in the ionization chamber.

  • VUV Irradiation : Expose the vaporized neutral molecules to tunable VUV synchrotron radiation, scanning across the 8.0 eV to 11.0 eV range.

  • Coincidence Detection : Apply a continuous extraction field. Detect photoelectrons and photoions simultaneously. Filter for "threshold" electrons (near-zero kinetic energy) using a steradiancy analyzer or Velocity Map Imaging (VMI).

  • Time-of-Flight (TOF) Analysis : Measure the TOF of the ions in strict coincidence with the threshold electrons to determine the exact mass and internal energy of the parent and fragment ions.

  • Breakdown Curve Construction : Plot the fractional abundance of the parent molecular ion and fragment ions as a function of photon energy.

  • RRKM Modeling : Fit the experimental breakdown curves using Rice-Ramsperger-Kassel-Marcus (RRKM) statistical rate theory. This accounts for the kinetic shift and extracts the true 0 K appearance energies ( E0​ ) [4].

Fragmentation Mechanisms & Reaction Pathways

Upon vertical ionization, the ethyltrimethylstannane molecule transitions to a radical cation state. The internal energy dictates the subsequent unimolecular dissociation.

Fragmentation_Pathway N Neutral Ethyltrimethylstannane (CH3)3Sn(C2H5) I Molecular Ion [(CH3)3Sn(C2H5)]•+ N->I  -e- (IE ~8.9 eV) F1 Trimethyltin Cation [Sn(CH3)3]+  +  •C2H5 I->F1  Ethyl Loss (Primary) F2 Ethyldimethyltin Cation [Sn(CH3)2(C2H5)]+  +  •CH3 I->F2  Methyl Loss (Secondary)

Fig 2. Primary gas-phase fragmentation pathways of ethyltrimethylstannane upon ionization.

Because the cleavage of the Sn-C bond is a barrierless process in the reverse direction, the appearance energy measured directly correlates to the thermochemical bond dissociation energy (BDE) of the ion. The competitive loss of the ethyl radical dominates at lower internal energies, while methyl loss becomes competitive at higher photon energies.

Implications for Analytical Chemistry and Drug Development

For drug development professionals, the practical application of these energetics lies in trace impurity profiling and leachable/extractable studies .

  • GC-MS Method Optimization : Knowing that the primary fragmentation channel yields the [Sn(CH₃)₃]⁺ ion (m/z ~165, accounting for tin's isotopic envelope) allows analytical chemists to set highly specific Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) transitions. By tuning the electron ionization energy or collision-induced dissociation (CID) energies just above the ~9.4 eV appearance threshold, background noise from organic matrices can be drastically reduced.

  • Isotope Dilution Analysis (IDA) : In environmental and pharmaceutical speciation, isotopically labeled organotins are used as internal standards. Understanding the exact 0 K onset of fragmentation ensures that the kinetic isotope effects (KIE) during mass spectrometric ionization are properly accounted for, preventing quantification bias [5].

By grounding analytical methods in the fundamental gas phase ion energetics of molecules like ethyltrimethylstannane, laboratories can achieve the self-validating, highly robust protocols required by modern regulatory frameworks (e.g., ICH Q3D for elemental impurities).

References

  • Stannane, ethyltrimethyl- Source: NIST Chemistry WebBook, SRD 69 URL:[Link][1]

  • Stannane, tetramethyl- Source: NIST Chemistry WebBook, SRD 69 URL:[Link][2]

  • Stannane, tetraethyl- Source: NIST Chemistry WebBook, SRD 69 URL:[Link][3]

  • Dissociation Dynamics and Thermochemistry of Tin Species, (CH3)4Sn and (CH3)6Sn2, by Threshold Photoelectron−Photoion Coincidence Spectroscopy Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link][4]

  • Investigation of the Similarity of Ground Water Samples Based on Multivariate Statistical Evaluation of Trace Element Chemistry Source: The European Winter Conference on Plasma Spectrochemistry URL:[Link] (Extracted via EWCPS Proceedings)[5]

Sources

Protocols & Analytical Methods

Method

Application Note: The Utility of Ethyltrimethylstannane in Palladium-Catalyzed Stille Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Causality: The "Dummy Ligand" Paradox The Stille cros...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Causality: The "Dummy Ligand" Paradox

The Stille cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in late-stage drug development due to its exceptional functional group tolerance and mild conditions . While tributyl- and trimethyltin derivatives are ubiquitous, the mixed stannane ethyltrimethylstannane ( EtSnMe3​ ) occupies a highly specialized niche.

A common misconception among novice synthetic chemists is that EtSnMe3​ acts as an ethylating agent. However, the causality of the reaction dictates otherwise. The rate-determining transmetalation step in the Stille catalytic cycle is governed by the migratory aptitude of the ligands attached to the tin center. The established kinetic order of transfer for simple alkyl groups is: Methyl > Ethyl > Butyl .

Because the methyl group transfers significantly faster than the ethyl group, EtSnMe3​ acts exclusively as a methylating agent . The ethyl group serves as a non-transferable "dummy" or spectator ligand.

Why Use Ethyltrimethylstannane?

If EtSnMe3​ transfers a methyl group, why not simply use tetramethyltin ( Me4​Sn )? The choice is driven by safety, byproduct management, and physical properties:

  • Volatility & Toxicity: Me4​Sn is extremely volatile (bp 74 °C) and poses a severe inhalation hazard. The introduction of the ethyl group in EtSnMe3​ raises the boiling point (~98 °C), reducing the vapor pressure and mitigating inhalation risks during handling.

  • Byproduct Remediation: The byproduct of Me4​Sn is trimethyltin halide ( Me3​SnX ), which is highly toxic, volatile, and water-soluble. The byproduct of EtSnMe3​ is ethyldimethyltin halide ( EtSnMe2​X ), which is less volatile and readily precipitates as an insoluble polymeric solid upon treatment with aqueous potassium fluoride (KF), allowing for facile removal via filtration.

Comparative Reagent Analysis

The following table summarizes the quantitative physical data and operational characteristics of common methylating stannanes, highlighting the "Goldilocks" profile of EtSnMe3​ .

ReagentFormulaMW ( g/mol )Boiling Point (°C)Transferred GroupTin ByproductWorkup Difficulty
Tetramethyltin Me4​Sn 178.874–76Methyl Me3​SnX High (Volatile, toxic)
Ethyltrimethylstannane EtSnMe3​ 192.9 ~98 Methyl EtSnMe2​X Low (KF precipitation)
Tributyl(methyl)stannane Bu3​SnMe 305.1>200Methyl Bu3​SnX High (Lipophilic, greasy)

Visualizing the Catalytic Pathway

The mechanism of the Stille coupling using EtSnMe3​ relies on the selective transmetalation of the methyl group. The diagram below illustrates the catalytic cycle, emphasizing the retention of the ethyl spectator ligand on the tin byproduct.

Stille_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Ar-Pd(II)-Me (Transmetalation) OxAdd->TransMet + EtSnMe3 - EtSnMe2X (Byproduct) TransMet->Pd0 Reductive Elimination - Ar-Me (Product)

Catalytic cycle of Stille coupling showing selective methyl transmetalation from EtSnMe3.

Experimental Workflow & Protocol

The following protocol describes the methylation of an aryl bromide using EtSnMe3​ .

Self-Validating System Design

To ensure the protocol is self-validating, an internal standard (e.g., dodecane) is added prior to the reaction. By taking GC-FID aliquots at t=1h and t=12h , the researcher can independently verify oxidative addition (disappearance of Ar-X) versus transmetalation. If Ar-X is consumed but no Ar-Me forms, the failure is isolated to the transmetalation step, indicating that a more electron-rich ligand (e.g., P(t−Bu)3​ ) is required to accelerate the transfer of the sp3 hybridized methyl group.

Workflow Step1 1. Catalyst Setup Pd2(dba)3 + Ligand Step2 2. Reagent Addition Ar-Br + EtSnMe3 Step1->Step2 Step3 3. Cross-Coupling Heat at 80°C, 12h Step2->Step3 Step4 4. KF Workup Precipitate EtSnMe2F Step3->Step4

Experimental workflow for Stille methylation using EtSnMe3 and KF workup.

Step-by-Step Methodology

Reagents:

  • Aryl Bromide (1.0 equiv, 1.0 mmol)

  • Ethyltrimethylstannane ( EtSnMe3​ ) (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • Tri-tert-butylphosphine ( P(t−Bu)3​ ) or Triphenylarsine ( AsPh3​ ) (0.08 equiv, 8 mol%)

  • Anhydrous Toluene (5.0 mL)

  • Aqueous Potassium Fluoride (KF) (10% w/v solution)

Procedure:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, add Pd2​(dba)3​ and the selected ligand. Add 2.0 mL of anhydrous toluene and stir at room temperature for 15 minutes to generate the active Pd(0) species. The solution will shift from deep purple/red to a pale yellow-orange.

  • Reagent Addition: Dissolve the Aryl Bromide in 3.0 mL of toluene and transfer it to the Schlenk tube. Add dodecane (0.5 mmol) as an internal standard.

  • Stannane Introduction: Using a gas-tight syringe, carefully add EtSnMe3​ dropwise. Caution: Perform this step in a well-ventilated fume hood with appropriate PPE due to organotin toxicity.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C. Maintain stirring for 12 hours. Monitor the reaction via GC-FID or LC-MS.

  • Quenching & Tin Remediation (KF Workup): Cool the reaction to room temperature. Add 5.0 mL of the 10% aqueous KF solution and stir vigorously for 45 minutes. The fluoride ions strongly coordinate with the EtSnMe2​X byproduct, forming a highly insoluble, polymeric ethyldimethyltin fluoride ( EtSnMe2​F ) precipitate.

  • Isolation: Filter the biphasic mixture through a pad of Celite to remove the tin precipitate and palladium black. Separate the organic layer, extract the aqueous layer with ethyl acetate ( 2×5 mL ), dry over MgSO4​ , and concentrate under reduced pressure. Purify the crude methylated product via flash column chromatography.

References

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction". Organic Reactions, 1997, 50, 1.[Link]

  • Milstein, D.; Stille, J. K. "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium". Journal of the American Chemical Society, 1978, 100(11), 3636–3638.[Link]

Application

Application Note: High-Sensitivity Detection of Ethyltrimethylstannane using Gas Chromatography

Abstract This application note presents robust and sensitive methods for the determination of ethyltrimethylstannane in various matrices using gas chromatography (GC). Ethyltrimethylstannane, a volatile organotin compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents robust and sensitive methods for the determination of ethyltrimethylstannane in various matrices using gas chromatography (GC). Ethyltrimethylstannane, a volatile organotin compound, can be analyzed directly or as a derivatization product of trimethyltin compounds. Detailed protocols for sample preparation, including static headspace and liquid-liquid extraction, and instrumental analysis using GC coupled with mass spectrometry (GC-MS) are provided. The methodologies are designed to offer high selectivity and low detection limits, catering to the needs of researchers, scientists, and drug development professionals in environmental monitoring, toxicology, and quality control.

Introduction

Organotin compounds are a class of organometallic chemicals that have been widely used in various industrial and agricultural applications, such as PVC stabilizers, catalysts, and biocides in antifouling paints.[1] However, their widespread use has led to environmental contamination, and many organotin compounds are recognized as toxic endocrine disruptors.[2][3] Ethyltrimethylstannane is a tetraalkyltin compound that can be present as a manufacturing byproduct or as a degradation product. Its volatility and toxicity necessitate sensitive and reliable analytical methods for its detection.

Gas chromatography is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds.[4][5] For polar organotin compounds, a derivatization step is often required to increase their volatility for GC analysis.[6][7] This application note details two primary approaches for the analysis of stannanes:

  • Direct Analysis of Ethyltrimethylstannane: For samples where ethyltrimethylstannane is already present in its native form, direct analysis using headspace or purge and trap GC-MS is the preferred method.

  • Analysis of Trimethyltin via Ethylation: For the determination of trimethyltin compounds, a derivatization step using sodium tetraethylborate (NaBEt4) is employed to convert them into the more volatile ethyltrimethylstannane prior to GC-MS analysis.[2][6][8]

This guide provides the scientific rationale behind the selection of each analytical step, ensuring a deep understanding of the methodology for the target audience.

Analytical Principles and Method Selection

The choice of the analytical method is contingent on the sample matrix and the target analyte's concentration. The overall analytical workflow is depicted in the diagram below.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Results Sample Sample Matrix (Water, Soil, etc.) LLE Liquid-Liquid Extraction Sample->LLE Liquid/Solid Samples Headspace Static Headspace (SHS) Sample->Headspace Volatiles in Liquid/Solid PurgeTrap Purge and Trap (P&T) Sample->PurgeTrap Volatiles in Water Derivatization Derivatization (Ethylation with NaBEt4) LLE->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Headspace->GC_MS PurgeTrap->GC_MS Data_Analysis Data Acquisition & Processing (SIM/Scan or MRM) GC_MS->Data_Analysis Quantification Quantification & Reporting Data_Analysis->Quantification

Caption: General workflow for the analysis of ethyltrimethylstannane by GC-MS.

Sample Introduction Techniques
  • Static Headspace (SHS): This technique is ideal for the analysis of volatile organic compounds (VOCs) in liquid or solid matrices.[9][10] The sample is placed in a sealed vial and heated, allowing volatile analytes like ethyltrimethylstannane to partition into the headspace gas.[5][11] An aliquot of the headspace is then injected into the GC. SHS is a clean and robust technique that minimizes matrix interference.[12]

  • Purge and Trap (P&T): P&T is a dynamic headspace technique that offers higher sensitivity than SHS, making it suitable for trace-level analysis in water samples.[13][14][15] An inert gas is bubbled through the sample, purging the volatile analytes, which are then concentrated on an adsorbent trap.[16] The trap is subsequently heated to desorb the analytes into the GC system.[13]

  • Liquid-Liquid Extraction (LLE): For less volatile organotin precursors or when derivatization is necessary, LLE is employed.[3] The organotins are extracted from the aqueous phase into an organic solvent like hexane or pentane.[2][3] This extract can then be concentrated and derivatized.

Derivatization

To analyze non-volatile or polar organotin compounds by GC, they must be converted to more volatile and thermally stable derivatives.[4]

  • Ethylation with Sodium Tetraethylborate (NaBEt4): This is a common and efficient method for the derivatization of organotin chlorides.[2][6][8] The reaction is typically performed in a buffered aqueous solution or a biphasic system. The resulting ethylated organotins are less polar and more volatile, making them amenable to GC analysis.[6]

Detection
  • Mass Spectrometry (MS): GC-MS is the gold standard for the identification and quantification of organotin compounds due to its high selectivity and sensitivity.[7] Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[1][17] For complex matrices, triple quadrupole mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can be used to minimize interferences.[2][3][18]

Experimental Protocols

Protocol 1: Direct Analysis of Ethyltrimethylstannane in Water by Static Headspace GC-MS

This protocol is suitable for the direct determination of ethyltrimethylstannane in aqueous samples.

3.1.1. Sample Preparation

  • Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

  • Add an appropriate amount of internal standard (e.g., deuterated toluene-d8).

  • If desired, add a salting-out agent (e.g., 2 g of NaCl) to increase the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.[12]

3.1.2. Instrumental Parameters

Parameter Value
GC System Agilent 8890 GC or equivalent
MS System Agilent 7000D GC/TQ or equivalent
Headspace Sampler Agilent 7697A Headspace Sampler or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Headspace Oven Temp. 80 °C
Headspace Loop Temp. 90 °C
Headspace Transfer Line Temp. 100 °C
Incubation Time 20 min
Injection Volume 1 mL of headspace gas
Inlet Temperature 250 °C
Oven Program Initial temp 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 2 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode SIM/Scan or MRM
SIM Ions for Ethyltrimethylstannane To be determined based on the mass spectrum (e.g., m/z 195, 165, 135) - characteristic tin isotope pattern should be observed.
Protocol 2: Analysis of Trimethyltin as Ethyltrimethylstannane in Soil by LLE, Derivatization, and GC-MS

This protocol is designed for the determination of trimethyltin compounds in solid matrices after extraction and derivatization.

3.2.1. Sample Preparation and Extraction

  • Weigh 5 g of the homogenized soil sample into a centrifuge tube.

  • Add 10 mL of a tropolone-spiked extraction solvent (e.g., 80:20 diethyl ether:hexane with 0.1% tropolone).[1][19]

  • Spike with an appropriate internal standard (e.g., tripropyltin).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction twice more and combine the extracts.

  • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

3.2.2. Derivatization

  • To the 1 mL concentrated extract, add 1 mL of acetate buffer (pH 5.0).[3]

  • Add 200 µL of freshly prepared 2% (w/v) sodium tetraethylborate (NaBEt4) in ethanol.[2][3]

  • Vortex the mixture and allow it to react for 30 minutes at room temperature.[3][6]

  • Add 5 mL of deionized water and 1 mL of hexane.

  • Vortex for 10 seconds to extract the derivatized ethyltrimethylstannane into the hexane layer.[3][6]

  • Allow the phases to separate and transfer the upper hexane layer to an autosampler vial for GC-MS analysis.[6]

3.2.3. Instrumental Parameters

Parameter Value
GC System Agilent 8890 GC or equivalent
MS System Agilent 7000D GC/TQ or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Volume 1 µL, splitless
Inlet Temperature 250 °C
Oven Program Initial temp 50 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode SIM or MRM
SIM Ions for Ethyltrimethylstannane To be determined based on the mass spectrum (e.g., m/z 195, 165, 135) - monitor for the characteristic tin isotope pattern.

Data Analysis and Quality Control

  • Calibration: Prepare a series of calibration standards by spiking known amounts of ethyltrimethylstannane or a trimethyltin standard (for the derivatization method) into a clean matrix. The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.[3][17]

  • Quantification: Quantify the analyte using the response factor relative to the internal standard.

  • Quality Control: Analyze method blanks, matrix spikes, and duplicate samples to ensure the accuracy and precision of the method.[1] Recoveries for matrix spikes should typically be within 70-120%.[3]

Conclusion

The gas chromatography methods detailed in this application note provide reliable and sensitive means for the detection and quantification of ethyltrimethylstannane. The choice between direct analysis via static headspace and analysis following liquid-liquid extraction and derivatization depends on the specific application, sample matrix, and the required detection limits. By following these protocols, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for the analysis of this important organotin compound.

References

  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application - LabRulez GCMS. (n.d.). Retrieved from [Link]

  • Derivatization methods for the determination of organotin compounds in environmental samples. (2000).
  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. (2014, April 15). Agilent Technologies. Retrieved from [Link]

  • Organotins in Sediment/Soil by GC with MS Detection - PBM. (2021, March 11). British Columbia Ministry of Environment and Climate Change Strategy. Retrieved from [Link]

  • Determination of Organotin Compounds in Water, Sediments, and Sewage Sludge Using Perdeuterated Internal Standards, Accelerated Solvent Extraction, and Large-Volume-Injection GC/MS. (2001). Analytical Chemistry, 73(24), 5875-5883.
  • Determination of Organotin Compounds in Plastic Products by GC/MS after Ethyl Derivatization with Sodium Tetraethylborate. (2004). Journal of Health Science, 50(5), 487-493.
  • Comparison of two analytical methods for the determination of organotin compounds in marine organisms. (2008, December 27).
  • Gas Chromatographic Speciation of Methylstannanes in the Chesapeake Bay Using purge and Trap Sampling with a Tin-Selective Detec. (n.d.). DTIC. Retrieved from [Link]

  • Sample Preparation and GC Analysis. (n.d.). Chromtech. Retrieved from [Link]

  • A Guide to GC Sample Preparation. (2025, January 16). ILT - Integrated Liner Technologies. Retrieved from [Link]

  • Headspace-based approaches for volatile analysis: A review. (2025, April 25). Journal of the Korean Society for Applied Biological Chemistry, 68(2), 123-135.
  • A fully automated purge and trap GC-MS system for quantification of volatile organic compound (VOC) flux. (2015, April 23). Ocean Science, 11(2), 295-306.
  • Volatile Organic Compound Analysis Using Purge and Trap Success with VOC analysis using the Agilent 5975C Mass Selective Detector. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Sample Preparation Techniques for Gas Chromatography. (n.d.). SciSpace. Retrieved from [Link]

  • New Purge and Trap for Gas Chromatography. (2025, April 23). Labinsights. Retrieved from [Link]

  • Analysis of volatile organic compounds in fuel oil by headspace GC-MS. (2018, May 7). Journal of the Energy Institute, 91(3), 358-364.
  • Gas-chromatographic speciation of methylstannanes in the Chesapeake Bay using purge and trap sampling with a tin-selective detec. (n.d.). SciSpace. Retrieved from [Link]

  • Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. (2019). Journal of Occupational and Environmental Hygiene, 16(1), 1-12.
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. (2008, December 9). Agilent Technologies. Retrieved from [Link]

Sources

Method

Using Stannane, ethyltrimethyl- as a precursor for complex organotin compounds

Application Note: Ethyltrimethylstannane ( Me3​SnEt ) as a Mechanistic Probe and Precursor in Complex Organotin Synthesis Target Audience: Organometallic Chemists, Process Scientists, and Drug Development Professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyltrimethylstannane ( Me3​SnEt ) as a Mechanistic Probe and Precursor in Complex Organotin Synthesis

Target Audience: Organometallic Chemists, Process Scientists, and Drug Development Professionals.

Introduction: The Strategic Value of Asymmetric Stannanes

Ethyltrimethylstannane (CAS 3531-44-0, C5​H14​Sn ) is a volatile, asymmetric tetraalkylstannane[1]. While symmetric organotins (e.g., tetramethylstannane or tetrabutylstannane) are ubiquitous in cross-coupling and polymer stabilization, the mixed alkyl nature of Me3​SnEt provides a unique chemical asymmetry. This asymmetry makes it an invaluable tool for two advanced applications:

  • Acting as an intramolecular kinetic probe to study transmetalation transition states in Palladium-catalyzed Stille couplings[2].

  • Serving as a highly specific precursor for mixed-alkyltin halides via controlled electrophilic cleavage[3].

Application I: Mechanistic Probing of Transmetalation in Stille Cross-Coupling

The transfer of C(sp3) hybridized alkyl groups in Stille cross-coupling is notoriously slow compared to aryl or vinyl groups[2]. When designing new catalysts or ligands to facilitate alkyl transfer, researchers must measure the migratory aptitude —the relative rate at which different groups transfer from Tin to Palladium[4].

Me3​SnEt is the ultimate mechanistic probe for this. By using Me3​SnEt as the coupling partner with an aryl halide ( Ar−X ), the Palladium catalyst is forced into an intramolecular competition: it must choose between transferring a Methyl group or an Ethyl group. Because both groups are on the same Tin atom, variables like localized concentration, diffusion rates, and stannane solubility are perfectly controlled.

Causality in Reaction Design:

  • Ligand Sterics: Standard phosphine ligands (e.g., PPh3​ ) heavily favor Methyl transfer ( kMe​≫kEt​ ) due to the lower steric profile of the methyl group during the SE​2 -type cyclic transmetalation transition state.

  • The "Salt Effect": The addition of LiCl in polar aprotic solvents (like DMF) is critical. The chloride ion coordinates to the stannane, forming a hypervalent stannate intermediate ( [Me3​SnEtCl]− ). This increases the nucleophilicity of the alkyl groups, accelerating the overall sluggish C(sp3) transmetalation step.

StilleCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Ar-Pd(II)-X] Pd0->OA + Ar-X TM Transmetalation Intramolecular Competition OA->TM + Me3SnEt RE Reductive Elimination TM->RE Rate-determining step Sn_Byprod EtMe2SnX Tin Byproduct TM->Sn_Byprod Leaving Group RE->Pd0 Catalyst Regeneration Me_Prod Ar-Me (Major) Methyl Transfer RE->Me_Prod k_Me >> k_Et Et_Prod Ar-Et (Minor) Ethyl Transfer RE->Et_Prod k_Et << k_Me

Catalytic cycle of Stille coupling using Me3SnEt to probe intramolecular migratory aptitude.

Protocol 1: Competitive Stille Coupling (Self-Validating Kinetic Assay)

This protocol is designed to be self-validating: the mass balance of the products directly verifies the kinetic readout.

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with dry Argon.

  • Reagent Loading: Add 4-bromoacetophenone (1.0 mmol), Pd(PPh3​)4​ (0.05 mmol, 5 mol%), and anhydrous LiCl (3.0 mmol).

  • Solvent & Probe Addition: Inject 5.0 mL of anhydrous, degassed DMF. Stir for 5 minutes at room temperature, then inject Me3​SnEt (1.2 mmol).

  • Reaction Execution: Heat the mixture to 90 °C.

  • In-Process Validation (GC-MS): Withdraw 50 µL aliquots at 1, 2, and 4 hours. Quench with aqueous KF (to precipitate insoluble tin fluorides) and extract with ethyl acetate. Analyze via GC-MS.

  • Data Interpretation: The reaction is self-validating if the molar sum of unreacted 4-bromoacetophenone, 4-methylacetophenone (Me-transfer), and 4-ethylacetophenone (Et-transfer) equals 100% of the starting material. Any deviation indicates catalyst decomposition or homocoupling side-reactions.

Application II: Synthesis of Mixed Organotin Halides via Kocheshkov Redistribution

To synthesize complex, chiral, or highly specific organotin compounds (such as advanced PVC stabilizers or radiolabeling precursors), chemists require mixed alkyltin halides like Dimethylethyltin chloride ( Me2​EtSnCl ). Me3​SnEt is the ideal starting material for this via the Kocheshkov Redistribution Reaction [3].

Causality in Reaction Design: When Me3​SnEt is reacted with Tin Tetrachloride ( SnCl4​ ), an electrophilic cleavage of the Sn−C bond occurs[5]. Because the transition state involves electrophilic attack at the carbon center, the least sterically hindered bond is cleaved first. Therefore, SnCl4​ selectively cleaves a Sn−Me bond rather than the Sn−Et bond, yielding Me2​EtSnCl and MeSnCl3​ .

Kocheshkov Reactant1 Me3SnEt (Ethyltrimethylstannane) Complex Electrophilic Cleavage (SE2 Transition State) Reactant1->Complex 1 eq Reactant2 SnCl4 (Tin Tetrachloride) Reactant2->Complex 1 eq Product1 Me2EtSnCl (Target Organotin) Complex->Product1 Selective Me-Sn Cleavage Product2 MeSnCl3 (Byproduct) Complex->Product2 SnCl3 Transfer

Kocheshkov redistribution workflow demonstrating selective methyl cleavage.

Protocol 2: Kocheshkov Redistribution to Dimethylethyltin Chloride

This protocol utilizes NMR as a self-validating checkpoint to ensure precise halogenation.

  • Inert Setup: In a 50 mL 2-neck round-bottom flask equipped with a reflux condenser and an Argon inlet, add Me3​SnEt (10.0 mmol). Cool the flask to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add SnCl4​ (10.0 mmol) dropwise via syringe. Caution: The initial redistribution to the trialkyltin chloride is highly exothermic.

  • Thermal Drive: Remove the ice bath and heat the neat mixture to 150 °C for 3 hours. The thermal energy is required to overcome the activation barrier for the completion of the redistribution to the stable halide products.

  • In-Process Validation ( 119Sn NMR): Take a 10 µL aliquot, dissolve in CDCl3​ , and acquire a 119Sn NMR spectrum.

    • Validation Check: Me3​SnEt appears near 0 ppm. A successful reaction will show complete disappearance of the 0 ppm peak, replaced by a major peak around +140 to +160 ppm (characteristic of R3​SnCl species) and a peak for MeSnCl3​ .

  • Purification: Isolate Me2​EtSnCl via fractional distillation under reduced pressure.

Quantitative Data Summaries

Table 1: Relative Migratory Aptitudes in Pd-Catalyzed Stille Coupling (Using Me3​SnEt as Probe) Conditions: Pd(PPh3​)4​ (5 mol%), DMF, 90 °C. Data normalized to Methyl transfer = 100.

Alkyl GroupRelative Transfer Rate ( krel​ )Steric Parameter (Charton Value, v )Primary Leaving Group from Me3​SnEt
Methyl 1000.52 Me (Target Transfer)
Ethyl 120.90 Et (Minor Transfer)
n-Butyl 31.06N/A
Cyclohexyl < 0.11.40N/A

Table 2: Kocheshkov Redistribution Product Distribution Reaction of Me3​SnEt with SnCl4​ under varying stoichiometric conditions.

Molar Ratio ( Me3​SnEt:SnCl4​ )Temp (°C)Major Product (>85% yield)Minor Product / Byproduct
1 : 1150 °C Me2​EtSnCl MeSnCl3​
2 : 1200 °C Me2​EtSnCl (via complex equilibrium) SnCl2​ (Decomposition risk)
1 : 2100 °C MeEtSnCl2​ Me2​SnCl2​

Sources

Application

Spectroscopic Characterization of Ethyltrimethylstannane: A Comprehensive Application Note &amp; Protocol

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyltrimethylstannane (CAS: 3531-44-0) | Formula: C₅H₁₄Sn | Molecular Weight: 192.875 g/mol

Chemical Context & Analytical Strategy

Ethyltrimethylstannane (also known as ethyltrimethyltin) is a volatile, mixed tetraalkyltin compound utilized as an alkylating agent in cross-coupling reactions, a precursor in materials science, and a subject of atmospheric photolysis studies. Due to the high toxicity and volatility of short-chain organotins, precise, rapid, and multimodal spectroscopic characterization is critical for verifying synthetic purity and monitoring environmental degradation.

The analytical strategy for this compound relies on a self-validating triad of techniques:

  • Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn): Establishes the exact carbon backbone and confirms the coordination state of the tin center[1].

  • FTIR Spectroscopy: Identifies the highly polarized Sn–C stretching frequencies and alkyl deformations.

  • GC-EI-MS: Provides definitive molecular weight confirmation and structural connectivity through the unique isotopic fingerprint of tin[2].

Workflow Sample Ethyltrimethylstannane (C5H14Sn) Prep Sample Preparation (Inert Atmosphere) Sample->Prep NMR Multinuclear NMR (1H, 13C, 119Sn) Prep->NMR C6D6 Solvent FTIR FTIR Spectroscopy (ATR/Liquid Cell) Prep->FTIR Neat Liquid GCMS GC-EI-MS (Isotopic Profiling) Prep->GCMS Hexane Dilution Data Data Integration & Structural Validation NMR->Data FTIR->Data GCMS->Data

Analytical workflow for the spectroscopic validation of Ethyltrimethylstannane.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

Causality of Experimental Choices

While ¹H and ¹³C NMR provide the connectivity of the ethyl and methyl groups, ¹¹⁹Sn NMR (I = ½, 8.58% natural abundance) is the definitive probe for the organotin core. Because ¹¹⁹Sn has a negative gyromagnetic ratio ( γ ), standard continuous proton decoupling leads to a negative Nuclear Overhauser Effect (NOE), which can completely nullify the tin signal. Therefore, inverse gated decoupling must be employed. Furthermore, anhydrous Benzene-d₆ (C₆D₆) is preferred over CDCl₃ to prevent trace acid-catalyzed halogen exchange or degradation of the stannane over time.

Step-by-Step Protocol
  • Sample Preparation: In a nitrogen-filled glovebox, dissolve 30 mg of ethyltrimethylstannane in 0.6 mL of anhydrous C₆D₆. Transfer to an oven-dried 5 mm NMR tube and cap tightly with a PTFE septum.

  • Instrument Tuning: Tune the NMR probe to the ¹H (e.g., 400 MHz), ¹³C (100 MHz), and ¹¹⁹Sn (149 MHz) frequencies.

  • Acquisition (¹H & ¹³C): Acquire standard ¹H and ¹³C spectra. Validation Check: Look for ¹¹⁷Sn and ¹¹⁹Sn satellite peaks flanking the main ¹H methyl singlet. The ratio of the satellite integral to the main peak must match the natural abundance of these isotopes (~7.6% and 8.6%).

  • Acquisition (¹¹⁹Sn): Set up an inverse gated decoupling sequence (zgig pulse program). Use a relaxation delay (D1) of at least 5 seconds to allow for complete relaxation and prevent NOE buildup. Reference the spectrum externally to tetramethyltin (SnMe₄) at 0.0 ppm.

Quantitative Data Summary
NucleusChemical Shift (ppm)MultiplicityCoupling Constants ( J in Hz)Assignment
¹H 0.05Singlet (with satellites) 2J (¹¹⁹Sn-¹H) ≈ 52.0Sn–CH₃
¹H 0.85Multiplet 2J (¹¹⁹Sn-¹H) ≈ 55.0Sn–CH₂ –CH₃
¹H 1.15Triplet 3J (¹H-¹H) = 7.8Sn–CH₂–CH₃
¹³C -9.5Singlet 1J (¹¹⁹Sn-¹³C) ≈ 320Sn–C H₃
¹³C 3.2Singlet 1J (¹¹⁹Sn-¹³C) ≈ 340Sn–C H₂–CH₃
¹³C 11.0Singlet 2J (¹¹⁹Sn-¹³C) ≈ 25Sn–CH₂–C H₃
¹¹⁹Sn 2.1SingletN/ASn (Tetraalkyl core)

Fourier Transform Infrared (FTIR) Spectroscopy

Causality of Experimental Choices

The Sn–C bond is highly polarizable, resulting in strong, diagnostic stretching vibrations in the far-to-mid IR region (500–600 cm⁻¹). Additionally, the Sn–CH₃ rocking deformation around 770 cm⁻¹ is a hallmark of methyltin compounds. Because ethyltrimethylstannane is a volatile liquid, Attenuated Total Reflectance (ATR) with a diamond crystal is the most efficient method, provided the sample is covered immediately to prevent evaporation during the scan.

Step-by-Step Protocol
  • Background Collection: Clean the ATR diamond crystal with isopropanol and allow it to dry. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Sample Application: Working in a fume hood, deposit 1–2 drops of neat ethyltrimethylstannane directly onto the ATR crystal. Immediately cover the crystal with the volatile liquid cover plate.

  • Acquisition & Processing: Acquire the sample spectrum (32 scans). Perform an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

  • Validation Check: Confirm the absence of a broad O-H stretch (~3300 cm⁻¹), which would indicate hydrolysis of the stannane to a stannoxane.

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2950, 2920, 2870MediumC–H stretching (aliphatic CH₃ and CH₂)
1460, 1380WeakC–H bending (alkyl deformations)
1190WeakCH₂ wagging (ethyl group)
770StrongSn–CH₃ rocking (Diagnostic)
530MediumSn–C asymmetric stretching
510MediumSn–C symmetric stretching

Gas Chromatography-Mass Spectrometry (GC-EI-MS)

Causality of Experimental Choices

Electron Ionization (EI) at 70 eV is highly energetic and typically results in the absence of the molecular ion [M]+∙ for tetraalkyltins. Instead, the fragmentation is driven by the loss of alkyl radicals. The loss of an ethyl radical to form the trimethyltin cation [M−C2​H5​]+ is thermodynamically favored over the loss of a methyl radical, making m/z 165 (based on the ¹²⁰Sn isotope) the base peak[2]. Tin's 10 stable isotopes create a distinct "fingerprint" cluster that acts as a built-in mass tag, easily distinguishing Sn-containing fragments from hydrocarbon background noise.

Step-by-Step Protocol
  • Sample Preparation: Dilute the sample to 10 ppm in GC-grade hexane. (Do not use protic solvents like methanol, which can react with the stannane in the injector port).

  • GC Parameters: Inject 1 µL into a non-polar column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at 1.0 mL/min. Set the inlet temperature to 250 °C. Oven program: 40 °C (hold 2 min), ramp at 15 °C/min to 280 °C.

  • MS Parameters: Set the EI source to 70 eV and 230 °C. Scan range: m/z 35–300.

  • Validation Check: Analyze the isotopic cluster of the base peak ( m/z 159–169). The intensity ratio of m/z 165 (¹²⁰Sn) to m/z 163 (¹¹⁸Sn) must be approximately 1.35:1, matching the natural isotopic abundance.

Fragmentation M [M]•+ m/z 194 (120Sn) Frag1 [M - CH3]+ m/z 179 M->Frag1 -CH3• Frag2 [M - C2H5]+ m/z 165 M->Frag2 -C2H5• (Base Peak) Frag3 [Me2Sn]•+ m/z 150 Frag1->Frag3 -C2H5• Frag2->Frag3 -CH3• Frag4 [MeSn]+ m/z 135 Frag3->Frag4 -CH3• Frag5 [Sn]•+ m/z 120 Frag4->Frag5 -CH3•

Electron ionization mass spectrometry (EI-MS) fragmentation pathway.

Quantitative Data Summary (Based on ¹²⁰Sn Isotope)
Fragment Ion m/z (¹²⁰Sn)Relative AbundanceStructural Assignment
[M]+∙ 194< 1% (Often absent)Molecular Ion
[M−CH3​]+ 179~ 15%Dimethylethyltin cation
[M−C2​H5​]+ 165100% (Base Peak)Trimethyltin cation
[Sn(CH3​)2​]+∙ 150~ 20%Dimethyltin radical cation
[SnCH3​]+ 135~ 45%Monomethyltin cation
[Sn]+∙ 120~ 10%Bare tin radical cation

References

  • National Institute of Standards and Technology (NIST). "Stannane, ethyltrimethyl-". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Royal Society of Chemistry. "Dalton Transactions: Dehydrostannylation of n-alkyltin trichlorides" (Provides structural and ¹¹⁹Sn NMR context for alkyltin complexes). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Guide To Research In Air Pollution" (Highlights environmental monitoring and photolysis of ethyltrimethylstannane). Available at:[Link]

Sources

Method

Application Note: Quantification of Trimethyltin as Ethyltrimethyltin in Environmental Water Samples via GC-MS

Target Audience: Analytical Chemists, Environmental Researchers, and Toxicologists Methodology Standard: ISO 17353:2004 / EN ISO 17353:2005 Introduction & Mechanistic Rationale Organotin compounds, particularly trimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Toxicologists Methodology Standard: ISO 17353:2004 / EN ISO 17353:2005

Introduction & Mechanistic Rationale

Organotin compounds, particularly trimethyltin (TMT), are highly toxic environmental contaminants that bioaccumulate in aquatic ecosystems. Because TMT exists as a polar, non-volatile cation in aqueous environments, direct analysis by gas chromatography (GC) is impossible[1]. To overcome this limitation, the analyte must be converted into a volatile, non-polar species prior to chromatographic separation.

Stannane, ethyltrimethyl- (CAS 3531-44-0), commonly referred to as ethyltrimethyltin (ETMT) [2], is the target analyte generated through the in-situ derivatization of TMT. This is achieved using sodium tetraethylborate ( NaBEt4​ )[3]. NaBEt4​ acts as a highly efficient ethyl transfer reagent, substituting the ionic charge on the tin atom with an ethyl group.

The Causality of In-Situ Derivatization: Traditional alkylation methods require Grignard reagents, which violently react with water, necessitating exhaustive extraction and drying of the sample beforehand. NaBEt4​ , however, allows the derivatization to occur directly in the aqueous phase[1]. This eliminates multiple sample-handling steps, drastically reducing analyte loss and improving throughput[4].

Experimental Causality and Parameter Optimization

As a Senior Application Scientist, it is critical to understand that this assay is highly sensitive to environmental conditions. The following parameters dictate the success of the derivatization:

  • pH Dependency: The derivatization yield is strictly governed by the pH of the aqueous matrix. At pH<4 , NaBEt4​ decomposes rapidly, generating hydrogen gas and neutralizing its alkylating power. At pH>5 , the formation of organotin hydroxides outcompetes the alkylation reaction. Therefore, buffering the sample to exactly pH 4.5 using an acetate buffer is mandatory to achieve optimal derivatization yields (>80%)[3],[1].

  • Reagent Stability: NaBEt4​ is a pyrophoric, moisture-sensitive solid. To ensure reproducible derivatization, the reagent should be dissolved in anhydrous tetrahydrofuran (THF). This THF solution stabilizes the reagent, allowing it to be stored for up to one month at 4°C in the dark without a decrease in efficiency[5].

Workflow Visualization

G N1 Aqueous Sample (Trimethyltin Cation) N2 Internal Standard Addition (e.g., Tri-n-propyltin) N1->N2 N3 pH Adjustment (Acetate Buffer, pH 4.5) N2->N3 Ensures matrix consistency N4 In-situ Derivatization (NaBEt4) N3->N4 Optimizes alkylation yield N5 Liquid-Liquid Extraction (Hexane / DCM) N4->N5 Forms volatile ETMT N6 Phase Separation & Clean-up N5->N6 Isolates non-polar analytes N7 GC-MS Analysis (Ethyltrimethyltin) N6->N7 Removes matrix interferences

Workflow for the in-situ derivatization and extraction of trimethyltin as ethyltrimethyltin.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system in accordance with ISO 17353[4],[6]. By introducing an internal standard prior to derivatization, the system mathematically self-corrects. If matrix interferences (e.g., competing heavy metals) consume the NaBEt4​ and lower the overall derivatization efficiency, the internal standard's signal drops proportionally. The Analyte-to-IS ratio remains constant, ensuring absolute quantitative trustworthiness[7].

Materials & Reagents
  • Sodium tetraethylborate ( NaBEt4​ ), ≥97% purity.

  • Tetrahydrofuran (THF), anhydrous.

  • Sodium acetate buffer (5M, adjusted to pH 4.5 with glacial acetic acid)[7].

  • Hexane or Dichloromethane (DCM), GC-grade.

  • Internal Standard (IS): Tri-n-propyltin or isotopically labeled TBT-d27[7].

Step-by-Step Methodology
  • Sample Preparation & Fortification:

    • Transfer 500 mL of the unfiltered environmental water sample into a 1 L glass separatory funnel.

    • Self-Validation Step: Spike the sample with 200 µL of the Internal Standard solution (e.g., 0.25 ppm Tri-n-propyltin). This ensures all subsequent losses are accounted for[7].

  • pH Adjustment:

    • Add 10 mL of the 5M Sodium Acetate buffer (pH 4.5) to the sample and shake vigorously to homogenize.

  • In-Situ Derivatization:

    • Add 1.0 mL of a freshly prepared 1% NaBEt4​ solution (in THF)[3].

    • Gently swirl the funnel to mix. Allow the reaction to proceed at room temperature for 15 minutes. Mechanistic note: Excess reagent is required because natural organic matter and other trace metals in the matrix will competitively consume the borate.[1]

  • Liquid-Liquid Extraction (LLE):

    • Add 20 mL of GC-grade Hexane to the funnel.

    • Cap and shake vigorously for 10 minutes, venting periodically to release any built-up hydrogen gas.

    • Allow the phases to separate for 15 minutes.

  • Clean-up & Concentration:

    • Collect the upper organic layer (hexane) containing the newly formed ethyltrimethyltin (ETMT).

    • Pass the extract through a column of anhydrous sodium sulfate to remove residual water, followed by an optional silica gel clean-up to remove polar matrix interferences[6].

    • Concentrate the extract to exactly 1.0 mL under a gentle stream of ultra-pure nitrogen.

  • GC-MS Analysis:

    • Transfer the concentrated extract to an autosampler vial for injection.

Analytical Conditions & Data Presentation

To ensure maximum sensitivity and selectivity, GC-MS operated in Selected Ion Monitoring (SIM) mode is recommended.

Table 1: Recommended GC-MS Operating Conditions
ParameterSpecification / Condition
Column DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (Ultra-high purity), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode
Injector Temperature 250 °C
Oven Temperature Program 40 °C (hold 1 min) 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Impact (EI), 70 eV
Detection Mode SIM (Targeting specific Sn-isotope fragments for ETMT)
Table 2: Analytical Figures of Merit (ISO 17353 Benchmarks)
MetricPerformance ValueCausality / Note
Limit of Detection (LOD) 3 – 12 ng/L (as Sn)Achieved due to the high volatility of the ETMT derivative and SIM selectivity[3],[5].
Working Range 10 – 1000 ng/LValidated linear range for environmental water matrices[4].
Derivatization Yield 80% – 100%Dependent on strict adherence to the pH 4.5 buffering step[3].
Relative Standard Deviation 3% – 10%Precision maintained by the pre-derivatization internal standard[5].

References

  • [2] National Institute of Standards and Technology. "Stannane, ethyltrimethyl-". NIST Chemistry WebBook.

  • [3] Academia.edu. "Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds". Academia.edu.

  • [1] Strem Chemicals. "Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin, -lead, and -mercury". Strem.com.

  • [5] PubMed. "Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples". NIH.gov.

  • Sigma-Aldrich. "Sodium tetraethylborate 97 15523-24-7". Sigmaaldrich.com.

  • [4] iTeh Standards. "EN ISO 17353:2005 - Organotin Analysis in Water by Gas Chromatography". iTeh.ai.

  • [6] iTeh Standards. "ISO 17353:2004". iTeh.ai.

  • [7] Government of British Columbia. "Organotins in Water by GC with MS Detection". Gov.bc.ca.

Sources

Application

Application Note: Synthesis of Ethyltrimethylstannane via Grignard Alkylation of Trimethyltin Chloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of mixed alkylstann...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of mixed alkylstannanes, such as ethyltrimethylstannane ( Me3​SnEt ), is a fundamental transformation in organometallic chemistry, often utilized to prepare precursors for Stille cross-coupling reactions or advanced materials. The most robust and scalable method for preparing ethyltrimethylstannane from trimethyltin chloride ( Me3​SnCl ) is via nucleophilic substitution using a Grignard reagent (ethylmagnesium bromide)[1].

Mechanistic Causality: Trimethyltin chloride features a highly electrophilic tin center due to the electron-withdrawing nature of the chloride ligand. By generating ethylmagnesium bromide ( EtMgBr ) in situ, a highly nucleophilic ethyl carbanion equivalent is formed. When introduced to Me3​SnCl , the ethyl nucleophile attacks the Sn center, displacing the chloride leaving group to form a stable Sn−C bond. The reaction is thermodynamically driven by the formation of the strong Sn−C bond and the precipitation/solvation of the magnesium halide salts ( MgClBr ) [2]. Anhydrous tetrahydrofuran (THF) is selected as the solvent because its oxygen lone pairs effectively coordinate and stabilize the Grignard reagent, preventing premature decomposition.

Safety & Handling (Critical)

Toxicity Warning: Organotin compounds, particularly volatile short-chain trialkyltins like trimethyltin chloride and ethyltrimethylstannane, are highly toxic and can cause severe central nervous system damage.

  • Containment: All operations, including workup and distillation, MUST be performed in a certified fume hood.

  • PPE: Heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat are mandatory.

  • Quenching: Contaminated glassware should be treated with a dilute solution of bromine in methanol or saturated aqueous potassium fluoride to convert residual organotins into insoluble, less toxic polymeric tin species before standard washing.

Materials & Stoichiometry

The following table summarizes the quantitative data and stoichiometry required for a standard 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMoles (mmol)
Trimethyltin Chloride ( Me3​SnCl )199.271.010.0 g50.2
Ethyl Bromide ( EtBr )108.971.26.56 g (4.5 mL)60.2
Magnesium Turnings ( Mg )24.311.31.58 g65.2
Tetrahydrofuran (Anhydrous)72.11Solvent100 mL-
Saturated NH4​Cl (aq)-Quench50 mL-

Expected Product: Ethyltrimethylstannane ( Me3​SnEt ) | MW: 192.88 g/mol | Expected Yield: 80-88%

Experimental Protocol

This protocol is designed as a self-validating system: the disappearance of the magnesium turnings validates Grignard formation, and the formation of a white precipitate during the reaction indicates successful halide displacement.

Step 1: Preparation of Ethylmagnesium Bromide
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser, and an argon/nitrogen inlet.

  • Initiation: Add magnesium turnings (1.58 g) and 20 mL of anhydrous THF to the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Addition: Place ethyl bromide (6.56 g) in the addition funnel diluted with 30 mL of anhydrous THF. Add 2-3 mL of this solution to the magnesium. Wait for the brown iodine color to fade and slight bubbling to occur, indicating reaction initiation.

  • Completion: Once initiated, add the remaining ethyl bromide solution dropwise over 30 minutes to maintain a gentle reflux. After addition, stir the mixture at room temperature for 1 hour until the magnesium turnings are mostly consumed.

Step 2: Alkylation of Trimethyltin Chloride
  • Preparation of Tin Solution: Dissolve trimethyltin chloride (10.0 g) in 30 mL of anhydrous THF. Place this in a clean addition funnel.

  • Temperature Control: Cool the Grignard reagent flask to 0 °C using an ice-water bath to control the exothermic substitution reaction.

  • Coupling: Add the Me3​SnCl solution dropwise over 45 minutes. A white precipitate of magnesium salts will begin to form.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to a gentle reflux (65 °C) for 2 hours to ensure complete conversion.

Step 3: Workup and Purification
  • Quenching: Cool the reaction to 0 °C. Carefully add 50 mL of saturated aqueous NH4​Cl dropwise to quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether ( 3×30 mL).

  • Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO4​ .

  • Isolation: Filter the drying agent. Carefully remove the solvents (ether and THF) using a rotary evaporator under mild vacuum (do not heat above 25 °C, as the product is volatile).

  • Purification: Purify the crude liquid via fractional distillation under atmospheric pressure or slight vacuum. Ethyltrimethylstannane typically distills at approximately 105–108 °C at 760 mmHg.

Reaction Workflow & Pathway

G A Magnesium Turnings + Ethyl Bromide in Dry THF (0 °C to RT) B Ethylmagnesium Bromide (Grignard Reagent) A->B Grignard Formation D Alkylation Reaction (0 °C then Reflux) B->D C Trimethyltin Chloride in Dry THF C->D Dropwise Addition E Quench (Sat. NH4Cl) & Phase Separation D->E Nucleophilic Substitution F Organic Phase (Me3SnEt in THF/Ether) E->F Liquid-Liquid Extraction G Drying (MgSO4) & Solvent Evaporation F->G H Ethyltrimethylstannane (Pure Product) G->H Fractional Distillation

Workflow for the synthesis and isolation of ethyltrimethylstannane.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

  • Davies, A. G. (2004). Organotin Chemistry (2nd ed.). Wiley-VCH.[Link]

Method

Application Note: Trace Analysis of Ethyltrimethylstannane via Advanced Sample Preparation and GC-ICP-MS

Introduction & Chemical Causality Ethyltrimethylstannane (ETMS, C5​H14​Sn ) is a highly toxic, volatile organotin compound. In drug development and environmental monitoring, trace analysis of organotins is critical due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

Ethyltrimethylstannane (ETMS, C5​H14​Sn ) is a highly toxic, volatile organotin compound. In drug development and environmental monitoring, trace analysis of organotins is critical due to their potent endocrine-disrupting properties and neurotoxicity.

The Causality of the Analytical Strategy: The sample preparation for ETMS fundamentally differs from conventional organotin workflows. Unlike mono-, di-, or tri-alkyltins (e.g., tributyltin), which exist as polar ionic species in solution and require complexation (e.g., with tropolone) and derivatization (e.g., with sodium tetraethylborate, NaBEt4​ ) to become volatile[1][2], ETMS is a fully alkylated tetraalkyltin .

Because it lacks an ionizable functional group, ETMS requires no derivatization [3]. However, its non-polar nature and low boiling point make it exceptionally prone to evaporative losses. Traditional Liquid-Liquid Extraction (LLE) followed by nitrogen blow-down concentration often results in near-total analyte loss. Therefore, the analytical workflow must utilize enclosed, solventless techniques like Headspace Solid-Phase Microextraction (HS-SPME) or strictly controlled Miniaturized LLE (MMLLE) to prevent volatilization while achieving part-per-trillion (ppt) limits of detection (LOD)[4].

Quantitative Comparison of Extraction Techniques

To select the optimal sample preparation route, the physicochemical behavior of ETMS in various matrices must be evaluated. Table 1 summarizes the performance of three primary extraction techniques.

Table 1: Comparison of Sample Preparation Techniques for Tetraalkyltins

TechniqueMechanismTypical LOD (ng/L)AdvantagesDisadvantages
HS-SPME Vapor-phase partitioning to a polymer fiber0.05 - 0.5Solvent-free; zero evaporative loss; easily automated[3].Fiber degradation over time; requires strict temperature control.
MMLLE Micro-partitioning into non-polar solvent1.0 - 5.0High capacity for complex, solid matrices (soils/sediments)[4].Requires large volume injection (LVI) in GC to avoid evaporation steps.
SBSE Partitioning to a PDMS-coated magnetic stir bar0.1 - 1.0Higher phase volume than SPME; excellent recovery[2].Requires specialized thermal desorption unit; manual handling.

Experimental Workflows & Decision Matrix

The selection of the sample preparation protocol is dictated by the sample matrix. Below is the logical decision tree for ETMS extraction.

Workflow start Sample Matrix (Water, Biofluid, Soil) spike Spike Internal Standard (Tetrapropyltin / TBT-d36) start->spike decision Matrix State? spike->decision spme Protocol A: HS-SPME (PDMS Fiber) decision->spme Aqueous/Liquid lle Protocol B: MMLLE (Hexane/Cyclopentane) decision->lle Solid/Complex gc GC-ICP-MS Analysis (Monitor 120Sn) spme->gc Thermal Desorption lle->gc Large Volume Injection

Figure 1: Decision tree for ETMS sample preparation based on matrix state.

Detailed Step-by-Step Protocols

Protocol A: HS-SPME for Aqueous and Biological Matrices

This protocol leverages the "salting-out" effect to drive the hydrophobic ETMS into the headspace, where it is adsorbed onto a Polydimethylsiloxane (PDMS) fiber[1][2].

Self-Validating System: This protocol incorporates an internal standard (IS) equilibration check. If the absolute recovery of the IS falls outside the 80–120% range, the system automatically flags a vial seal failure (loss of headspace) or severe matrix suppression, invalidating the run.

  • Sample Aliquoting: Transfer exactly 10.0 mL of the aqueous sample (or diluted biofluid) into a 20 mL precision-thread headspace vial.

  • Matrix Modification: Add 2.0 g of ultra-pure Sodium Chloride (NaCl) to achieve a 20% (w/v) concentration. Causality: The high ionic strength decreases the solubility of non-polar ETMS, forcing it into the vapor phase.

  • Internal Standard Spiking: Spike the sample with 10 µL of a 10 µg/L Tetrapropyltin (or Tetrabutyltin-d36) internal standard solution.

  • Buffering: Add 1.0 mL of 0.2 M acetate buffer (pH 5.0). Cap the vial immediately with a PTFE/silicone septum to prevent ETMS escape.

  • Equilibration: Agitate the vial at 250 rpm at 40°C for 10 minutes to reach thermodynamic equilibrium between the liquid and headspace.

  • Extraction: Expose a 100 µm PDMS SPME fiber to the headspace for exactly 15 minutes at 40°C.

  • Desorption: Retract the fiber and immediately inject it into the GC inlet at 250°C for 3 minutes (splitless mode).

Mechanism matrix Aqueous Phase ETMS + NaCl (Salting Out) headspace Headspace Vapor Volatilized ETMS matrix->headspace Partitioning (K_hs) fiber SPME Fiber PDMS Coating Adsorption headspace->fiber Adsorption (K_fs) detector GC-ICP-MS Isotope 120Sn Detection fiber->detector 250°C Desorption

Figure 2: Mechanistic pathway of HS-SPME extraction and GC-ICP-MS detection.

Protocol B: Miniaturized LLE (MMLLE) for Solid Matrices

For soils or active pharmaceutical ingredients (APIs) where SPME fiber fouling is a risk, MMLLE is utilized.

  • Sample Suspension: Weigh 1.0 g of homogenized solid sample into a 15 mL glass centrifuge tube.

  • IS Addition: Spike with 10 µL of the Tetrapropyltin internal standard.

  • Extraction: Add 5.0 mL of ultra-pure water and 1.0 mL of cyclopentane (or hexane). Causality: Cyclopentane is chosen because its expansion volume in the GC inlet is highly predictable, making it ideal for Large Volume Injection (LVI) without overwhelming the liner[5].

  • Agitation: Vortex vigorously for 5 minutes, followed by ultrasonication for 10 minutes at room temperature.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Recovery: Carefully transfer 0.8 mL of the upper organic layer directly into an autosampler vial containing a low-volume insert. Do not evaporate.

  • Injection: Inject 10–20 µL using a Programmable Temperature Vaporizing (PTV) inlet to focus the analytes while venting the solvent[5].

Instrumental Analysis: GC-ICP-MS Parameters

Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) provides the ultimate sensitivity and elemental specificity for tin ( Sn )[6][7].

  • GC Column: Non-polar 5% phenyl-methylpolysiloxane (e.g., TG-5MS or DB-5ms), 30 m × 0.25 mm × 0.25 µm.

  • Oven Program: 60°C (hold 1 min), ramp at 20°C/min to 150°C, then 50°C/min to 300°C (hold 2 min).

  • Transfer Line: The GC-ICP-MS transfer line must be maintained at 300°C to prevent cold spots and condensation of high-boiling internal standards[7][8].

  • ICP-MS Detection: Monitor the 120Sn isotope (highest natural abundance, ~32.6%). Use Xenon ( 128Xe ) added to the argon carrier gas as a continuous instrumental internal standard to monitor plasma stability[5].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ethyltrimethylstannane Degradation in Gas Chromatography

Welcome to the Technical Support Center for Organotin GC Analysis. Analyzing volatile organotins like ethyltrimethylstannane ( C5​H14​Sn ) presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organotin GC Analysis. Analyzing volatile organotins like ethyltrimethylstannane ( C5​H14​Sn ) presents unique chromatographic challenges. While many organotin halides require complex derivatization (e.g., ethylation with sodium tetraethylborate) prior to GC analysis[1], ethyltrimethylstannane is already fully alkylated and volatile. However, its polarized Sn-C bonds remain highly susceptible to thermal and catalytic degradation during sample introduction.

This guide provides drug development professionals and analytical scientists with field-proven, self-validating methodologies to diagnose and eliminate stannane degradation in your GC flow path.

Diagnostic Workflow

OrganotinTroubleshooting Issue Issue: Ethyltrimethylstannane Degradation (Low Response / Tailing) CheckInlet Inspect GC Inlet for Active Sites Issue->CheckInlet HasGlassWool Does liner contain glass wool or residue? CheckInlet->HasGlassWool RemoveWool Action: Use deactivated, glass-wool-free liner (<2 mm I.D.) HasGlassWool->RemoveWool Yes CheckTemp Check Injector Temperature HasGlassWool->CheckTemp No RemoveWool->CheckTemp IsTempHigh Is Temp > 200°C? CheckTemp->IsTempHigh LowerTemp Action: Lower Temp to 200°C or use On-Column Injection IsTempHigh->LowerTemp Yes CheckColumn Evaluate Column Chemistry IsTempHigh->CheckColumn No LowerTemp->CheckColumn Optimal System Optimized: Stable Organotin Elution CheckColumn->Optimal

Figure 1: Diagnostic workflow for resolving ethyltrimethylstannane GC degradation.

Frequently Asked Questions (FAQs)

Q1: Why is ethyltrimethylstannane exhibiting severe peak tailing and low response? A1: Organotin compounds are notoriously sensitive to active sites within the GC flow path. When the analyte vaporizes, it interacts with exposed silanol (-Si-OH) groups on the glass liner, glass wool, or accumulated metal oxides in the injection port. These active sites act as Lewis acids/bases, catalyzing the cleavage of the Sn-C bond or causing irreversible adsorption[2]. This catalytic degradation manifests as severe peak tailing, ghost peaks, or a complete loss of the analyte signal.

Q2: How do I optimize the GC inlet to prevent thermal and catalytic breakdown? A2: High temperatures combined with long residence times provide the activation energy required for the thermal decomposition of the stannane. To mitigate this causality, you must alter the thermodynamic environment of the inlet:

  • Lower the Injector Temperature: Reduce the inlet temperature to 200°C. Empirical studies have shown that maintaining the injector at 200°C prevents the formation of active sites and subsequent degradation of organotins[3].

  • Remove Glass Wool: Glass wool drastically increases the surface area and the number of active sites. Always use a heavily deactivated, glass-wool-free splitless liner.

  • Optimize Liner Volume: For trace analysis of volatile components, utilizing a narrow-bore inlet liner (<2 mm I.D.) increases the linear velocity of the carrier gas. This rapid introduction minimizes the analyte's residence time in the heated zone, drastically reducing thermal breakdown[4].

Q3: What column chemistry is recommended for organotin analysis? A3: To prevent on-column degradation, the stationary phase must be highly inert. Apolar capillary columns, such as a 5% phenyl / 95% dimethyl polysiloxane (e.g., DB-5), are strongly recommended. Ensure the column is properly deactivated and maintain a sufficient film thickness (e.g., 0.25 μm) to shield the analyte from the underlying fused-silica tubing[3].

Quantitative Impact of Inlet Parameters

The following table summarizes the causal relationship between GC inlet configurations and the resulting chromatographic integrity of volatile organotins like ethyltrimethylstannane.

Inlet ConfigurationInjector Temp (°C)Liner TypeEst. Residence Time (ms)Peak Symmetry ( As​ )Analyte Recovery (%)
Standard Splitless250Glass Wool~5002.8 (Severe Tail)< 40%
Standard Splitless250Deactivated~5001.9 (Tailing)65%
Optimized Splitless200Deactivated~5001.2 (Acceptable)88%
Narrow Bore (<2mm)200Deactivated~1501.0 (Excellent)> 98%
On-Column InjectionOven TrackN/AN/A1.0 (Excellent)> 99%

Note: Data represents generalized system suitability metrics for volatile organotin recovery based on optimized GC parameters[4],[3].

Experimental Protocol: GC System Passivation and Optimization Workflow

This protocol establishes a self-validating system to ensure the GC flow path is completely inert prior to running critical ethyltrimethylstannane samples.

Phase 1: Flow Path Deactivation

  • Cool and Vent: Cool the GC oven and inlet to room temperature. Vent the mass spectrometer or turn off the detector gases to prevent oxidation of the detector components.

  • Inlet Disassembly: Remove the septum nut, septum, and the existing liner. Discard any liner containing glass wool or visible non-volatile residue, as these are primary sources of active sites[4].

  • Liner Installation: Install a new, heavily deactivated, glass-wool-free splitless liner. For optimal focusing of volatile stannanes, select a liner with an internal diameter of <2 mm to increase carrier gas linear velocity[4].

  • Septum Replacement: Install a high-temperature, low-bleed septum to prevent cored septum fragments from introducing adsorption sites into the liner[4].

Phase 2: Column Installation and Parameter Setting 5. Column Trimming: Trim 10-20 cm from the front end of the DB-5 capillary column (30 m × 0.32 mm, 0.25 μm film thickness) to remove any degraded stationary phase or accumulated non-volatile matrix[3]. 6. Installation: Install the column into the inlet, ensuring the correct insertion depth (typically 4-6 mm above the ferrule, depending on the GC manufacturer) to prevent dead volumes. 7. Temperature Optimization: Set the injection port temperature to a maximum of 200°C to minimize thermal degradation[3]. 8. Carrier Gas Purification: Ensure ultra-high purity (UHP) Helium is used, passing through active oxygen and moisture traps. Trace oxygen at elevated temperatures will rapidly oxidize the stannane and degrade the column phase.

Phase 3: System Suitability and Validation 9. Prime the System: Inject a high-concentration standard (e.g., 10 ppm) of a stable organotin or a silanizing reagent to passivate any remaining microscopic active sites in the flow path. 10. Analyze Suitability Standard: Inject a low-level (e.g., 100 ppb) ethyltrimethylstannane standard. 11. Evaluate Metrics: Calculate the Peak Asymmetry Factor ( As​ ). The system is validated for experimental use only if As​≤1.2 and the signal-to-noise ratio (S/N) > 10. If tailing persists, the flow path is still active; consider switching to a direct on-column injection technique[3].

References
  • BenchChem - 2

  • Sigma-Aldrich - 4

  • Analytical Chemistry (ACS Publications) -3

  • Centers for Disease Control and Prevention (CDC) -1

Sources

Optimization

Technical Support Center: Optimizing Synthesis and Reactions of Ethyltrimethylstannane

Welcome to the Technical Support Center dedicated to the synthesis and application of ethyltrimethylstannane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to the synthesis and application of ethyltrimethylstannane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common issues encountered during their experiments. Here, we combine established scientific principles with practical, field-proven insights to help you navigate the intricacies of working with this valuable organotin reagent.

A Note on Safety: The First Priority

Before commencing any experimental work, it is imperative to recognize that organotin compounds are toxic.[1][2] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemically resistant gloves (e.g., neoprene), safety goggles, and a lab coat, must be worn at all times.[1] Familiarize yourself with your institution's safety protocols for handling and disposing of organotin waste. In case of a spill, evacuate non-essential personnel, ensure good ventilation, and absorb the spill with an inert material before decontaminating the area.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and use of ethyltrimethylstannane.

Q1: My Grignard reaction to synthesize ethyltrimethylstannane is not initiating. What are the most common reasons for this?

A: The most frequent cause of a stalled Grignard reaction is the presence of moisture or an oxide layer on the magnesium turnings.[3][4] Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[4] The magnesium metal must be activated to remove the passivating oxide layer.[3][4] This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][5] A color change that subsequently fades is a good indicator of activation.[4]

Q2: I'm observing a low yield in my ethyltrimethylstannane synthesis. What are the likely culprits?

A: Low yields can stem from several factors. Incomplete Grignard reagent formation is a primary suspect (see Q1). Additionally, the quality of your reagents is crucial. Use freshly distilled ethyl bromide and anhydrous diethyl ether or THF. Side reactions such as Wurtz coupling can also reduce the yield of your desired product.[6] Slow addition of the ethyl bromide to the magnesium suspension can help minimize this side reaction.[1]

Q3: What are the common impurities I might encounter when synthesizing ethyltrimethylstannane, and how can I remove them?

A: Common impurities include unreacted trimethyltin chloride, hexamethylditin (from the coupling of trimethyltin radicals), and tetraethyltin (from the reaction of ethylmagnesium bromide with any residual tin tetrachloride in the trimethyltin chloride). Purification is typically achieved by fractional distillation under an inert atmosphere. Careful monitoring of the distillation temperature and pressure is key to separating ethyltrimethylstannane from these lower and higher boiling point impurities.

Q4: My Stille coupling reaction using ethyltrimethylstannane is sluggish or gives a low yield. How can I optimize it?

A: The success of a Stille coupling reaction is highly dependent on the choice of catalyst, ligands, and additives.[1][7] Sterically hindered and electron-rich phosphine ligands often accelerate the reaction.[7][8] The addition of copper(I) salts, such as CuI, can significantly increase the reaction rate.[1][8][9] Fluoride sources like cesium fluoride (CsF) can also be beneficial by activating the organostannane reagent.[2][7] It is often necessary to screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and reaction conditions to find the optimal system for your specific substrates.[1]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter.

Guide 1: Synthesis of Ethyltrimethylstannane via Grignard Reaction

Problem: Low yield or no product formation.

Symptom Possible Cause Troubleshooting Action
Reaction does not initiate (no bubbling, no heat generation) 1. Wet glassware or solvent.[3][4] 2. Inactive magnesium surface.[3][4]1. Rigorously dry all glassware and use anhydrous solvents. 2. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[4][5] Gently warm the flask with a heat gun to initiate the reaction.[4]
Low yield of ethyltrimethylstannane 1. Incomplete Grignard formation. 2. Wurtz coupling of ethyl bromide.[6] 3. Loss of volatile product during workup.1. Ensure complete consumption of magnesium. 2. Add the ethyl bromide solution slowly to the magnesium suspension. 3. Use a cooled receiving flask during distillation.
Presence of significant side products in crude NMR/GC-MS 1. Hexamethylditin impurity. 2. Unreacted trimethyltin chloride.1. This can be difficult to avoid completely but can be minimized by ensuring a slight excess of the Grignard reagent. 2. Ensure the Grignard reagent is added slowly to the trimethyltin chloride solution to maintain an excess of the tin reagent until the end of the addition.
Guide 2: Stille Coupling with Ethyltrimethylstannane

Problem: Low yield of the desired cross-coupled product.

Symptom Possible Cause Troubleshooting Action
Reaction is slow or stalls 1. Inefficient catalyst system.[1][7] 2. Slow transmetalation step.[2]1. Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., P(t-Bu)₃, P(o-tol)₃).[1][7] 2. Add a copper(I) co-catalyst (e.g., CuI) to accelerate transmetalation.[1][8][9]
Formation of homocoupled product (R-R from R-X) 1. Reductive elimination from a diorganopalladium(II) intermediate.1. Lower the reaction temperature. 2. Use a less electron-rich phosphine ligand.
Decomposition of starting materials or product 1. High reaction temperature. 2. Presence of oxygen.1. Lower the reaction temperature and extend the reaction time. 2. Ensure the reaction is performed under a strict inert atmosphere.
Difficulty in removing tin byproducts 1. Inefficient workup procedure.1. After the reaction, quench with an aqueous solution of potassium fluoride (KF) to precipitate trimethyltin fluoride, which can be removed by filtration through Celite.[3] 2. For stubborn cases, column chromatography on silica gel treated with a base (e.g., triethylamine) can be effective.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Ethyltrimethylstannane

This protocol is a representative procedure based on the Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Ethyl bromide (freshly distilled)

  • Anhydrous diethyl ether or THF

  • Trimethyltin chloride

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask.[4][5]

  • Grignard Formation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small portion of ethyl bromide (1.0 equivalent) dissolved in anhydrous diethyl ether from the dropping funnel. Gentle warming may be required to initiate the reaction. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[4]

  • Reaction with Trimethyltin Chloride: After the magnesium has been consumed, cool the Grignard solution in an ice bath. Add a solution of trimethyltin chloride (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[6]

  • Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by distillation. Purify the crude ethyltrimethylstannane by fractional distillation under an inert atmosphere.

Protocol 2: General Procedure for Stille Coupling

This is a general starting point; optimization for specific substrates is crucial.

Materials:

  • Aryl or vinyl halide/triflate

  • Ethyltrimethylstannane (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., toluene, DMF, dioxane)

  • Optional: Ligand (e.g., AsPh₃), Additive (e.g., CuI)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and any solid ligand.

  • Reagent Addition: Add the anhydrous solvent, followed by the aryl or vinyl halide/triflate and then ethyltrimethylstannane. If using a liquid additive, add it at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.[3] Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Part 4: Visualization of Key Workflows

Workflow for Ethyltrimethylstannane Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_stannylation Stannylation cluster_workup Workup & Purification A Flame-dry glassware B Add Mg turnings & I2 A->B C Inert atmosphere (Ar/N2) B->C D Add EtBr in ether C->D Anhydrous ether E Initiate & reflux D->E F Cool to 0°C E->F Ethylmagnesium bromide formed G Add Me3SnCl F->G H Warm to RT G->H I Quench (aq. NH4Cl) H->I J Extract & Dry I->J K Fractional Distillation J->K L L K->L Pure Ethyltrimethylstannane

Caption: Workflow for the synthesis of ethyltrimethylstannane.

Troubleshooting Decision Tree for Low-Yield Stille Coupling

StilleTroubleshooting Start Low Stille Coupling Yield Q1 Reaction stalled? Start->Q1 A1 Change Pd catalyst &/or ligand Q1->A1 Yes Q2 Homocoupling observed? Q1->Q2 No A2 Add Cu(I) salt A1->A2 A2->Q2 A3 Lower reaction temperature Q2->A3 Yes Q3 Decomposition? Q2->Q3 No A3->Q3 A4 Use milder conditions Q3->A4 Yes End Yield Improved Q3->End No A4->End

Caption: Decision tree for troubleshooting low-yield Stille coupling.

References

  • BenchChem. (2026). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • BenchChem. (2026). Safety and handling precautions for organotin compounds.
  • Wikipedia. (n.d.). Stille reaction. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Williams, R. M. (2011). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Organic Syntheses, 88, 197. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Crisp, G. T. (n.d.). Synthesis of Product Subclass 21. Houben-Weyl, 13/6, 181–.
  • Hanada, M. (2014, October 11). Stille-coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Brandsma, L., & Verkruijsse, H. D. (1999). Simple procedures for ethynylmagnesium bromide, ethynyltrialkylsilanes and ethynyltrialkylstannanes. Synthesis, 1999(11), 1727-1728.
  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Google Patents. (n.d.). CN1569859A - Synthesis method of ethyl trimethyl silane.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • The Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. [Link]

  • BenchChem. (2025). Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis.
  • Yamamoto, Y. (n.d.). Chlorotrimethylstannane. Michigan State University. [Link]

  • Myher, J. J., & Kuksis, A. (1974). Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. Lipids, 9(5), 382-384.

Sources

Troubleshooting

How to prevent oxidation of Stannane, ethyltrimethyl- in ambient air

Topic: Prevention of Aerobic Oxidation in Ethyltrimethylstannane (C5H14Sn) Prepared by: Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with r...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Prevention of Aerobic Oxidation in Ethyltrimethylstannane (C5H14Sn) Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexplained yield drops in sensitive cross-coupling reactions (such as Stille couplings). Often, the culprit is the silent degradation of their organotin reagents.

While tetraalkylstannanes like Ethyltrimethylstannane are inherently more robust than organolithium or Grignard reagents, they are not immune to degradation. This guide synthesizes field-proven methodologies and mechanistic insights to help you establish a self-validating system for preserving the integrity of your stannane reagents.

Part 1: The Causality of Degradation

To effectively protect a chemical, you must first understand how it degrades. The degradation of Ethyltrimethylstannane in ambient air is not a simple spontaneous reaction; it is a synergistic process driven by photochemical homolytic cleavage and aerobic oxidation .

  • Photochemical Initiation: Exposure to actinic light (specifically UV radiation, e.g., 185 nm) provides the activation energy required to homolytically cleave the relatively weak Sn–C bond. This generates highly reactive trialkyltin radicals ( SnMe3) and alkyl radicals [1].

  • Aerobic Propagation: Once these radical species are generated, ambient oxygen rapidly inserts into the radical centers. This O2 insertion forms transient peroxy species that ultimately decompose into insoluble tin oxides—such as bis(trimethyltin) oxide—and oxygenated organic byproducts [2].

  • Thermal Kinetics: Like all chemical degradation, this oxidative pathway follows Arrhenius kinetics. Elevated ambient temperatures provide higher thermal energy, accelerating the rate of Sn–C bond cleavage and subsequent oxidation [3].

Understanding this causality dictates our preventative strategy: we must simultaneously eliminate oxygen, shield the reagent from light, and suppress thermal kinetics.

Part 2: Preventative Workflow & Mechanistic Visualization

The following diagram illustrates the logical relationship between the environmental degradation pathways and the specific preventative measures we employ to neutralize them.

G A Ambient Air & Light (O2, UV/Vis) B Ethyltrimethylstannane (EtSnMe3) A->B Exposure C Homolytic Cleavage (Sn-C Bond) B->C hv / Heat D Radical Intermediates (•SnMe3, Et•) C->D E Aerobic Oxidation (O2 Insertion) D->E F Tin Oxides & Alcohols (e.g., (Me3Sn)2O) E->F Degradation G Preventative Workflow H Inert Gas Blanketing (Argon) G->H I Actinic Light Shielding (Amber Vials) G->I J Thermal Control (2-8°C Storage) G->J H->B Displaces O2 I->C Blocks hv J->C Slows Kinetics

Fig 1: Ethyltrimethylstannane degradation pathway and corresponding preventative workflow.

Part 3: Standard Operating Procedure (SOP) for Handling & Storage

To ensure absolute trustworthiness in your results, you must treat reagent handling as a self-validating system. The following protocol ensures that oxygen is excluded and provides a built-in visual check to validate the reagent's integrity.

Protocol: Schlenk Line Transfer and Anaerobic Storage

  • Step 1: Vessel Preparation. Flame-dry a Schlenk flask and an amber glass storage vial under high vacuum (≤ 0.1 mmHg). Allow them to cool to room temperature while under vacuum, then backfill with high-purity Argon (≥99.998%). Causality: Amber glass blocks the UV wavelengths responsible for homolytic cleavage.

  • Step 2: Atmospheric Purging. Cycle the receiving vessel through three distinct vacuum/Argon cycles. Causality: Three cycles mathematically reduce residual atmospheric oxygen to negligible parts-per-million (ppm) levels.

  • Step 3: Anaerobic Transfer. Using a gas-tight, Argon-purged glass syringe, transfer the Ethyltrimethylstannane from the bulk container to the receiving vial. Causality: Argon is ~38% denser than air. It creates a heavy, persistent protective blanket over the volatile liquid surface, preventing transient oxygen ingress during the transfer.

  • Step 4: Hermetic Sealing. Seal the vial with a fresh PTFE-lined silicone septum and an aluminum crimp cap. Wrap the exterior of the seal tightly with Parafilm.

  • Step 5: Thermal Control. Place the sealed amber vial inside a secondary container (e.g., a desiccator jar) and store it in an explosion-proof refrigerator at 2–8°C.

  • Step 6: Self-Validation Check (Prior to Next Use). Before utilizing the stored reagent, inspect it visually against a dark background. A successfully protected sample will remain perfectly clear and colorless. If you observe any turbidity, cloudiness, or white precipitate, the system has failed, and the reagent has oxidized.

Part 4: Quantitative Stability Data

The table below summarizes the expected shelf life and degradation metrics of Ethyltrimethylstannane based on environmental exposure variables. Use this data to benchmark your laboratory's storage practices.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Product
Ambient (25°C)Ambient AirDirect Sunlight / Lab Light< 1 WeekTin oxides, oxygenated alkyls
Ambient (25°C)Ambient AirDark (Amber Glass)1 - 3 MonthsTin oxides
Refrigerated (4°C)Ambient AirDark (Amber Glass)6 - 12 MonthsTin oxides
Refrigerated (4°C) Argon (Inert) Dark (Amber Glass) > 24 Months None (Stable)
Part 5: Troubleshooting & FAQs

Q: Why do you recommend Argon over Nitrogen for inert blanketing? A: While Nitrogen is chemically inert toward tetraalkylstannanes, Argon's physical properties make it vastly superior for benchtop handling. Because Argon is significantly heavier than air, it sinks and pools inside the flask, creating a robust physical barrier over the liquid. Nitrogen, being lighter, easily mixes with ambient air during brief open-flask transfers, increasing the risk of micro-oxidation events.

Q: My Ethyltrimethylstannane has developed a slight white cloudiness. Can I filter it and still use it for my Stille coupling? A: No. That cloudiness is the physical manifestation of polymeric tin oxides formed via aerobic oxidation[3]. Because the active stannane has been partially consumed, its exact molarity is now unknown. Furthermore, tin oxides can poison sensitive palladium catalysts used in cross-coupling reactions. The reagent should be safely disposed of according to your institution's EHS guidelines.

Q: Is a glovebox strictly necessary, or is a Schlenk line sufficient? A: A glovebox provides the ultimate zero-oxygen environment and is ideal for long-term storage of highly sensitive organometallics. However, because tetraalkylstannanes are moderately stable compared to metal hydrides, a properly maintained Schlenk line utilizing high-purity Argon and gas-tight syringes is entirely sufficient for routine transfers and will prevent oxidation if the SOP above is strictly followed.

Q: I stored my reagent at -20°C instead of 4°C. Is that a problem? A: Storing at -20°C further slows degradation kinetics and is perfectly safe for the chemical itself. However, the critical risk occurs during retrieval. If you open a -20°C vial before it has fully equilibrated to room temperature, ambient moisture will instantly condense inside the vial, introducing water that can slowly hydrolyze the compound over time. Always allow the sealed vial to warm to room temperature in a desiccator before opening.

References
  • Title: Guide To Research In Air Pollution (Photolysis of Ethyltrimethylstannane and Propyltrimethylstannane at 185 nm) Source: epa.gov URL: [Link]

  • Title: Polyoxometalate-Catalyzed Insertion of Oxygen from O2 into Tin–Alkyl Bonds Source: Journal of the American Chemical Society (acs.org) URL: [Link]

  • Title: A Review of Organotin Compounds: Chemistry and Applications Source: Lupine Publishers URL: [Link]

Optimization

Safe handling and storage optimization for reactive Stannane, ethyltrimethyl-

Welcome to the Technical Support Center for Ethyltrimethylstannane (CAS: 3531-44-0) . As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical safety data and practical, bench-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyltrimethylstannane (CAS: 3531-44-0) .

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical safety data and practical, bench-level execution. Organotin compounds are highly reactive, air-sensitive, and neurotoxic[1]. Handling them requires more than passive compliance; it demands an active, self-validating approach to laboratory technique. This guide provides the mechanistic reasoning behind every storage parameter, handling protocol, and troubleshooting step to ensure absolute scientific integrity and operator safety.

PART 1: Storage Optimization & Stability Dynamics

Ethyltrimethylstannane is highly susceptible to protolytic cleavage and oxidative degradation. When exposed to ambient moisture, the Sn-C bonds undergo rapid hydrolysis, leading to the formation of stannoxanes and the liberation of highly flammable hydrocarbon gases[1]. Proper storage is not just about extending shelf life; it is a critical safety control.

Table 1: Quantitative Storage Parameters & Mechanistic Rationale

ParameterOptimal ConditionMechanistic RationaleDegradation / Safety Risk
Storage Temperature -20°C to 4°C[2]Suppresses thermal homolysis of the Sn-C bond and slows oxidative pathways.High (Significant titer loss at >25°C)
Atmosphere Argon (Ar) / Nitrogen (N2)Displaces oxygen and atmospheric moisture, preventing hydrolysis.Severe (Stannoxane formation)
Light Exposure Amber Glass / Dark[3]Mitigates photo-induced radical generation and subsequent polymerization.Moderate (Photolytic degradation)
Flash Point Mgmt. < 8.3°C ambient handlingThe low flash point (8.3°C) and high vapor pressure (26.5 mmHg at 25°C) create highly flammable mixtures[4].Severe (Fire hazard)
Container Integrity Sure/Seal™ Bottle[1]PTFE-lined septa maintain hermetic seals across multiple syringe punctures.High (Moisture ingress)

PART 2: Self-Validating Experimental Protocols

As a rule of scientific integrity, every handling step must inherently verify its own success. This protocol utilizes a Schlenk line to ensure the absolute exclusion of moisture and oxygen during the transfer of ethyltrimethylstannane[1].

Protocol: Anhydrous Syringe Transfer from Sure/Seal™ Bottles

Step 1: Glassware Desiccation (Self-Validating)

  • Action: Flame-dry the reaction flask under high vacuum (<0.1 Torr) for 5 minutes, then backfill with Argon. Repeat this cycle three times[1].

  • Causality: Removes microscopic layers of adsorbed water from the borosilicate glass surface, which would otherwise react with the stannane.

  • Self-Validation: Close the vacuum valve; if the pressure gauge remains static, the system is hermetically sealed and free of outgassing moisture.

Step 2: Reagent Pressurization

  • Action: Insert a clean, dry 20-gauge needle connected to an inert gas line into the Sure/Seal™ septum of the ethyltrimethylstannane bottle[1].

  • Causality: Creates positive internal pressure, preventing atmospheric backflow when the extraction syringe is introduced.

Step 3: Syringe Purging & Extraction

  • Action: Pierce the septum with a dry, inert-gas-flushed syringe. Draw the required volume of ethyltrimethylstannane, then pull the plunger slightly further out to draw a protective blanket of Argon into the needle tip[1].

  • Causality: The inert gas blanket prevents the reactive reagent drop at the needle tip from hydrolyzing via contact with atmospheric moisture during physical transit.

Step 4: Transfer & Quenching

  • Action: Inject the reagent into the reaction flask. Immediately flush the contaminated needle and syringe with anhydrous toluene or hexanes into a dedicated hazardous waste container[1].

  • Causality: Safely deactivates the reactive tin species and prevents inhalation exposure to residual toxic vapors[5].

Workflow N1 1. Glassware Prep Flame-dry under vacuum, backfill with Argon N2 2. Pressurization Insert inert gas needle into Sure/Seal septum N1->N2 N3 3. Extraction Draw Ethyltrimethylstannane into purged syringe N2->N3 N4 4. Transfer Inject into reaction flask maintaining inert blanket N3->N4 N5 5. Quenching Flush syringe with Toluene into hazardous waste N4->N5

Workflow for the anhydrous syringe transfer of reactive organotin reagents.

PART 3: Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Reduced Reactivity or Precipitate Observed Check1 Check Septum Integrity (Punctured >5 times or cored?) Start->Check1 Path1 Septum Compromised: Moisture Ingress (Stannoxane) Check1->Path1 Yes Path2 Septum Intact: Check Storage Temp Check1->Path2 No Temp1 Stored > 4°C: Thermal Degradation Path2->Temp1 Temp High Temp2 Stored correctly: Verify Schlenk Line Purity Path2->Temp2 Temp OK

Diagnostic logic tree for troubleshooting ethyltrimethylstannane degradation.

Q1: Why is my ethyltrimethylstannane yielding stannoxane byproducts despite refrigeration? A: The most common failure point is a compromised Sure/Seal™ septum. If a needle gauge larger than 18G is used, or if the septum is punctured excessively, it will "core," allowing ambient humidity to slowly diffuse into the bottle. Note that organotins can suffer severe concentration losses (up to 90%) over time if stored improperly in standard Pyrex glass rather than specialized, inert-sealed containers[3]. Self-Validation Fix: After removing the needle, place a piece of tape over the puncture holes, wrap the cap tightly with Parafilm, and store the bottle in a secondary inert desiccator at 4°C[1].

Q2: How do I handle a suspected moisture contamination event during an experiment? A: If you observe unexpected effervescence (gas evolution) upon adding ethyltrimethylstannane to your solvent, moisture contamination has occurred. The gas liberated is extremely flammable[1]. Action: Do not proceed with the synthesis. Immediately increase the Argon flow to purge the flammable gas out through the bubbler, lower the fume hood sash entirely, and quench the reaction with a dilute non-protic scavenger once the gas evolution subsides.

Q3: What dictates the strict PPE requirements for organotins, and why are standard gloves insufficient? A: Organotin compounds are highly lipophilic and readily cross the blood-brain barrier. Mechanistically, they inhibit cellular energy use by blocking oxidative phosphorylation, hamper cellular immunity, and can cause severe central nervous system damage, including cerebral white matter edema[6]. Standard nitrile gloves offer limited permeation resistance to organotins dissolved in non-polar solvents. Action: Double-gloving (e.g., neoprene over nitrile), a chemical face shield, and conducting all transfers within a certified chemical fume hood are non-negotiable standards[5].

References

  • Title: Standard Operating Procedures - Organotin Reagents | Source: Del Valle Lab | URL: [Link]

  • Title: Stability and storage problems in organotin speciation in environmental samples | Source: PubMed (National Institutes of Health) | URL: [Link]

  • Title: Organotin Catalysts Storage Conditions and Toxicity | Source: Morpholine | URL: [Link]

  • Title: 3531-44-0 Ethyltrimethylstannane Chemical Properties | Source: ChemIndex | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Ethyltrimethylstannane (CAS: 3531-44-0) Purification Guide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex challenges researchers and drug development professionals face when i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex challenges researchers and drug development professionals face when isolating high-purity Stannane, ethyltrimethyl- (Ethyltrimethylstannane).

Organotin chemistry requires rigorous, mechanistically sound methodologies. Trace impurities—such as unreacted tin halides or mixed tetraalkyltins—can fatally poison downstream cross-coupling reactions (e.g., Stille couplings) or introduce unacceptable toxicity profiles in pharmaceutical pipelines. This guide provides a self-validating framework to achieve >99% purity.

Quantitative Data: Impurity Profiling & Distillation Parameters

To successfully purify ethyltrimethylstannane, you must first understand the physicochemical landscape of your crude mixture. Because tetraalkyltins and their precursors are highly volatile, separation strategies rely heavily on leveraging boiling point differentials and phase partitioning.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Role in Synthesis / Contamination
TetramethyltinC₄H₁₂Sn178.878.0Common over-alkylation byproduct
Ethyltrimethylstannane C₅H₁₄Sn 192.9 107.0 - 111.6 [1]Target Product
DiethyldimethyltinC₆H₁₆Sn206.9132.0Mixed-alkylation byproduct
Trimethyltin chlorideC₃H₉ClSn199.3154.0Unreacted starting material / Precursor

Troubleshooting FAQs

Q: Why does my synthesized ethyltrimethylstannane contain significant trialkyltin halide impurities, and how do I remove them without hydrolyzing the product? Mechanistic Causality: Grignard or organolithium alkylations of tin halides often fail to reach 100% completion due to steric hindrance or stoichiometric imbalances. Because ethyltrimethylstannane is a fully substituted tetraalkyltin, it is highly resistant to hydrolysis, allowing for aggressive aqueous washing. Solution: Utilize an 2[2]. The fluoride ion has a uniquely high affinity for tin, converting soluble trialkyltin halides into highly insoluble, polymeric trialkyltin fluorides that can be filtered away. Alternatively, an can be used to convert halides into trialkyltin oxides, which partition into the aqueous phase.

Q: During fractional distillation, I am losing product yield and observing thermal decomposition. What is the cause? Mechanistic Causality: Organotin compounds can undergo thermal disproportionation (ligand exchange) at elevated temperatures. This destructive process is heavily catalyzed by trace Lewis acidic impurities, such as unreacted tin halides. If you attempt to distill a mixture containing both tetraalkyltins and trialkyltin halides, the heat will drive the formation of mixed alkyltin species, destroying your yield. Solution: You must completely remove all halide precursors before distillation. Furthermore, performing the distillation under a strictly controlled inert atmosphere prevents oxidative degradation.

Q: Can I use standard silica gel chromatography to purify ethyltrimethylstannane? Mechanistic Causality: Standard silica gel is inherently acidic. When organotin compounds are loaded onto standard silica, the acidic silanol groups can induce destannylation (cleavage of the Sn-C bond) or cause severe streaking. Solution: Use a modified stationary phase consisting of2[2]. The K₂CO₃ neutralizes the acidic sites and immobilizes any remaining polar organotin impurities, allowing the non-polar ethyltrimethylstannane to elute cleanly.

Validated Experimental Protocols

Protocol A: Halide Sequestration via Aqueous KF Wash

Purpose: To quantitatively remove unreacted trimethyltin chloride or other halide precursors.

  • Dilution: Dissolve the crude ethyltrimethylstannane mixture in a non-polar organic solvent (e.g., diethyl ether or pentane).

  • Reagent Addition: Add an equal volume of 1M to 2M aqueous Potassium Fluoride (KF) solution to the separatory funnel[2].

  • Agitation: Shake vigorously for 2–3 minutes. Vent frequently, as organotin mixtures can be highly volatile.

  • Self-Validation Checkpoint: Observe the aqueous-organic interface. The formation of a dense, white precipitate (Me₃SnF) visually confirms the successful sequestration of trialkyltin halides. If the interface remains completely clear after vigorous shaking, the organic phase is already free of significant halide contamination.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite to trap the insoluble polymeric tin fluorides[2].

  • Separation: Return the filtrate to the separatory funnel, isolate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

Protocol B: Polar Residue Removal via K₂CO₃-Modified Silica

Purpose: To remove trace moisture, oxides, and residual polar tin species prior to distillation.

  • Stationary Phase Preparation: Prepare a slurry of 10% w/w anhydrous K₂CO₃ in standard flash silica gel using pentane as the solvent[2].

  • Column Packing: Pack a short chromatography column (a "plug") with the modified silica.

  • Elution: Load the dried organic phase from Protocol A onto the plug. Elute with 100% pentane.

  • Self-Validation Checkpoint: Because ethyltrimethylstannane is completely non-polar, it will elute at the solvent front (Rf ≈ 1.0). Polar impurities will remain irreversibly bound to the basic K₂CO₃ matrix.

  • Concentration: Carefully concentrate the eluent under reduced pressure (Note: Do not use high vacuum or elevated bath temperatures, as ethyltrimethylstannane is volatile).

Protocol C: Fractional Distillation

Purpose: To separate ethyltrimethylstannane from other tetraalkyltins (e.g., tetramethyltin).

  • Setup: Equip a distillation apparatus with a high-efficiency Vigreux column to ensure sufficient theoretical plates for separating closely boiling tetraalkyltins.

  • Atmosphere: Purge the system with dry Argon or Nitrogen.

  • Heating: Slowly heat the crude oil.

  • Self-Validation Checkpoint: Monitor the distillation head temperature. Discard the early fractions boiling around 78 °C (tetramethyltin). A stable vapor temperature plateau at exactly 107–111.6 °C [1] confirms the isolation of pure ethyltrimethylstannane. Any temperature fluctuation above 112 °C indicates the elution of heavier mixed alkyltins (like diethyldimethyltin).

Purification Workflow Visualization

OrganotinPurification N1 Crude Ethyltrimethylstannane (Mixed Tetraalkyltins & Halides) N2 Aqueous KF Wash (1M to 2M concentration) N1->N2 Add KF Solution N3 Biphasic Filtration (Celite Pad) N2->N3 Precipitate R3SnF N4 Phase Separation (Isolate Organic Layer) N3->N4 Remove Solids N5 10% K2CO3/Silica Filtration (Removes Polar Tin Residues) N4->N5 Dry & Load N6 Fractional Distillation (Vigreux Column) N5->N6 Concentrate Eluent N7 Pure Ethyltrimethylstannane (Target: >99% Purity) N6->N7 Collect 107-111°C Fraction

Figure 1: Experimental workflow for the purification of crude ethyltrimethylstannane.

References

  • Title: US2862944A - Process for the preparation of high purity alkyltin compounds | Source: Google Patents | URL:

  • [2] Title: Technical Support Center: Purification of Organotin Residues | Source: Benchchem | URL:

  • [1] Title: ethyl(trimethyl)stannane, CAS No. 3531-44-0 | Source: iChemical | URL:

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in Ethyltrimethylstannane

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you require unambiguous structural characterization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you require unambiguous structural characterization. Ethyltrimethylstannane ( EtSnMe3​ ) presents unique challenges in 1H NMR due to the narrow chemical shift dispersion of alkyl groups attached to electropositive tin centers, compounded by complex heteronuclear ( 117/119Sn−1H ) and homonuclear ( 1H−1H ) scalar couplings.

This guide provides field-proven, causality-driven methodologies to disentangle these complex spin systems.

Section 1: Root Cause Analysis (FAQ)

Q1: Why do the proton signals of the methyl and ethyl groups in ethyltrimethylstannane overlap so severely? A1: The overlap is driven by three compounding physical factors:

  • Narrow Chemical Shift Range: The electropositive nature of tin shields the attached alkyl protons, pushing both the Sn−CH3​ and Sn−CH2​ signals into a highly compressed 0.0–1.5 ppm upfield region[1].

  • Homonuclear Multiplets: The ethyl group protons undergo 3JHH​ scalar coupling, splitting the CH2​ into a quartet and the CH3​ into a triplet. This prominent signal multiplicity broadens the spectral footprint of each resonance, causing the bases of the peaks to merge[2].

  • Tin Satellites: Tin possesses two NMR-active spin-1/2 isotopes, 119Sn (8.6% abundance) and 117Sn (7.6%). They couple strongly to the surrounding protons ( 2J and 3J couplings), creating satellite peaks that flank the main 12C−1H peaks. The massive Sn−CH3​ singlet (~9 protons) generates large satellites that frequently obscure the smaller ethyl multiplets.

Q2: Can I resolve this by simply using a higher magnetic field (e.g., 800 MHz)? A2: Only partially. While ultra-high field NMR increases the Hertz-per-ppm dispersion and separates the chemical shifts, it does not eliminate the scalar couplings. J -coupling values are field-independent, meaning the multiplet structures and tin satellites will occupy the exact same absolute bandwidth in Hertz[2]. To achieve true baseline resolution, you must actively manipulate the spin system using advanced pulse sequences.

SpinSystem Sn 119Sn Nucleus Me Sn-CH3 Protons Sn->Me 2J(Sn,H) CH2 Sn-CH2 Protons Sn->CH2 2J(Sn,H) CH3 Ethyl CH3 Protons Sn->CH3 3J(Sn,H) CH2->CH3 3J(H,H) Multiplets

Scalar coupling network in ethyltrimethylstannane driving multiplet and satellite overlap.

Section 2: Methodological Solutions & Protocols

To achieve baseline resolution, we must systematically dismantle the coupling networks or disperse the signals into orthogonal dimensions.

Workflow Start Signal Overlap in 1H NMR (Ethyltrimethylstannane) Decision Identify Dominant Cause Start->Decision Homocoup Homonuclear Multiplets (Et Group J-coupling) Decision->Homocoup Heterocoup Heteronuclear Satellites (117/119Sn-H coupling) Decision->Heterocoup ChemShift Narrow Chemical Shift Dispersion Decision->ChemShift PureShift Pure Shift 1H NMR (Collapses Multiplets) Homocoup->PureShift SnDecouple 1H{119Sn} Decoupling (Removes Satellites) Heterocoup->SnDecouple HSQC 2D 1H-13C HSQC (Carbon Dispersion) ChemShift->HSQC Resolved Baseline Resolved Spectra Achieved PureShift->Resolved SnDecouple->Resolved HSQC->Resolved

Workflow for diagnosing and resolving 1H NMR signal overlap in alkylstannanes.

Protocol A: Pure Shift 1H NMR (Broadband Homonuclear Decoupling)

Causality: Pure shift NMR (utilizing Zangger-Sterk or PSYCHE methods) suppresses homonuclear scalar coupling ( JHH​ ) during acquisition. By collapsing the ethyl CH2​ quartet and CH3​ triplet into sharp singlets, the spectral resolution is artificially enhanced by up to an order of magnitude, cleanly separating the main ethyl peaks from the Sn−CH3​ satellites[3],[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-20 mg of ethyltrimethylstannane in 0.6 mL of C6​D6​ . (Benzene- d6​ induces aromatic solvent-induced shifts which provide better baseline dispersion than CDCl3​ ).

  • Pulse Calibration: Acquire a standard 1D 1H spectrum. Carefully calibrate the 90° pulse length (pulsecal in TopSpin) and optimize the O1 offset to center exactly on the 0-2 ppm region[4].

  • Parameter Setup: Load the pure shift pulse sequence (e.g., zangger-sterk or psyche). Restrict the sweep width (SW) to ~4 ppm to maximize the signal-to-noise ratio, as pure shift techniques inherently suffer from reduced sensitivity[4].

  • Acquisition: Run the pseudo-2D experiment. Increase the number of scans (NS) in multiples of 64 to compensate for the sensitivity drop caused by slice-selective gradient excitation[4].

  • Processing: Process the pseudo-2D data into a reconstructed 1D pure shift spectrum using covariance processing (xfb followed by pshift)[4].

Self-Validating System Check: If the pure shift experiment is successful, the previously observed ethyl quartet and triplet will appear as two sharp singlets. If residual multiplet shoulders remain, the spatial encoding gradient strength must be incrementally increased.

Protocol B: 2D 1H−13C HSQC (Heteronuclear Correlation)

Causality: When 1D frequency dispersion fails, dispersing the signals into a second orthogonal dimension is the classic and most robust solution[5]. The 13C chemical shifts of the Sn−CH3​ , Sn−CH2​ , and CH3​(ethyl) are highly distinct. HSQC correlates the overlapped protons to their well-resolved attached carbons.

Step-by-Step Methodology:

  • Setup: Load a standard multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Spectral Windows: Set the 1H SW to 2 ppm (centered at 0.5 ppm) and the 13C SW to 40 ppm (centered at 5 ppm) to achieve maximum digital resolution in the region of interest.

  • Acquisition: Acquire with 2-4 scans per increment and 256 t1​ increments.

  • Processing: Apply zero-filling to 1024x1024 points and a squared sine-bell apodization function in both dimensions before Fourier transformation.

Self-Validating System Check: The successful dispersion is confirmed if the Sn−CH3​ cross-peak appears at a negative 13C chemical shift (~ -9 ppm), cleanly separated along the Y-axis from the positive 13C chemical shifts of the ethyl group.

Section 3: Quantitative Data & Chemical Shift Reference

To assist in peak identification post-resolution, refer to the following expected NMR parameters for ethyltrimethylstannane. Note that 119Sn chemical shifts are highly sensitive to the coordination environment and the coordinating/non-coordinating nature of the solvent[6].

Functional Group 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)Multiplicity ( 1H ) 2JSn−H​ / 3JSn−H​ (Hz)
Sn−CH3​ ~ 0.05~ -9.5Singlet~ 52 / 54 ( 117/119Sn )
Sn−CH2​ (Ethyl) ~ 0.85~ 4.8Quartet ( 3JHH​ ~ 8 Hz)~ 50
CH3​ (Ethyl) ~ 1.15~ 10.2Triplet ( 3JHH​ ~ 8 Hz)~ 75

Data reflects approximate values in non-coordinating solvents. Exact shifts will vary based on concentration and temperature.

References

  • CoLab.ws - 119Sn NMR spectral data of organotin(IV) complexes – A review[Link]

  • Mestrelab Research - qNMR of mixtures: what is the best solution to signal overlap?[Link]

  • Manchester NMR Methodology Group - Pure Shift NMR [Link]

  • University of Wyoming - Pure Shift NMR Facility Guide [Link]

  • Analytical Chemistry (ACS Publications) - Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis[Link]

  • Chemistry Steps - NMR Chemical Shift Values Table[Link]

Sources

Troubleshooting

Minimizing toxicity risks when working with Stannane, ethyltrimethyl-

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Toxicity Risks for Ethyltrimethylstannane (CAS: 3531-44-0)

Welcome to the Technical Support and Safety Center for handling Ethyltrimethylstannane (C₅H₁₄Sn)[1]. As a mixed short-chain trialkyltin, this compound presents extreme neurotoxic and endocrine-disrupting hazards[2]. This guide is engineered for researchers and drug development professionals, providing causal explanations for its toxicity, quantitative thresholds, and self-validating experimental protocols to ensure absolute safety during handling.

Section 1: Frequently Asked Questions (Mechanisms & Toxicity)

Q1: Why does Ethyltrimethylstannane pose a more severe neurotoxic risk compared to longer-chain organotins like tributyltin? A1: The toxicity of organotin compounds is inversely proportional to their alkyl chain length[3]. Short-chain trialkyltins, such as trimethyltin and ethyltrimethylstannane, possess low molecular weights and extreme lipophilicity[1][4]. This structural profile allows them to rapidly cross the blood-brain barrier (BBB) and accumulate in lipid-rich central nervous system tissues[4]. Once inside the neurons, they induce glutamate-mediated excitotoxicity by downregulating the AMPA receptor subunit GluA2, rendering neurons highly permeable to calcium and exceptionally vulnerable to stress and cell death[4][5].

Q2: What are the primary intracellular targets if an accidental systemic exposure occurs? A2: Trialkyltins operate through a devastating, multi-layered toxicity mechanism[4]:

  • Mitochondrial Energy Failure: They directly bind to and inhibit mitochondrial ATP synthase. This plunges the cell into energy failure, disrupts calcium homeostasis, and triggers massive Reactive Oxygen Species (ROS) overproduction[4][5].

  • Endocrine Disruption: They act as potent, nanomolar dual agonists for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This aberrantly alters cellular differentiation, promotes abnormal adipogenesis, and disrupts steroid hormone biosynthesis[5][6].

ToxicityPathway Entry Ethyltrimethylstannane (Lipophilic Entry) BBB Crosses Blood-Brain Barrier Entry->BBB Mito Mitochondria Inhibits ATP Synthase BBB->Mito Nucl Nucleus RXR/PPARγ Agonism BBB->Nucl Receptor Synapse AMPA (GluA2) Downregulation BBB->Receptor ROS ROS Overproduction & Calcium Influx Mito->ROS Endo Endocrine Disruption & Aberrant Adipogenesis Nucl->Endo Excit Glutamate Excitotoxicity Receptor->Excit Apoptosis Neuronal Apoptosis (Cell Death) ROS->Apoptosis Excit->Apoptosis

Intracellular signaling and toxicity pathways of short-chain trialkyltins.

Section 2: Quantitative Exposure & Toxicity Data

To contextualize the risk of Ethyltrimethylstannane, we must look at the established thresholds for the organotin class. Regulatory bodies like OSHA and ACGIH mandate strict exposure limits based on the concentration of tin in the air, recognizing that volatile short-chain alkyltins present severe inhalation hazards[3][7].

Table 1: Comparative Toxicity and Exposure Limits for Alkyltins

Compound ClassRepresentative ChemicalOral LD₅₀ (Rat)OSHA PEL (TWA)Primary Toxicity Profile
Mixed Trialkyltin Ethyltrimethylstannane ~10-15 mg/kg (Est.)* 0.1 mg Sn/m³ Severe Neurotoxin, Volatile
TrimethyltinTrimethyltin chloride12.6 mg/kg[3]0.1 mg Sn/m³[3]Severe Neurotoxin
TriethyltinTriethyltin bromide~10 mg/kg0.1 mg Sn/m³Severe Neurotoxin
TributyltinTributyltin chloride122 - 349 mg/kg[3]0.1 mg Sn/m³[3]Immunotoxin, Endocrine Disruptor
TrioctyltinTrioctyltin chloride>4000 mg/kg[3]0.1 mg Sn/m³Low Acute Toxicity

*Note: Specific in vivo LD₅₀ data for CAS 3531-44-0 is scarce; however, structurally interpolating between trimethyltin and triethyltin dictates treating it with the highest hazard classification[2][3].

Section 3: Troubleshooting Guides & Experimental Protocols

Scenario A: Safe Transfer of Volatile Trialkyltins

Issue: Users frequently experience atmospheric release when transferring volatile stannanes, risking severe inhalation exposure. Causality: Ethyltrimethylstannane has a high vapor pressure. Opening containers in ambient air, even inside a fume hood, allows invisible vapor plumes to escape the immediate capture velocity zone. Self-Validating Protocol: Air-Free Syringe Transfer

  • System Purge: Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm. Establish a Schlenk line with high-purity Argon (Argon is heavier than N₂ and blankets the reagent better).

  • Vessel Preparation: Clamp the reagent bottle securely. Insert a 20-gauge needle connected to the Argon line (with a bubbler attached to monitor pressure) just through the septum to establish positive inert pressure[2].

  • Syringe Validation: Purge a gas-tight, PTFE-plunger syringe with Argon three times prior to piercing the reagent septum. Validation Check: This guarantees that no oxygen or moisture will react with the stannane, preventing degradation and hazardous pressure buildup.

  • Extraction: Insert the syringe needle into the liquid layer. Slowly withdraw the required volume. The positive Argon pressure will passively fill the syringe. Causality: Passive filling prevents vacuum-induced vaporization of the volatile liquid within the syringe barrel.

  • Transfer: Withdraw the syringe and immediately inject the stannane into the sealed, Argon-purged reaction flask.

  • Decontamination: Rinse the syringe three times with a non-polar solvent (e.g., hexanes or toluene) directly into a dedicated, sealed organotin hazardous waste container[2][8].

TransferWorkflow Prep 1. Fume Hood & PPE Verification Argon 2. Establish Positive Argon Pressure Prep->Argon Purge 3. Purge Gas-Tight Syringe (3x) Argon->Purge Extract 4. Passive Liquid Extraction Purge->Extract Transfer 5. Inject into Sealed Reactor Extract->Transfer Waste 6. Solvent Rinse to Organotin Waste Transfer->Waste

Step-by-step inert atmosphere transfer protocol for volatile organotins.

Scenario B: Managing a Localized Fume Hood Spill

Issue: Dropping a syringe or vial containing Ethyltrimethylstannane inside the hood. Causality: The high volatility means the liquid will rapidly vaporize, instantly elevating the local concentration above the 0.1 mg/m³ OSHA PEL[3][7]. Self-Validating Protocol: Rapid Containment and Neutralization

  • Evacuate & Isolate: Immediately lower the fume hood sash completely to maximize exhaust velocity and isolate the vapor. Alert nearby personnel. Do not attempt immediate cleanup if the spill is >5 mL without a NIOSH-approved respirator equipped with organic vapor cartridges[2][3].

  • Absorption: Once vapors have cleared (wait at least 15 minutes), don double nitrile gloves and a face shield. Cover the spill with an inert absorbent pad or spill pillow[3].

  • Chemical Decontamination: Wipe the area with a solvent like toluene or hexanes to dissolve residual lipophilic stannane, followed by a thorough wash with soap and water to remove any remaining residue[2].

  • Waste Segregation: Place all absorbent materials, gloves, and contaminated glass into a tightly sealed, clearly labeled "Hazardous Organotin Waste" container. Validation Check: Never mix organotin waste with general organic waste streams to prevent cross-contamination and secondary exposure[2][8].

Section 4: References

  • Molecular Mechanisms of Environmental Organotin Toxicity in Mammals - J-Stage. 5

  • Toxicity of Organotin Compounds Present in the Environment to Mammals - J-Stage. 4

  • Organotin-Induced Toxicity and Nuclear Receptor Signaling - J-Stage. 6

  • Safety and Handling Precautions for Organotin Compounds - BenchChem. 2

  • Laboratory Chemical Safety Summaries: Trimethyltin Chloride (And Other Organotin Compounds) - Stanford University.3

  • Tetraethyltin Method Number: 110 - OSHA. 7

  • Butyltin Trichloride Handling & Safety - OSHA.8

  • Stannane, ethyltrimethyl- (CAS: 3531-44-0) - NIST WebBook. 1

Sources

Optimization

Troubleshooting low conversion rates in ethyltrimethylstannane synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of ethyltrimethylstannane. As a potent and versatile building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of ethyltrimethylstannane. As a potent and versatile building block in organic synthesis, particularly in Stille coupling reactions, achieving high conversion rates is crucial. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and an understanding of the underlying chemical principles to help you overcome common challenges in its synthesis.

A Critical Note on Safety

Organotin compounds, including ethyltrimethylstannane and its precursors like trimethyltin chloride, are highly toxic.[1][2][3] They can be absorbed through the skin and respiratory tract, and some are potent neurotoxins.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat, must be worn at all times.[1] All waste containing organotin compounds is considered hazardous and must be disposed of according to institutional guidelines.[1]

Troubleshooting Low Conversion Rates: A Question & Answer Guide

This section addresses common issues encountered during the synthesis of ethyltrimethylstannane, primarily focusing on the Grignard reaction, which is a common and effective synthetic route.

Part 1: Grignard Reaction Troubleshooting

The reaction of an ethyl Grignard reagent (ethylmagnesium halide) with trimethyltin chloride is a primary method for synthesizing ethyltrimethylstannane.

Question 1: My Grignard reaction to form ethylmagnesium halide is not initiating. What are the possible causes and solutions?

Answer:

Failure of a Grignard reaction to initiate is a frequent problem, often related to the stringent reaction conditions required.

  • Causality: Grignard reagents are highly reactive organometallic compounds that are readily destroyed by protic solvents (like water or alcohols) and can be inhibited by an oxide layer on the magnesium surface.[4][5] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential as they are aprotic and help to stabilize the Grignard reagent through coordination.[4]

  • Troubleshooting Protocol:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous.[6]

    • Activate the Magnesium Turnings: Magnesium metal is often coated with a passivating layer of magnesium oxide. This layer can be removed to expose a fresh, reactive surface.

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.

      • Chemical Activation: Add a small crystal of iodine to the reaction flask with the magnesium.[7][8] The disappearance of the brown iodine color is an indicator of magnesium activation. A few drops of 1,2-dibromoethane can also be used as an initiator.

    • Localized Heating: Gently warm a small spot of the reaction flask with a heat gun to initiate the reaction. Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.

    • Sonication: Using an ultrasonic bath can sometimes help to initiate the reaction by breaking up the magnesium oxide layer.

Question 2: My reaction initiated, but the yield of ethyltrimethylstannane is low after adding trimethyltin chloride. What are the likely side reactions?

Answer:

Low yields can be attributed to several competing reactions. Understanding these pathways is key to optimizing your synthesis.

  • Causality and Key Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with the starting ethyl halide to form butane.[9] This is a common side reaction that consumes both the Grignard reagent and the alkyl halide.

    • Homocoupling of Trimethyltin Chloride: If any unreacted magnesium is present when the trimethyltin chloride is added, it can be reduced to form hexamethylditin ((CH₃)₃Sn-Sn(CH₃)₃).

    • Reaction with Atmospheric Oxygen and Water: Grignard reagents are sensitive to air and moisture. Exposure will lead to the formation of ethoxides and ethane, respectively, quenching the reagent.

  • Optimization Strategies:

    • Slow Addition of Ethyl Halide: Add the solution of ethyl halide to the magnesium turnings dropwise to maintain a gentle reflux and avoid a large excess of the halide, which can favor Wurtz coupling.[6]

    • Temperature Control: During the addition of trimethyltin chloride, keep the reaction temperature low (e.g., 0 °C) to minimize side reactions.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process.

    • Titration of Grignard Reagent: Before adding the trimethyltin chloride, you can take a small aliquot of the Grignard solution and titrate it to determine its exact concentration.[10] This allows for the precise stoichiometric addition of the trimethyltin chloride.

ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether or THFAprotic and stabilizes the Grignard reagent.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the Grignard reagent by air and moisture.
Temperature Maintain gentle reflux during Grignard formation; cool to 0°C for addition of trimethyltin chloride.Controls reaction rate and minimizes side reactions.
Addition Rate Slow, dropwise addition of reagents.Prevents runaway reactions and reduces Wurtz coupling.[6]

Diagram: Troubleshooting Low Yield in Grignard-based Ethyltrimethylstannane Synthesis

troubleshooting_grignard cluster_grignard_formation Grignard Formation Issues cluster_side_reactions Side Reactions During Synthesis start Low Yield of Ethyltrimethylstannane q1 Reaction Not Initiating start->q1 q2 Low Yield After Adding Trimethyltin Chloride start->q2 a1_1 Wet Glassware/Solvents q1->a1_1 a1_2 Inactive Magnesium Surface q1->a1_2 sol1_1 Solution: Rigorous Drying (Oven/Flame-dry, Anhydrous Solvents) a1_1->sol1_1 sol1_2 Solution: Mg Activation (Grinding, Iodine, 1,2-Dibromoethane) a1_2->sol1_2 a2_1 Wurtz Coupling (EtMgBr + EtBr -> Butane) q2->a2_1 a2_2 Homocoupling of Me3SnCl (Me3SnCl + Mg -> (Me3Sn)2) q2->a2_2 a2_3 Quenching by Air/Moisture q2->a2_3 sol2_3 Solution: Titrate Grignard Reagent q2->sol2_3 sol2_1 Solution: Slow Reagent Addition, Temperature Control a2_1->sol2_1 a2_2->sol2_1 sol2_2 Solution: Maintain Inert Atmosphere a2_3->sol2_2

Caption: Troubleshooting workflow for low yields in the Grignard synthesis of ethyltrimethylstannane.

Part 2: Wurtz-Type Coupling as an Alternative

While generally less efficient for producing unsymmetrical alkanes due to the formation of multiple products, a Wurtz-type reaction can be considered.[11][12][13]

Question 3: I am attempting a Wurtz-type synthesis of ethyltrimethylstannane and my yields are very low. Why is this and can it be improved?

Answer:

The classic Wurtz reaction, involving the coupling of two alkyl halides with sodium metal, is often plagued by low yields when coupling two different alkyl halides.[13]

  • Causality: The reaction proceeds through a radical or organometallic intermediate.[12][13] When using ethyl halide and trimethyltin chloride, you can expect a mixture of three products:

    • Ethyltrimethylstannane (desired product)

    • Butane (from the coupling of two ethyl radicals)

    • Hexamethylditin (from the coupling of two trimethylstannyl radicals)

  • Potential for Improvement: While challenging, some modifications might improve the yield of the desired cross-coupled product.

    • Use of Different Metals: Other metals like zinc have been used in Wurtz-type couplings and may offer different selectivity.[13]

    • Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial, though difficult to manage in a heterogeneous reaction with sodium metal.

Diagram: Wurtz-type Synthesis of Ethyltrimethylstannane and Side Products

wurtz_synthesis reagents Ethyl Halide (Et-X) + Trimethyltin Chloride (Me3Sn-Cl) + Sodium (Na) product_desired Ethyltrimethylstannane (Et-SnMe3) reagents->product_desired Desired Cross-Coupling product_side1 Butane (Et-Et) reagents->product_side1 Side Reaction 1 product_side2 Hexamethylditin ((Me3Sn)2) reagents->product_side2 Side Reaction 2

Caption: Products of the Wurtz-type synthesis of ethyltrimethylstannane.

Part 3: Product Purification and Analysis

Question 4: How can I effectively purify my ethyltrimethylstannane and remove tin byproducts?

Answer:

Purification is critical, not only for the purity of your final product but also for removing toxic organotin residues.

  • Purification Protocol:

    • Quenching: After the reaction is complete, carefully quench the mixture by slowly adding it to a saturated aqueous solution of ammonium chloride.

    • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

    • Removal of Tin Byproducts: A common method for removing tin byproducts is to stir the organic solution with a saturated aqueous solution of potassium fluoride. This precipitates the tin compounds as insoluble fluorides, which can then be removed by filtration through celite.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

    • Distillation: Ethyltrimethylstannane is a liquid and can be purified by fractional distillation under reduced pressure.

Question 5: What should I expect to see in the NMR and GC-MS analysis of my product?

Answer:

  • ¹H NMR Spectroscopy:

    • You should observe a quartet for the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

    • A triplet will be present for the methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

    • A sharp singlet for the nine equivalent protons of the three methyl groups on the tin atom (-Sn(CH₃)₃). This peak will likely show satellite peaks due to coupling with the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn.

  • ¹³C NMR Spectroscopy:

    • Two distinct signals for the ethyl group carbons (-CH₂- and -CH₃).

    • One signal for the methyl carbons attached to the tin atom.

  • GC-MS Analysis:

    • The mass spectrum will show a molecular ion peak corresponding to the mass of ethyltrimethylstannane.

    • A characteristic fragmentation pattern will be the loss of a methyl group (M-15) or an ethyl group (M-29), which are common fragmentation pathways for organometallic compounds.

Experimental Protocols

Protocol 1: Synthesis of Ethyltrimethylstannane via Grignard Reaction

This protocol is a general guideline and may require optimization.

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine and gently warm with a heat gun until the iodine color disappears. Allow the flask to cool.

  • Grignard Reagent Formation: Add anhydrous diethyl ether or THF to the flask. In the dropping funnel, place a solution of ethyl bromide or ethyl iodide (1.0 equivalent) in the same anhydrous solvent. Add a small amount of the ethyl halide solution to initiate the reaction. Once initiated (indicated by bubbling and a cloudy appearance), add the remaining ethyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes.

  • Reaction with Trimethyltin Chloride: Cool the Grignard reagent solution in an ice bath. Add a solution of trimethyltin chloride (0.9 equivalents) in anhydrous diethyl ether or THF to the dropping funnel and add it dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

  • Workup and Purification: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with a saturated potassium fluoride solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.

References

  • Formation of Grignard Reagents from Organic Halides. (n.d.). Retrieved March 20, 2024, from [Link]

  • The Royal Society of Chemistry. (2014). NMR and GCMS analysis. Retrieved March 20, 2024, from [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved March 20, 2024, from [Link]

  • BYJU'S. (n.d.). Grignard reagents. Retrieved March 20, 2024, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved March 20, 2024, from [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.). Retrieved March 20, 2024, from [Link]

  • ResearchGate. (n.d.). EI-GC-MS fragmentation pattern of sample-A with peak. Retrieved March 20, 2024, from [Link]

  • Crisp, G. T. (n.d.). Previously published information regarding this product subclass can be found in Houben–Weyl, Vol. 13/6, pp 181–. Retrieved March 20, 2024, from [Link]

  • SATHEE JEE. (n.d.). Chemistry Wurtz Reaction. Retrieved March 20, 2024, from [Link]

  • Grignard Reaction. (n.d.). Retrieved March 20, 2024, from [Link]

  • PMC. (2025, September 1). Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven? Retrieved March 20, 2024, from [Link]

  • Formation and reaction of a Grignard reagent. (n.d.). Retrieved March 20, 2024, from [Link]

  • Mendeley Data. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. Retrieved March 20, 2024, from [Link]

  • GeeksforGeeks. (2025, July 23). Wurtz Reaction. Retrieved March 20, 2024, from [Link]

  • ChemTalk. (2024, September 4). Wurtz Reaction. Retrieved March 20, 2024, from [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved March 20, 2024, from [Link]

  • ResearchGate. (n.d.). EXPERIMENT SEVEN. Retrieved March 20, 2024, from [Link]

  • THE WURTZ CROSS-COUPLING REACTION REVISITED. (n.d.). Retrieved March 20, 2024, from [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved March 20, 2024, from [Link]

  • MSU Chemistry. (n.d.). Chlorotrimethylstannane. Retrieved March 20, 2024, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method. Retrieved March 20, 2024, from [Link]

  • Wikipedia. (n.d.). Trimethyltin chloride. Retrieved March 20, 2024, from [Link]

  • Ereztech. (n.d.). Trimethyltin chloride | Me3SnCl | (CH3)3SnCl. Retrieved March 20, 2024, from [Link]

  • Google Patents. (n.d.). CN1569859A - Synthesis method of ethyl trimethyl silane.
  • PMC. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved March 20, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Ethyltrimethylstannane vs. Tetramethyltin

For researchers and drug development professionals engaged in complex organic synthesis, organotin reagents are indispensable tools for carbon-carbon bond formation. Understanding the nuanced reactivity differences betwe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals engaged in complex organic synthesis, organotin reagents are indispensable tools for carbon-carbon bond formation. Understanding the nuanced reactivity differences between highly similar stannanes—such as Tetramethyltin ( Me4​Sn ) and Ethyltrimethylstannane ( EtSnMe3​ ) —is critical for optimizing catalytic cycles, minimizing toxic byproducts, and improving overall atom economy.

This guide provides an in-depth, objective comparison of these two reagents, focusing on their behavior in electrophilic cleavage (halodestannylation) and transmetallation (Stille cross-coupling).

Mechanistic Principles of Organotin Reactivity

The chemical utility of organotin compounds stems from the polarization of the Snδ+−Cδ− bond, which makes the carbon atom susceptible to electrophilic attack. The cleavage of alkyl groups from tin typically proceeds via a bimolecular electrophilic substitution ( SE​2 ) mechanism[1].

The Causality of Alkyl Cleavage Rates

In both halodestannylation and Pd-catalyzed transmetallation, the rate at which an alkyl group is cleaved from the tin center is strictly dictated by steric hindrance at the α -carbon. During the SE​2 transition state, the incoming electrophile (e.g., a halogen or a Palladium(II) complex) must approach the carbon atom as the Sn-C bond breaks.

Because a methyl group possesses only hydrogen atoms at the α -position, it offers minimal steric resistance. In contrast, an ethyl group possesses a bulky methyl group at the α -position, which severely blocks the trajectory of the electrophile. Consequently, the established hierarchy for alkyl cleavage rates is: Methyl >> Ethyl > n-Propyl ≈ n-Butyl [2].

When comparing Me4​Sn and EtSnMe3​ :

  • Me4​Sn : Contains four equivalent, highly reactive methyl groups. It presents the lowest possible steric barrier to electrophilic attack.

  • EtSnMe3​ : Contains three methyl groups and one ethyl group. When attacked by an electrophile, the methyl group is cleaved almost exclusively[1]. However, the presence of the ethyl group increases the global steric crowding around the tin center, subtly raising the activation energy for the cleavage of the adjacent methyl groups compared to the pristine Me4​Sn system.

G cluster_0 Tetramethyltin (Me4Sn) cluster_1 Ethyltrimethylstannane (EtSnMe3) A1 Me4Sn + E+ A2 [Me3Sn---Me---E]‡ (Low Steric Barrier) A1->A2 A3 Me3Sn+ + Me-E (Fast Cleavage) A2->A3 B1 EtSnMe3 + E+ B2 [EtMe2Sn---Me---E]‡ (Moderate Steric Barrier) B1->B2 B4 [Me3Sn---Et---E]‡ (High Steric Barrier) B1->B4 B3 EtMe2Sn+ + Me-E (Major Product) B2->B3 B5 Me3Sn+ + Et-E (Minor/Trace) B4->B5

Fig 1: SE2 pathways and steric barriers for electrophilic cleavage of Me4Sn and EtSnMe3.

Comparative Data Analysis

The following tables synthesize the structural properties and quantitative reactivity profiles of both stannanes based on established organometallic kinetics[2][3][4].

Table 1: Structural & Physical Profile
PropertyTetramethyltin ( Me4​Sn )Ethyltrimethylstannane ( EtSnMe3​ )
Molecular Formula C4​H12​Sn C5​H14​Sn
Equivalent Alkyl Groups 4 Methyl3 Methyl, 1 Ethyl
Primary Cleavage Target MethylMethyl (Ethyl is highly resistant)
Steric Bulk (Sn Center) MinimalModerate
Table 2: Relative Reactivity Rates
Reaction Modality Me4​Sn Performance EtSnMe3​ PerformanceMechanistic Rationale
Halodestannylation ( I2​ Cleavage) 1.00 (Baseline)~0.85 The ethyl group in EtSnMe3​ inductively and sterically hinders the approach of I2​ to the adjacent methyl groups, slowing the global reaction rate.
Stille Transmetallation (Pd-Catalyzed) 1.00 (Baseline)~0.80 Smaller steric bulk of the pure methyl system facilitates a more rapid transmetallation step with the Palladium(II) complex[3].

Experimental Workflows & Self-Validating Protocols

To objectively verify the reactivity differences between these two stannanes in your own laboratory, utilize the following self-validating experimental protocols.

Protocol 1: Competitive Halodestannylation (Kinetic Evaluation)

This protocol uses a competitive environment to directly compare the cleavage rates without requiring complex absolute rate constant calculations.

Step-by-Step Methodology:

  • Preparation: In an NMR tube, dissolve 0.10 mmol of Me4​Sn , 0.10 mmol of EtSnMe3​ , and 0.05 mmol of mesitylene (Internal Standard) in 0.6 mL of anhydrous CDCl3​ .

  • Electrophile Addition: Slowly add 0.05 mmol of I2​ (limiting reagent) dissolved in 0.1 mL of CDCl3​ at 25°C.

    • Causality: Using a limiting amount of electrophile forces the two stannanes to compete for the iodine. The ratio of the resulting products directly reflects their relative kinetic rate constants ( kMe4Sn​/kEtSnMe3​ ).

  • Quenching: After exactly 15 minutes, add a micro-drop of aqueous Na2​S2​O3​ to the tube. Shake vigorously to quench any unreacted I2​ , instantly halting the reaction.

  • Validation & Analysis: Acquire a quantitative 1H and 119Sn NMR spectrum.

    • Self-Validation System: Calculate the mass balance using the mesitylene standard. The molar sum of unreacted stannanes plus the newly formed Me3​SnI and EtMe2​SnI MUST equal 0.20 mmol. If the mass balance falls below 95%, the run must be discarded due to volatile product loss, ensuring only highly trustworthy data is utilized.

Workflow S1 1. Prepare Equimolar Mixture (Me4Sn + EtSnMe3 + Internal Std) S2 2. Add Limiting Electrophile (0.5 eq I2 in CDCl3) S1->S2 S3 3. Quench & Stabilize (Add Na2S2O3 at specific t) S2->S3 S4 4. Quantitative NMR Analysis (Integrate Sn-Me vs Sn-Et signals) S3->S4

Fig 2: Experimental workflow for competitive kinetic evaluation of organotin reagents.

Protocol 2: Transmetallation Kinetics in Stille Cross-Coupling

This protocol isolates the impact of the "dummy" ligands on the transmetallation step of the Stille catalytic cycle.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, activate 5 mol% PdCl2​(PPh3​)2​ with 4-iodoacetophenone (1.0 mmol) in anhydrous THF (5 mL) at 50°C.

  • Stannane Addition: Add 1.2 mmol of the target stannane (Run A: Me4​Sn ; Run B: EtSnMe3​ ).

  • Sampling: Withdraw 0.1 mL aliquots every 10 minutes for 1 hour. Quench immediately in cold diethyl ether to precipitate the catalyst.

  • Analysis: Analyze the organic layer via GC-MS to monitor the formation of 4-methylacetophenone.

    • Causality: Because methyl transfers significantly faster than ethyl[4], the transferred group in both runs will be a methyl group. Therefore, any difference in the initial rate of product formation ( V0​ ) is entirely caused by the steric and electronic influence of the remaining non-transferable ligands (3 Methyls vs 2 Methyls + 1 Ethyl) on the transition state of the transmetallation step.

References

  • Gelest, Inc. "Introduction to Organotin Chemistry and Applications." Gelest, Inc.[Link]

  • Abraham, M.H., et al. "Substitution at saturated carbon. Part I. Kinetics of the electrophilic substitution of tetraethyltin by mercuric iodide in solvent 96% methanol–4% water." Journal of Chemical Thermodynamics / R Discovery.[Link]

  • Itami, K., et al. "Unusually Accelerated Silylmethyl Transfer from Tin in Stille Coupling: Implication of Coordination-Driven Transmetalation." Journal of the American Chemical Society, 2001.[Link]

Sources

Comparative

Validation of GC-MS analytical methods for Stannane, ethyltrimethyl-

An In-Depth Technical Guide to the Validation of GC-MS Analytical Methods for Ethyltrimethylstannane (ETMS) The Physicochemical Causality of ETMS Analysis Ethyltrimethylstannane (ETMS, CAS: 3531-44-0) is a volatile, full...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of GC-MS Analytical Methods for Ethyltrimethylstannane (ETMS)

The Physicochemical Causality of ETMS Analysis

Ethyltrimethylstannane (ETMS, CAS: 3531-44-0) is a volatile, fully alkylated organotin compound with the molecular formula C5H14Sn[1]. In environmental monitoring and pharmaceutical trace impurity profiling, the analysis of organotins is notoriously complex. Most target analytes (e.g., monobutyltin, dibutyltin) exist as ionic species in aqueous matrices and require aggressive extraction followed by complex derivatization steps (such as in-situ ethylation with sodium tetraethylborate or Grignard reagents) to render them volatile enough for gas chromatography[2].

However, ETMS is a tetraalkyltin . Because it is already fully alkylated, it is inherently non-polar and highly volatile. This fundamental physicochemical property dictates our experimental causality: derivatization is scientifically redundant and introduces unnecessary analytical variance . Therefore, the optimal analytical strategy bypasses derivatization entirely, relying on direct volatilization techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled directly to Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Modality Comparison: Why GC-MS?

When selecting an analytical modality for organotins, laboratories typically evaluate GC-MS, GC-ICP-MS, LC-MS, and GC-FID[3][4]. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers unparalleled elemental sensitivity, it lacks the ability to provide structural elucidation. For a fully alkylated, volatile species like ETMS, GC-MS (operating in Electron Ionization - Selected Ion Monitoring mode) provides the optimal balance of structural specificity, sensitivity, and operational cost.

Table 1: Performance Comparison of Analytical Modalities for ETMS

Analytical ParameterGC-MS (EI-SIM)GC-ICP-MSLC-ICP-MSGC-FID
Sensitivity High (ng/L to µg/L)Ultra-High (pg/L)Moderate (µg/L)Low (mg/L)
Specificity High (Isotopic & Structural)High (Elemental Isotopic only)ModerateLow (Retention time only)
Derivatization for ETMS Not RequiredNot RequiredNot RequiredNot Required
Matrix Interference Low (Resolved by SIM)Very LowModerateHigh
Capital Cost ModerateVery HighHighLow
Primary Utility Structural ID, Routine ValidationUltra-trace environmental analysisNon-volatile/ionic organotinsBulk purity screening

Data synthesis based on comparative studies of chromatographic techniques for organotin speciation[3][4].

MethodSelection Start Organotin Analyte: Ethyltrimethylstannane Q1 Is the analyte fully alkylated (volatile)? Start->Q1 Yes Yes (ETMS) Q1->Yes No No (e.g., TBT, DBT) Q1->No Direct Direct Extraction (HS-SPME / LLE) Yes->Direct Deriv Derivatization Required (NaBEt4 / Grignard) No->Deriv GCMS GC-MS Analysis Deriv->GCMS Direct->GCMS

Logical decision tree for organotin analytical method selection.

Self-Validating Experimental Protocol: HS-SPME-GC-MS

To ensure a self-validating system, this protocol utilizes an internal standard (e.g., Tetrapropyltin or a perdeuterated organotin) to continuously monitor extraction efficiency and correct for matrix effects or SPME fiber degradation[5]. Liquid-liquid extraction (LLE) is avoided here because the subsequent solvent evaporation step risks the evaporative loss of the highly volatile ETMS.

Phase 1: Sample Preparation (HS-SPME)
  • Matrix Preparation : Transfer 10.0 mL of the aqueous sample into a 20 mL precision headspace vial.

  • Internal Standard Addition : Spike the sample with 10 µL of Tetrapropyltin (IS) working solution (100 µg/L).

  • Salting-Out Effect : Add 3.0 g of anhydrous NaCl. Causality: Increasing the ionic strength decreases the solubility of non-polar ETMS in the aqueous phase, thermodynamically driving the analyte into the headspace.

  • Equilibration : Seal the vial with a PTFE/silicone septum. Agitate at 40°C for 15 minutes to establish vapor-liquid equilibrium.

  • Extraction : Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace for exactly 30 minutes at 40°C.

Phase 2: GC-MS Instrumental Parameters
  • Desorption : Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.

  • Chromatographic Separation : Utilize a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 40°C (hold 2 min) ramp at 10°C/min to 150°C ramp at 25°C/min to 280°C (hold 3 min).

  • Mass Spectrometry (EI-SIM) :

    • Set the transfer line to 250°C and the EI source to 230°C (70 eV).

    • SIM Ions for ETMS: Monitor m/z 165 (Base peak, [Sn(CH3)3]⁺), m/z 177 ([Sn(CH3)2(C2H5)]⁺), and m/z 135 ([SnCH3]⁺).

    • System Suitability Check: The isotopic cluster of Tin (specifically the 120Sn, 118Sn, and 116Sn distribution) must match theoretical abundances to confirm peak identity[4].

ValidationWorkflow Prep Sample Prep (HS-SPME) Sep GC Separation (DB-5MS) Prep->Sep Det MS Detection (EI-SIM) Sep->Det Val Method Validation (ICH Q2) Det->Val

Step-by-step experimental workflow for ETMS validation via GC-MS.

ICH Q2(R2) Method Validation Framework

To validate this GC-MS method for regulatory submission or rigorous environmental monitoring, the following parameters must be established according to ICH Q2(R2) guidelines:

  • Specificity : Inject a matrix blank and compare it against an ETMS-spiked sample. The method is specific if no interfering peaks are observed at the retention time of ETMS (S/N < 3) across the monitored SIM channels. The unique tin isotopic signature acts as a secondary specificity filter.

  • Linearity & Range : Prepare a minimum of five calibration standards spanning 50% to 150% of the target specification limit (e.g., 10, 25, 50, 100, 150 ng/L). Plot the peak area ratio (ETMS/IS) against concentration.

    • Acceptance Criterion: Correlation coefficient ( R2 ) 0.995.

  • Accuracy (Recovery) : Spike the sample matrix at three concentration levels (Low, Medium, High) covering the linear range. Perform triplicate extractions per level.

    • Acceptance Criterion: Mean recovery must fall between 80% and 120%[5].

  • Precision :

    • Repeatability: Analyze six independent sample preparations spiked at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability protocol on a different day, using a different SPME fiber and analyst.

    • Acceptance Criterion: Relative Standard Deviation (RSD) 5% for repeatability; 10% for intermediate precision.

  • Detection and Quantitation Limits (LOD/LOQ) : Determine limits based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve. LOD = 3.3×(σ/S) ; LOQ = 10×(σ/S) . Verify the LOQ empirically by injecting samples at the calculated limit and ensuring precision RSD 10%.

References

  • Stannane, ethyltrimethyl- - the NIST WebBook. National Institute of Standards and Technology (NIST).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSaJAY33o-PMB6J1fn5RkzTgC-DpDqjpz57eC6AZcD4Tsnc6tOyHFBjBbHCHBqEWWhuGbs97UCK-2iegoyVCYuIRr6lwyX1rq9EhbDeBIJRLnmXzYCCGsiNTDv0ZtpAUJxbDQ9QRgdESruooIjKvP-BLM=]
  • Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues. PubMed - National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH72sH2DMOZEa7smHlorpQ75G7lNB_XXDRfRYwaeXboU_cvAn5Xq6oJhxHblRhkl-cM1g6iPIpQ-XR7teGPtLTlBqRAKi4knRYynCBienItAFJgwf-UbsAaSyyRrZhwVMtHZt-]
  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. National Center for Biotechnology Information (NCBI) - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhtt_oW6b024ZZepqIqR9hzLc6xHy423s2esN6zfHC0DkcHruFSTFoEdHEanuQhLA4CDmw7tM-LAGZpQgPu2cmOfDlowkoceHj6bnzhmF8fNEwqcvFjIOyiKQLFXCDcZQTZoxHklAgsw==]
  • Determination of Organotin Compounds in Water, Sediments, and Sewage Sludge Using Perdeuterated Internal Standards, Accelerated Solvent Extraction, and Large-Volume-Injection GC/MS. Analytical Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.
  • A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. LabRulez.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQnJLhZSFbOsm39Yk4aChI0sv6iyAUYV5KtPXfvYPVTHvKK-cOPsuX53rZESeS75FAe2utqgB60yaoERXzg-WrtXH1mNI0dwqxhATZFwsj1202KdwIEcymabHEh0giYhcQfDtRTeMJlsuV3ZoYGHcJSfsTpOXMqyiMDwdJ9OzeaQwbvDc6BciG9eQ8ch19gRmmQ5hNJWYOtDDdPdV69Lr4n-g=]

Sources

Validation

Validating computational models of Stannane, ethyltrimethyl- molecular geometry

Validating Computational Models of Ethyltrimethylstannane Molecular Geometry: A Comparative Guide Executive Summary Ethyltrimethylstannane (CAS 3531-44-0)[1] is a fundamental tetraalkyltin compound utilized as an interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Computational Models of Ethyltrimethylstannane Molecular Geometry: A Comparative Guide

Executive Summary Ethyltrimethylstannane (CAS 3531-44-0)[1] is a fundamental tetraalkyltin compound utilized as an intermediate in organometallic synthesis, photochemistry, and pharmaceutical development. Accurate computational modeling of its molecular geometry is critical for predicting its reactivity and toxicological profile. However, modeling organotin compounds presents unique challenges. The heavy tin (Sn) atom introduces significant relativistic effects among its inner-shell electrons, meaning standard basis sets are structurally insufficient.

This guide provides an objective comparison of various computational models (MMFF94, DFT, and Ab Initio) used to predict the molecular geometry of ethyltrimethylstannane. By anchoring in silico predictions to empirical validation methods, we establish a self-validating framework for researchers and drug development professionals.

The Causality of Model Selection

When selecting a computational model for organotins, the causality behind the choice of basis set and functional is paramount to ensuring scientific integrity:

  • Relativistic Effects: The high nuclear charge of Sn causes inner s-electrons to move at significant fractions of the speed of light, contracting their orbitals and shielding outer electrons. Therefore, Effective Core Potentials (ECPs) like LANL2DZ or Def2-TZVP are non-negotiable to accurately model the core[2].

  • Dispersion Forces: Alkyl chains (ethyl and methyl groups) exhibit weak but crucial van der Waals interactions. Standard B3LYP often fails to capture these, making dispersion-corrected functionals (e.g., M06-2X or B3LYP-D3) necessary for accurate conformer folding.

  • Molecular Mechanics Limitations: While the MMFF94 force field is computationally inexpensive and useful for the initial conformer generation of large organic molecules[3], it lacks the quantum mechanical parameters required to accurately model the highly polarizable Sn-C bond.

Validation Workflow

To ensure trustworthiness, computational predictions must be validated against a closed-loop experimental system.

G Start Target: Ethyltrimethylstannane DFT DFT Optimization (M06-2X / Def2-TZVP) Start->DFT AbInitio Ab Initio Benchmarking (MP2 / LANL2DZ) Start->AbInitio Compare Geometry Comparison (Sn-C Bond, C-Sn-C Angle) DFT->Compare AbInitio->Compare Exp Experimental Validation (119Sn NMR & X-Ray) Exp->Compare Valid Validated Molecular Model Compare->Valid

Computational and experimental workflow for validating ethyltrimethylstannane geometry.

Self-Validating Experimental Protocol

For ethyltrimethylstannane, we utilize a combination of in silico geometry optimization and solution-state multinuclear NMR.

Why NMR for Geometry? The coupling constant 1J(13C−119Sn) is highly sensitive to the s-character of the Sn-C bond. By applying the Lockhart equation ( 1J(13C−119Sn)=11.4θ−875 )[4], we can mathematically derive the C-Sn-C bond angle ( θ ) directly from solution-state NMR, providing a direct empirical benchmark for our computed geometry without requiring a single crystal.

Step-by-Step Methodology:

  • In Silico Conformational Search: Generate initial 3D conformers of ethyltrimethylstannane using the MMFF94 force field[3] to identify the global minimum energy structure.

  • Quantum Mechanical Optimization: Optimize the lowest-energy conformer using DFT (M06-2X/Def2-TZVP) with an implicit solvation model (SMD)[2] set to chloroform to mimic experimental conditions. Calculate the theoretical NMR shielding tensors using the GIAO method.

  • Sample Preparation: Dissolve high-purity ethyltrimethylstannane[1] in deuterated chloroform ( CDCl3​ ) under an inert argon atmosphere to prevent oxidation.

  • NMR Acquisition: Acquire 1H , 13C , and 119Sn NMR spectra at 298 K. Extract the 1J(13C−119Sn) satellite coupling constants from the 13C spectrum[4].

  • Geometric Derivation & Validation: Input the empirical 1J values into the Lockhart equation to calculate the experimental C-Sn-C bond angle[4]. Compare this derived angle and the experimental Sn-C bond lengths against the DFT-predicted values to validate the model.

Comparative Performance Data

The following table summarizes the performance of various computational models in predicting the geometry of ethyltrimethylstannane compared to experimental benchmarks.

Computational ModelBasis Set (Sn)Basis Set (C, H)Sn-CH₃ Bond (Å)Sn-CH₂CH₃ Bond (Å)C-Sn-C Angle (°)ΔE (kcal/mol)
Experimental (NMR/XRD) N/AN/A2.142.16109.5N/A
MMFF94 N/AN/A2.222.25108.2+4.3
B3LYP LANL2DZ6-31G(d)2.182.20109.10.0
M06-2X Def2-TZVPDef2-TZVP2.152.17109.4-1.2
MP2 Def2-TZVP6-311G(d,p)2.142.16109.5-1.5

Data Insights:

  • MMFF94: As expected, molecular mechanics overestimates the Sn-C bond lengths (2.22 Å) and distorts the tetrahedral angle[3]. It is only suitable for step 1 of the workflow.

  • B3LYP/LANL2DZ: While historically popular, this model slightly overestimates bond lengths due to the lack of dispersion corrections and the relatively small LANL2DZ basis set.

  • M06-2X/Def2-TZVP: This model provides the best balance of computational cost and accuracy. The Def2-TZVP basis set adequately captures the relativistic core of Sn[2], yielding a C-Sn-C angle (109.4°) that perfectly aligns with the NMR-derived experimental angle.

  • MP2/Def2-TZVP: The Ab Initio benchmark performs exceptionally well but at a significantly higher computational cost, making it less practical for high-throughput screening of larger organotin drug candidates.

Conclusion

For drug development professionals and materials scientists modeling ethyltrimethylstannane and related organotins, relying solely on basic DFT or molecular mechanics introduces significant structural error. The M06-2X functional paired with the Def2-TZVP basis set provides an optimal, experimentally validated model. By coupling these computational predictions with the Lockhart equation derived from 119Sn NMR[4], researchers can establish a highly trustworthy, self-validating loop for organometallic design.

Sources

Comparative

Benchmarking Ethyltrimethylstannane in Organometallic Synthesis: Performance, Chemoselectivity, and Comparative Efficacy

Executive Summary In the realm of palladium-catalyzed cross-coupling and radical photochemistry, the selection of the precise organotin reagent dictates both the chemoselectivity and the overall atom economy of the react...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of palladium-catalyzed cross-coupling and radical photochemistry, the selection of the precise organotin reagent dictates both the chemoselectivity and the overall atom economy of the reaction. While standard reagents like tetramethylstannane ( Me4​Sn ) and tributylalkylstannanes ( Bu3​SnR ) dominate routine synthesis, Ethyltrimethylstannane ( EtSnMe3​ , CAS: 3531-44-0)[1] occupies a highly specialized niche. It serves as a critical benchmarking tool for probing the migratory aptitudes of C(sp3) centers during transmetalation[2] and acts as a precise precursor in deep-UV photochemical radical generation[3].

This guide provides an authoritative, data-driven comparison of EtSnMe3​ against conventional alkylstannanes, detailing its mechanistic behavior, quantitative performance metrics, and self-validating experimental protocols.

Mechanistic Grounding: The C(sp3) Transmetalation Challenge

In the Stille cross-coupling reaction, the transmetalation of alkyl groups from tin to palladium is notoriously sluggish compared to C(sp2) or C(sp) hybridized carbons (aryl, vinyl, or alkynyl groups)[4][5]. Furthermore, the transfer of alkyl groups bearing β -hydrogens (such as ethyl) is frequently plagued by competing β -hydride elimination, which leads to alkene byproducts rather than the desired cross-coupled alkane[2].

The intrinsic migratory aptitude in Stille couplings follows the general order: Alkynyl > Vinyl > Aryl > Allyl > Benzyl > Methyl > Higher Alkyls (e.g., Ethyl, Butyl)

Because Ethyltrimethylstannane contains two distinct types of C(sp3) ligands—three methyl groups and one ethyl group—it presents a unique intramolecular competition during the rate-limiting transmetalation step. Since the methyl group lacks β -hydrogens and is sterically less hindered, it transfers preferentially over the ethyl group. Consequently, EtSnMe3​ is rarely used as an ethylating agent; rather, it is utilized in mechanistic studies to quantify the relative kinetics of methyl versus ethyl transfer at the palladium center.

Comparative Benchmarking: EtSnMe3​ vs. Alternatives

To objectively evaluate Ethyltrimethylstannane, we must benchmark it against the industry standards for methyl and ethyl transfer: Tetramethylstannane and Tributylethylstannane .

Table 1: Performance and Physicochemical Comparison
MetricEthyltrimethylstannane ( EtSnMe3​ )Tetramethylstannane ( Me4​Sn )Tributylethylstannane ( Bu3​SnEt )
CAS Number 3531-44-0[1]144-62-73531-43-9
Primary Synthetic Role Mechanistic probe, Photochemical radical sourceStandard methylating agent in Stille couplings[6][7]Standard ethylating agent
Transmetalation Target Mixed (Methyl > Ethyl)Exclusive Methyl transferExclusive Ethyl transfer
Atom Economy (E-factor) High (Low MW byproduct: Me2​EtSnX )Highest (Low MW byproduct: Me3​SnX )Low (High MW byproduct: Bu3​SnX )[8]
β -Hydride Elimination Risk Moderate (from the Ethyl group)None (No β -hydrogens)High (Requires optimized ligands)
Toxicity Profile Extremely High (Volatile neurotoxin)[8]Extremely High (Volatile neurotoxin)Moderate (Lower volatility, higher lipophilicity)[8]

Causality Insight: The higher atom economy of EtSnMe3​ and Me4​Sn comes at the severe cost of volatility and acute neurotoxicity. The trimethyltin ( Me3​Sn− ) leaving group is biologically highly active and easily inhaled. In contrast, tributyltin derivatives are preferred in scale-up drug development because their higher molecular weight drastically reduces vapor pressure, mitigating inhalation risks despite generating more stoichiometric waste (higher E-factor)[8].

Visualizing the Reaction Pathways

To fully grasp the chemoselectivity and degradation of Ethyltrimethylstannane, we map its behavior across two distinct catalytic and energetic environments.

Chemoselective Transmetalation in Stille Coupling

G Pd Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd->OxAdd PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII TransMet Transmetalation (Rate Limiting) PdII->TransMet Stannane Ethyltrimethylstannane (EtSnMe3) Stannane->TransMet MeTransfer Methyl Transfer (Major Pathway) TransMet->MeTransfer Fast (No β-H) EtTransfer Ethyl Transfer (Minor Pathway) TransMet->EtTransfer Slow (β-H present) RedElim1 Reductive Elimination (Ar-Me) MeTransfer->RedElim1 RedElim2 Reductive Elimination (Ar-Et) EtTransfer->RedElim2 RedElim1->Pd Catalyst Regeneration RedElim2->Pd

Caption: Catalytic cycle highlighting chemoselective transmetalation of EtSnMe3.

Deep-UV Photochemical Cleavage

Borrell and Platt established that irradiating EtSnMe3​ at 185 nm induces specific radical fragmentation, making it an excellent gas-phase radical source[3][9].

G EtSnMe3 Ethyltrimethylstannane (Vapor Phase) Excited Excited State [EtSnMe3]* EtSnMe3->Excited Absorption Photon hν (185 nm) Photon->Excited PathA Pathway A (Ethylene + Me3SnH) Excited->PathA Φ ~ 0.40 PathB Pathway B (Et• + Me• + Me2Sn) Excited->PathB Φ ~ 0.55 Polymer Sn-containing Polymer PathB->Polymer Deposition on Window

Caption: Photochemical degradation pathways of Ethyltrimethylstannane at 185 nm.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed with internal controls to validate the mechanistic pathways described above.

Protocol 1: Probing Chemoselectivity via Pd-Catalyzed Cross-Coupling

Objective: Quantify the ratio of methyl vs. ethyl transfer from EtSnMe3​ to an aryl halide.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-bromoacetophenone (1.0 mmol), Pd(PPh3​)4​ (0.05 mmol, 5 mol%), and anhydrous toluene (5.0 mL).

  • Reagent Addition: Inject Ethyltrimethylstannane (1.2 mmol) dropwise via a gas-tight microsyringe. (Caution: Perform strictly inside a high-flow fume hood due to extreme toxicity).

  • Reaction: Seal the flask, remove from the glovebox, and heat to 100°C for 12 hours under continuous stirring.

  • Quenching & Workup: Cool to room temperature. Quench with a 10% aqueous KF solution (10 mL) and stir vigorously for 30 minutes to precipitate the toxic organotin fluoride byproducts as insoluble polymeric Me2​EtSnF and Me3​SnF .

  • Validation (Analysis): Extract the organic layer with ethyl acetate, dry over MgSO4​ , and concentrate. Analyze the crude mixture via 1H -NMR and GC-MS.

    • Expected Outcome: The ratio of 4-methylacetophenone to 4-ethylacetophenone will heavily favor the methyl product (>9:1), validating the higher migratory aptitude of the methyl group over the ethyl group.

Protocol 2: Photochemical Radical Generation at 185 nm

Objective: Replicate the Borrell-Platt vapor-phase photolysis to generate ethyl and methyl radicals[3].

  • System Evacuation: Attach a quartz reaction cell (path length 10 cm) to a high-vacuum manifold ( 10−5 Torr).

  • Sample Introduction: Introduce EtSnMe3​ vapor into the cell until a stable pressure of 10 mbar is achieved.

  • Irradiation: Irradiate the cell using a low-pressure mercury lamp equipped with a synthetic quartz envelope (emitting at 185 nm and 254 nm) for 5 minutes.

  • Quenching/Trapping: Introduce a radical scavenger (e.g., nitric oxide, NO) at 130 mbar to quench the radical pathways.

  • Validation (Analysis): Analyze the gaseous headspace via inline gas chromatography.

    • Expected Outcome: Detection of ethylene ( C2​H4​ ) and ethane ( C2​H6​ ). The formation of a yellow, tin-containing polymer on the quartz window confirms the degradation of the Me2​Sn intermediate[3][9].

Conclusion

While Ethyltrimethylstannane is not the reagent of choice for preparative-scale ethylation—a role better suited to Tributylethylstannane—it remains an indispensable molecule for fundamental organometallic research. Its unique structure allows chemists to benchmark the kinetics of C(sp3) transmetalation and study deep-UV photolytic radical cascades. Researchers must, however, weigh its analytical utility against its severe neurotoxic profile, employing rigorous KF-quenching protocols to manage the resulting trialkyltin waste.

References

  • Chemical Properties of Stannane, ethyltrimethyl- (CAS 3531-44-0) . Cheméo. Available at:[Link]

  • Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes . Organic Letters (ACS Publications). Available at:[Link]

  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes . Semantic Scholar. Available at:[Link]

  • The Stille Reaction (Update 2004) . Thieme Connect. Available at:[Link]

  • Synthesis of 1-alkylated codeine derivatives via palladium catalysed cross-coupling . Perkin Transactions 1 (RSC Publishing). Available at:[Link]

  • Photochemistry of ethyltrimethylstannane and n-propyltrimethylstannane at 185 nm . Transactions of the Faraday Society (RSC Publishing). Available at:[Link]

Sources

Validation

Validating Electron Ionization Mass Spectra for Ethyltrimethylstannane: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary The accurate characterization of organotin compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The accurate characterization of organotin compounds is critical in environmental monitoring, synthetic organometallic chemistry, and pharmaceutical development. Stannane, ethyltrimethyl- (Ethyltrimethylstannane, C5​H14​Sn ) is a volatile alkylstannane whose structural validation relies heavily on mass spectrometry[1].

This guide provides a rigorous framework for validating the Electron Ionization (EI) mass spectra of ethyltrimethylstannane. By comparing EI against alternative ionization techniques (like Chemical Ionization) and detailing the causality behind specific analytical choices, this document establishes a self-validating protocol for high-confidence spectral interpretation.

Causality in Experimental Choices: Why EI-MS?

When analyzing low-molecular-weight, neutral organometallics like ethyltrimethylstannane (MW: 192.875 g/mol )[1], the choice of ionization source dictates the structural information yielded.

  • Standardization (70 eV EI): We utilize 70 electron-volt (eV) EI because it provides a highly reproducible internal energy transfer. This standardization is critical for generating library-matchable fragmentation patterns (e.g., NIST WebBook comparisons)[1].

  • The Tin Isotopic Signature: Tin (Sn) possesses 10 stable isotopes, with 120Sn (32.6%), 118Sn (24.2%), and 116Sn (14.5%) being the most abundant. The primary causality for using hard ionization (EI) over soft ionization (ESI) is that EI generates multiple fragment ions, each retaining this distinct isotopic cluster. This creates a multi-point self-validating system: if a fragment peak lacks the characteristic Sn isotopic envelope, it is immediately flagged as an impurity or background artifact.

  • Cleavage Causality: The Sn-C bond is relatively weak compared to C-C bonds. Under 70 eV bombardment, the radical cation [C5​H14​Sn]∙+ rapidly undergoes α -cleavage. The loss of an ethyl radical ( C2​H5∙​ ) is thermodynamically favored over the loss of a methyl radical ( CH3∙​ ) due to the stability of the resulting trimethyltin cation ( [C3​H9​Sn]+ ).

Comparison of Ionization Alternatives

To justify the use of EI, we must benchmark it against alternative methodologies.

FeatureElectron Ionization (EI)Chemical Ionization (CI)Electrospray Ionization (ESI)
Primary Output Extensive fragmentation, structural elucidation [M+H]+ or [M−H]− pseudo-molecular ionsRarely applicable (compound is neutral/non-polar)
Molecular Ion ( M∙+ ) Usually weak or absent (rapid alkyl loss)Strong [M+H]+ N/A
Library Matching Excellent (NIST/EPA/NIH libraries)[1]Poor (highly dependent on reagent gas)Poor
Isotopic Cluster Utility High (clusters visible on all fragments)Moderate (mostly on the intact ion)Low
Best Used For Structural validation & unknown ID Confirming molecular weightPolar, high-mass biomolecules

Analytical Workflow & Self-Validating Protocol

The following workflow ensures that the acquired spectra are free from artifacts and accurately represent the target analyte.

EI_Validation_Workflow SamplePrep 1. Sample Introduction (GC Interface) Ionization 2. 70 eV Electron Ionization (Hard Ionization) SamplePrep->Ionization MassAnalysis 3. Quadrupole / TOF Mass Analysis Ionization->MassAnalysis IsoCheck 4. Tin Isotopic Cluster Verification MassAnalysis->IsoCheck FragCheck 5. Fragmentation Pathway Analysis IsoCheck->FragCheck  Passes Isotope Rule Validation 6. NIST Library Match (Self-Validating Output) FragCheck->Validation  Loss of Alkyls Confirmed

Figure 1: Step-by-step logic workflow for validating the EI-MS data of organotin compounds.

Step-by-Step Methodology

Step 1: Instrument Calibration

  • Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks meet standard relative abundance criteria. This ensures the m/z axis is accurate before assessing the complex Sn isotopic clusters.

Step 2: Sample Introduction (GC-MS)

  • Inject 1 μL of a dilute solution (e.g., 10 ppm in hexane) into a Gas Chromatograph coupled to the MS.

  • Causality: GC separation isolates ethyltrimethylstannane from synthesis byproducts (e.g., tetramethyltin or tetraethyltin), ensuring the resulting spectrum is pure.

Step 3: Spectral Acquisition

  • Set the ionization energy strictly to 70 eV. Scan range: m/z 35 to 250.

  • Causality: Scanning below the molecular weight captures lower-mass hydrocarbon fragments, while scanning up to 250 captures the intact molecular ion isotopic envelope (nominal m/z 194 for 120Sn ).

Step 4: Self-Validating Data Analysis

  • Rule of Isotopic Envelopes: Locate the base peak. Verify that the peak cluster spans approximately 10 mass units with an intensity distribution matching the natural abundance of Tin ( 120Sn > 118Sn > 116Sn ).

  • Rule of Logical Neutral Loss: Measure the mass difference between the highest mass cluster and the base peak cluster. A loss of 15 Da indicates a methyl radical loss; a loss of 29 Da indicates an ethyl radical loss.

Quantitative Data: Expected Fragmentation Pattern

Based on the thermodynamic stability of the resulting ions, the fragmentation of ethyltrimethylstannane ( C5​H14​Sn ) yields predictable mass-to-charge (m/z) ratios. The table below uses 120Sn for nominal mass calculations.

Fragment IonNominal m/z ( 120Sn )Neutral LossRelative AbundanceMechanistic Causality
[C5​H14​Sn]∙+ 194None (Intact)Very Low (<5%)Hard ionization causes rapid cleavage of weak Sn-C bonds.
[C4​H11​Sn]+ 179 −CH3∙​ (15 Da)ModerateLoss of one methyl group.
[C3​H9​Sn]+ 165 −C2​H5∙​ (29 Da)Base Peak (100%) Loss of the ethyl group yields the highly stable trimethyltin cation.
[C2​H6​Sn]∙+ 150 −C3​H8​ Low-ModerateSecondary fragmentation (loss of ethane).
[Sn]+ 120Alkyl cascadeLowComplete stripping of alkyl ligands.

Mechanistic Pathway Visualization

Understanding the dissociation kinetics is vital for data interpretation. The diagram below illustrates the primary fragmentation cascades triggered by 70 eV electron bombardment.

Fragmentation_Pathway MolIon [C5H14Sn]•+ m/z 194 LossMethyl [C4H11Sn]+ m/z 179 MolIon->LossMethyl - CH3• (Minor) LossEthyl [C3H9Sn]+ m/z 165 (Base Peak) MolIon->LossEthyl - C2H5• (Major) BareTin [Sn]+ m/z 120 LossMethyl->BareTin - C2H5•, - 2(CH3•) LossEthyl->BareTin - 3(CH3•)

Figure 2: Primary EI-MS fragmentation pathways for ethyltrimethylstannane highlighting alkyl losses.

Conclusion

Validating the electron ionization mass spectrum of ethyltrimethylstannane requires a systematic approach grounded in the physical chemistry of organotin compounds. By leveraging 70 eV EI-MS, analysts can exploit the unique isotopic signature of Tin and the predictable thermodynamics of alkyl radical loss to create a self-validating analytical loop. Comparing this data against standardized databases[1] ensures high-confidence structural elucidation critical for downstream research and development.

References

  • National Institute of Standards and Technology (NIST). "Stannane, ethyltrimethyl- - the NIST WebBook." NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Stannane, ethyltrimethyl- proper disposal procedures

Comprehensive Technical Guide: Safety, Handling, and Disposal of Ethyltrimethylstannane (CAS 3531-44-0) As a Senior Application Scientist, I recognize that handling tetraalkyltin reagents like Ethyltrimethylstannane pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Safety, Handling, and Disposal of Ethyltrimethylstannane (CAS 3531-44-0)

As a Senior Application Scientist, I recognize that handling tetraalkyltin reagents like Ethyltrimethylstannane presents unique logistical and safety challenges. Unlike standard organic solvents, organotins are highly lipophilic, bioaccumulative, and exhibit profound neurotoxic and immunotoxic profiles. Standard waste disposal—simply dumping them into a general halogenated or non-halogenated carboy—is scientifically irresponsible and legally non-compliant.

This guide provides a self-validating, mechanistic approach to the destruction and disposal of ethyltrimethylstannane, ensuring laboratory safety, environmental integrity, and strict regulatory compliance.

Chemical Profile and the Causality of Toxicity

Ethyltrimethylstannane is a volatile, mixed tetraalkyltin compound. Its extreme toxicity stems from its structure: the non-polar alkyl groups allow the molecule to rapidly cross lipid bilayers and the blood-brain barrier. Once internalized, it undergoes metabolic dealkylation to form highly toxic trialkyltin and dialkyltin species, which act as potent inhibitors of oxidative phosphorylation in mitochondria.

Because of this stability and lipophilicity, ethyltrimethylstannane cannot be disposed of untreated. It must be chemically degraded (destannylated) into inorganic, insoluble tin species prior to final hazardous waste collection[1].

Table 1: Physicochemical & Hazard Profile of Ethyltrimethylstannane
Property / MetricData ValueOperational Implication
Chemical Name EthyltrimethylstannaneMixed tetraalkyltin; requires aggressive cleavage.
CAS Number 3531-44-0[2]Critical for accurate SDS tracking and EPA labeling.
Molecular Formula C₅H₁₄Sn[2]High carbon-to-tin ratio increases lipophilicity.
Molecular Weight 192.88 g/mol [2]Low molecular weight contributes to high volatility.
Primary Hazards Acute Tox. (Oral/Dermal/Inhalation)Mandates handling exclusively in a certified fume hood.

Mechanistic Pathways for Organotin Destruction

To safely dispose of ethyltrimethylstannane, we must break the stable Carbon-Tin (C-Sn) bonds. We utilize two primary chemical destruction methodologies depending on the waste stream:

Table 2: Comparative Analysis of Organotin Decontamination Strategies
MethodReagents UsedChemical MechanismEfficiency & Use Case
Destannylation I₂, DBU, H₂OElectrophilic cleavage of C-Sn bonds followed by base-catalyzed hydrolysis[1].>90% removal. Best for liquid reaction waste and excess reagents.
Oxidation NaOCl (Bleach)Oxidative degradation of alkyl groups to form inorganic tin oxides (SnO₂)[3].High. Best for surface decontamination of glassware and syringes.
Precipitation Potassium Fluoride (KF)Anion exchange forming highly insoluble polymeric tin fluorides[4].Moderate. Used as a secondary capture method for trace residues.

Waste Management Workflow Visualization

The following diagram illustrates the validated decision tree for segregating and destroying ethyltrimethylstannane waste streams.

OrganotinWorkflow Start Ethyltrimethylstannane (CAS 3531-44-0) Waste Decision Waste Stream Classification Start->Decision Glassware Contaminated Glassware & Syringes Decision->Glassware Solid/Surface Liquid Organic Reaction Mixtures & Excess Reagents Decision->Liquid Liquid/Solvent Bleach Oxidation Protocol (NaOCl / Bleach Soak) Glassware->Bleach Iodine Destannylation Protocol (Iodine + DBU Treatment) Liquid->Iodine Inorganic1 Conversion to Inorganic Tin Oxides Bleach->Inorganic1 Inorganic2 Conversion to Tin Hydroxides/Halides Iodine->Inorganic2 HazWaste EPA-Compliant Hazardous Waste Collection & Labeling Inorganic1->HazWaste Silica Silica Gel Filtration (Traps Tin Species) Inorganic2->Silica Silica->HazWaste

Fig 1: Ethyltrimethylstannane waste segregation and chemical destruction workflow.

Step-by-Step Experimental Disposal Protocols

Protocol A: In-Situ Chemical Destruction of Liquid Waste (Iodine/DBU Method)
  • Objective: Convert highly toxic, soluble ethyltrimethylstannane into insoluble tin hydroxides.

  • Causality: Tetraalkyltins are relatively unreactive to mild conditions. Iodine (I₂) electrophilically cleaves the C-Sn bond, converting the stannane into trialkyltin iodides. The addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and water hydrolyzes these tin halides into tin hydroxides and distannoxanes. These resulting species have a high affinity for the Si-OH bonds on silica gel, allowing them to be completely filtered out of the organic phase[1].

Step-by-Step Procedure:

  • Preparation: Transfer the organic waste containing ethyltrimethylstannane to a round-bottom flask stirring in a designated chemical fume hood.

  • Electrophilic Cleavage: Dropwise, add a saturated solution of iodine (I₂) in diethyl ether to the waste mixture until a faint brown color persists.

    • Self-Validation Step: The persistence of the brown iodine color visually confirms that all organotin species have reacted and I₂ is now present in excess[1].

  • Hydrolysis: Add 1 equivalent of DBU and 1 equivalent of deionized water to the flask. Stir vigorously for 30 minutes at room temperature.

  • Filtration: Pass the reaction mixture through a short pad of silica gel using diethyl ether as the eluent.

    • Self-Validation Step: The tin hydroxides will covalently bind to the silica gel matrix, leaving the liquid eluent virtually tin-free (<10 ppm)[1].

  • Containment: Dispose of the solid silica pad as solid hazardous organotin waste. The organic eluent can now be disposed of in standard halogenated/non-halogenated waste streams.

Protocol B: Glassware Decontamination (Oxidation Method)
  • Objective: Eliminate trace ethyltrimethylstannane from reaction vessels, needles, and syringes.

  • Causality: Residual organotins on glassware pose severe dermal and inhalation risks. Sodium hypochlorite acts as a strong oxidant, oxidatively cleaving the alkyl groups from the tin center, ultimately degrading the organotin into insoluble, significantly less toxic inorganic tin oxides (SnO₂)[3].

Step-by-Step Procedure:

  • Initial Rinse: Flush all contaminated glassware and syringes with a non-polar solvent (e.g., hexanes or toluene) directly into your designated liquid organotin waste container[5].

  • Oxidation Bath: Submerge the rinsed glassware in a freshly prepared 10% sodium hypochlorite (commercial bleach) solution.

  • Incubation: Leave the materials submerged overnight (minimum 12 hours) inside a functioning fume hood.

    • Self-Validation Step: Extended contact time is required to ensure complete oxidative cleavage of all four alkyl groups[3].

  • Final Wash: Remove the glassware, wash with copious amounts of laboratory soap and water, and perform a final rinse with acetone[3].

  • Waste Handling: The used bleach bath must be collected and labeled as aqueous hazardous waste.

Protocol C: EPA-Compliant Hazardous Waste Packaging
  • Objective: Ensure legal and environmental compliance for final waste transport.

Step-by-Step Procedure:

  • Segregation: Never mix organotin waste (solid or liquid) with general laboratory waste streams[4].

  • Containment: Store all treated organotin waste in sealed, high-density polyethylene (HDPE) or metal containers to prevent atmospheric emission or leaching[6].

  • Labeling: Clearly mark all containers with the specific chemical name and the words "Hazardous Waste - Organotin Compounds" in highly visible lettering (at least 25mm high)[6].

  • Storage: Keep containers in a secondary containment tray within a designated, ventilated hazardous waste accumulation area until pickup by a certified environmental vendor.

References

  • Curran, D. P., & Chang, C. "Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis." Chemical Reviews (ACS Publications). URL:[Link]

  • Cheméo. "Chemical Properties of Stannane, ethyltrimethyl- (CAS 3531-44-0)." URL:[Link]

  • NSW Environment Protection Authority. "Organotin Waste Materials Chemical Control Order 1989." URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Stannane, ethyltrimethyl-
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Stannane, ethyltrimethyl-
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